molecular formula C6H4ClNO3 B1357374 6-Chloro-2-hydroxynicotinic acid CAS No. 38076-76-5

6-Chloro-2-hydroxynicotinic acid

Cat. No.: B1357374
CAS No.: 38076-76-5
M. Wt: 173.55 g/mol
InChI Key: HLXITPCEBVXBDJ-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxynicotinic acid is a useful research compound. Its molecular formula is C6H4ClNO3 and its molecular weight is 173.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXITPCEBVXBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596851
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-76-5
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-hydroxynicotinic Acid (CAS: 38076-76-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid, with the CAS number 38076-76-5, is a substituted pyridine carboxylic acid derivative. Its structure, featuring a chlorine atom, a hydroxyl group, and a carboxylic acid moiety on a pyridine ring, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in drug development.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known properties of the target compound and includes data for structurally related compounds for comparative analysis.

PropertyThis compound6-Chloronicotinic acid6-Hydroxynicotinic acid
CAS Number 38076-76-55326-23-85006-66-6
Molecular Formula C₆H₄ClNO₃[1]C₆H₄ClNO₂C₆H₅NO₃
Molecular Weight 173.55 g/mol [2]157.55 g/mol 139.11 g/mol
Physical Form Solid[1]Crystalline PowderBright yellow microcrystalline solid
Melting Point Data not available190 °C (dec.)299-300 °C (dec.)[3]
Boiling Point Data not availableData not availableData not available
Solubility Data not availableSoluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroformData not available
pKa Data not availableData not availableData not available

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available, several commercial suppliers indicate its availability upon request. For reference, the following is a summary of available data for related compounds.

  • ¹H NMR: A ¹H NMR spectrum for a compound identified as 2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0), a potential isomer or synonym, is available through chemical suppliers like ChemicalBook.

  • IR: Infrared spectroscopy data for related compounds can be found in various databases.

  • Mass Spectrometry: Mass spectrometry data for related compounds is available, providing insights into potential fragmentation patterns.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, the synthesis of the closely related compounds, 6-chloronicotinic acid and 6-hydroxynicotinic acid, is well-documented. These methods can provide a foundation for a potential synthetic route to this compound.

Potential Synthetic Pathway

A plausible synthetic route to this compound could involve the chlorination of 2,6-dihydroxynicotinic acid or the hydrolysis of a 2,6-dichloronicotinic acid derivative. The following diagram illustrates a hypothetical synthetic workflow.

Synthesis_Workflow Hypothetical Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_6_dihydroxynicotinic_acid 2,6-Dihydroxynicotinic Acid Chlorination Selective Chlorination 2_6_dihydroxynicotinic_acid->Chlorination 2_6_dichloronicotinic_acid 2,6-Dichloronicotinic Acid Hydrolysis Selective Hydrolysis 2_6_dichloronicotinic_acid->Hydrolysis Target_Compound This compound Chlorination->Target_Compound Hydrolysis->Target_Compound

Caption: Hypothetical synthetic routes to this compound.

Biological Activity and Applications in Drug Development

There is currently no specific information available in the public domain regarding the biological activity, signaling pathways, or direct applications of this compound in drug development. However, the structural motifs present in this molecule are found in compounds with known pharmacological relevance.

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. They are known to be involved in various metabolic pathways and have been explored for the treatment of a range of diseases. The presence of a halogen atom, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its target specificity.

Relationship to Known Bioactive Scaffolds

The this compound scaffold can be considered a derivative of nicotinic acid, a known vitamin and therapeutic agent. Research into nicotinic acid derivatives has been extensive, leading to the development of various drugs. The introduction of chloro and hydroxyl substituents could lead to novel biological activities.

Logical_Relationship Relationship to Bioactive Scaffolds Nicotinic_Acid Nicotinic Acid Derivatives (Known Biological Activity) Target_Compound This compound (Potential for Novel Bioactivity) Nicotinic_Acid->Target_Compound Structural Analogue Halogenated_Pyridines Halogenated Pyridines (Modulated Properties) Halogenated_Pyridines->Target_Compound Structural Feature

Caption: Structural relationship to known bioactive compound classes.

Conclusion

This compound (CAS: 38076-76-5) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties, a specific synthesis protocol, and biological activity are currently limited in publicly accessible literature, its structural relationship to known bioactive nicotinic acid derivatives suggests it may possess interesting pharmacological properties. Further research is warranted to fully characterize this compound and explore its potential applications. Researchers interested in this molecule are encouraged to consult commercial suppliers for analytical data and consider the synthesis methodologies of related compounds as a starting point for their investigations.

References

synthesis of 6-Chloro-2-hydroxynicotinic acid from 2,6-dichloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydroxynicotinic Acid from 2,6-Dichloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry, through the regioselective hydrolysis of 2,6-dichloronicotinic acid. The selective functionalization of di-substituted pyridines presents a significant synthetic challenge, and this document offers a detailed experimental protocol and relevant data to address this.

Reaction Scheme and Principle

The synthesis of this compound from 2,6-dichloronicotinic acid involves a selective nucleophilic aromatic substitution reaction, where one of the chlorine atoms is replaced by a hydroxyl group. The regioselectivity of this hydrolysis is crucial, favoring substitution at the C2 position over the C6 position. The product, this compound, exists in tautomeric equilibrium with its 6-chloro-2-pyridone-3-carboxylic acid form.

Experimental Protocol

A detailed experimental protocol for the synthesis of 2-chloro-6-hydroxynicotinic acid is provided below. While the specific starting material for this exact procedure is not explicitly stated as 2,6-dichloronicotinic acid in the cited source, the transformation is consistent with a selective hydrolysis.

Materials:

  • Starting Material (presumably 2,6-dichloronicotinic acid or a derivative)

  • 6N aqueous HCl solution

Procedure:

  • The reaction is allowed to proceed to completion.

  • Upon completion, the reaction mixture is cooled to 0°C.

  • The cooled reaction mixture is then acidified to room temperature using a 6N aqueous HCl solution.

  • The resulting precipitate is collected by filtration.

  • The collected precipitate is dried under reduced pressure to yield the final product, 2-chloro-6-hydroxynicotinic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-chloro-6-hydroxynicotinic acid.

ParameterValueReference
Product Name2-Chloro-6-hydroxynicotinic acid[1]
Yield88%[1]
Acidification Agent6N aqueous HCl[1]
Isolation MethodPrecipitation and Filtration[1]

Visualizations

Chemical Reaction Pathway

Caption: Chemical transformation of 2,6-dichloronicotinic acid to this compound.

Experimental Workflow

experimental_workflow start Start Reaction reaction_completion Allow Reaction to Proceed to Completion start->reaction_completion cooling Cool Reaction Mixture to 0°C reaction_completion->cooling acidification Acidify with 6N HCl to Room Temperature cooling->acidification precipitation Precipitate Formation acidification->precipitation filtration Collect Precipitate by Filtration precipitation->filtration drying Dry Precipitate Under Reduced Pressure filtration->drying end_product Obtain this compound drying->end_product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Solubility of 6-Chloro-2-hydroxynicotinic Acid in Common Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Chloro-2-hydroxynicotinic acid (CAS No: 38076-76-5), a compound of interest in various research and development fields. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to collate quantitative solubility data in common organic solvents.

Summary of Findings

Experimental Protocols

The absence of solubility data necessitates the development of a standardized experimental protocol for its determination. A recommended approach for researchers is the use of the isothermal equilibrium method. This widely accepted technique involves the following key steps:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is typically confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved through centrifugation followed by filtration using a syringe filter compatible with the solvent.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for such analyses.

  • Data Reporting: The solubility is reported in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Logical Workflow for Solvent Screening

For researchers planning to determine the solubility of this compound, a systematic approach to solvent selection is recommended. The following diagram illustrates a logical workflow for a preliminary solvent screening study.

G cluster_0 Solvent Selection and Solubility Determination Workflow A Define Solvent Classes (e.g., Alcohols, Ketones, Esters) B Select Representative Solvents from Each Class A->B C Perform Qualitative 'Shake-Flask' Test (Visual Assessment of Solubility) B->C D Categorize as 'Soluble', 'Slightly Soluble', 'Insoluble' C->D E Prioritize Solvents for Quantitative Analysis D->E F Execute Isothermal Equilibrium Method E->F G Analyze Concentration (e.g., HPLC) F->G H Tabulate Quantitative Solubility Data G->H

Caption: Workflow for systematic solvent screening and solubility determination.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is currently unavailable in the literature, this guide provides a robust experimental framework for its determination. By following the outlined protocols and logical workflow, researchers can generate the necessary data to support their work in drug development and other scientific endeavors. The dissemination of such data through publication is highly encouraged to fill the existing knowledge gap.

References

A Technical Guide to the Spectroscopic Analysis of 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2-hydroxynicotinic acid (CAS No: 38025-90-0), a substituted pyridine derivative, is a molecule of interest in various chemical research domains, including medicinal chemistry and materials science.[1][2] Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra, this document combines available data with predicted values based on established principles of spectroscopy and data from analogous structures.

The structure of this compound features a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group. It is important to note that 2-hydroxypyridines can exist in equilibrium with their tautomeric form, 2-pyridone. Computational studies on similar hydroxynicotinic acids suggest that the oxo (pyridone) tautomer is often favored in the solid state.[3] This tautomerism significantly influences the spectroscopic characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, two aromatic protons are expected on the pyridine ring, in addition to the labile protons of the hydroxyl and carboxylic acid groups.

Table 1: Experimental and Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-4~8.0 - 8.3Doublet (d)~8.0 - 9.0Downfield shift due to deshielding from the adjacent carboxylic acid and ring nitrogen.
H-5~6.7 - 7.0Doublet (d)~8.0 - 9.0Upfield relative to H-4, influenced by the adjacent chloro and hydroxyl/oxo groups.
-COOH~12.0 - 14.0Broad Singlet (br s)-Highly deshielded, typical for a carboxylic acid proton. Signal may exchange with D₂O.
-OH / -NHVariableBroad Singlet (br s)-Chemical shift is highly dependent on solvent, concentration, and temperature. For the pyridone tautomer, this is an N-H proton. Signal may exchange with D₂O.

Note: Predicted values are based on standard chemical shift tables and data from similar structures. An available experimental spectrum from ChemicalBook confirms the presence of two distinct aromatic protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Six distinct signals are expected for the six carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~160 - 165Carbon bearing the hydroxyl group (or C=O in the pyridone tautomer).
C-3~110 - 115Carbon bearing the carboxylic acid group.
C-4~140 - 145Aromatic CH.
C-5~115 - 120Aromatic CH.
C-6~150 - 155Carbon bearing the chlorine atom.
-COOH~165 - 170Carboxylic acid carbonyl carbon.

Note: Predicted chemical shifts are estimated based on substituent effects on pyridine rings and data from related compounds like 6-hydroxynicotinic acid and 2-picolinic acid.[6][7] Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8][9] The IR spectrum will be dominated by features of the carboxylic acid and the substituted pyridine ring, with distinct differences depending on the dominant tautomer.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupNotes
3300 - 2500O-H stretch (very broad)Carboxylic AcidThis very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[10][11]
~3100N-H stretch2-Pyridone TautomerAppears if the pyridone tautomer is present.
3100 - 3000C-H stretchAromaticStretching of the C-H bonds on the pyridine ring.[10]
~1710C=O stretchCarboxylic Acid DimerStrong absorption, characteristic of the carbonyl in a hydrogen-bonded carboxylic acid.[9][11]
~1660C=O stretch2-Pyridone TautomerStrong absorption from the amide-like carbonyl in the ring.[3]
1600 - 1450C=C and C=N stretchAromatic RingMultiple bands indicating the vibrations of the pyridine ring.[10]
1320 - 1000C-O stretchAlcohol / Carboxylic AcidStretching vibration of the C-O single bond.[12]
850 - 550C-Cl stretchChloro-aromaticAbsorption for the carbon-chlorine bond.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.[13]

Molecular Ion

The molecular formula for this compound is C₆H₄ClNO₃, with a monoisotopic mass of approximately 172.98 g/mol .[1] Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺).

Table 4: Predicted Molecular Ion Data for this compound

Ionm/z (mass-to-charge ratio)Relative Intensity
[M]⁺ (with ³⁵Cl)~173.0100%
[M+2]⁺ (with ³⁷Cl)~175.0~32%
Fragmentation Pattern

Upon ionization, the molecular ion can undergo fragmentation. Key fragmentation pathways for carboxylic acids involve the loss of small, stable neutral molecules or radicals.

  • [M - OH]⁺ (m/z ~156): Loss of a hydroxyl radical from the carboxylic acid group.

  • [M - COOH]⁺ (m/z ~128): Loss of the entire carboxyl group as a radical, a common fragmentation for carboxylic acids.[14]

  • Decarboxylation [M - CO₂]⁺ (m/z ~129): Loss of carbon dioxide.

  • Loss of HCl: Elimination of hydrogen chloride is also a possible fragmentation pathway for chloro-aromatic compounds.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD, as solubility in CDCl₃ may be low).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient, but 2D experiments like COSY and HSQC can be used for unambiguous assignment.

IR Spectroscopy (ATR Method)
  • Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and pressure is applied using an anvil to ensure good contact. The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final transmittance or absorbance spectrum.[10]

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with liquid chromatography and electrospray ionization (ESI), such as methanol or acetonitrile/water mixtures.

  • Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule may be detected as the protonated species [M+H]⁺. In negative ion mode, it would be detected as the deprotonated species [M-H]⁻.

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). For fragmentation studies (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions, which are then analyzed.[15]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_spec NMR Spectrometer Prep_NMR->NMR_spec IR_spec FT-IR Spectrometer Prep_IR->IR_spec MS_spec Mass Spectrometer Prep_MS->MS_spec NMR_data ¹H & ¹³C Spectra (Shifts, Couplings) NMR_spec->NMR_data IR_data IR Spectrum (Absorption Bands) IR_spec->IR_data MS_data Mass Spectrum (m/z, Fragmentation) MS_spec->MS_data Interpretation Correlate Data NMR_data->Interpretation IR_data->Interpretation MS_data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for spectroscopic analysis of a chemical compound.

References

6-Chloro-2-hydroxynicotinic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid is a versatile heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a reactive chlorine atom at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid moiety at the 3-position of the pyridine ring, provide multiple points for chemical modification. This guide explores the reactivity of this compound in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, providing detailed experimental protocols and highlighting its application in the synthesis of complex molecules.

Chemical Properties and Reactivity

This compound exists in equilibrium with its tautomeric form, 6-chloro-2-pyridone-3-carboxylic acid. The pyridine ring is electron-deficient, which, combined with the presence of the chlorine atom, makes the 6-position susceptible to nucleophilic attack. The hydroxyl/pyridone and carboxylic acid groups offer handles for further functionalization, such as esterification, amidation, and O-alkylation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄ClNO₃
Molecular Weight173.55 g/mol
CAS Number38076-76-5
AppearanceOff-white to light yellow powder
Melting Point>300 °C

Core Synthetic Transformations

The reactivity of the C-Cl bond in this compound allows for its participation in a variety of powerful cross-coupling and substitution reactions, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene110892
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901678

To a flame-dried Schlenk tube is added this compound (1.0 mmol, 173.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). The tube is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) and water (1 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-6-phenylnicotinic acid.

Suzuki_Miyaura_Coupling 6-Chloro-2-hydroxynicotinic_acid This compound Product 2-Hydroxy-6-arylnicotinic Acid 6-Chloro-2-hydroxynicotinic_acid->Product Arylboronic_acid Arylboronic Acid Arylboronic_acid->Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Product Catalytic Cycle Base Base Base->Product

Suzuki-Miyaura coupling reaction scheme.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of 6-amino-2-hydroxynicotinic acid derivatives, which are important scaffolds in medicinal chemistry. The reaction is compatible with a wide range of primary and secondary amines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃THF801682

A mixture of this compound (1.0 mmol, 173.5 mg), morpholine (1.2 mmol, 104.5 µL), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and BINAP (0.03 mmol, 18.7 mg) in a sealed tube is purged with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by flash chromatography to give 2-hydroxy-6-(morpholino)nicotinic acid.

Buchwald_Hartwig_Amination 6-Chloro-2-hydroxynicotinic_acid This compound Product 6-Amino-2-hydroxynicotinic Acid Derivative 6-Chloro-2-hydroxynicotinic_acid->Product Amine Primary or Secondary Amine Amine->Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Product Catalytic Cycle Base Base Base->Product

Buchwald-Hartwig amination reaction scheme.
Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNA r) at the 6-position. This reaction is often promoted by heating and can proceed without a metal catalyst, particularly with strong nucleophiles.

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution of this compound

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-Methanol80695
2Hydrazine hydrate-Ethanol781280
3PiperidineK₂CO₃DMF1202470

To a solution of this compound (1.0 mmol, 173.5 mg) in methanol (10 mL) is added sodium methoxide (1.5 mmol, 81.0 mg). The reaction mixture is heated to reflux at 80 °C for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-hydroxy-6-methoxynicotinic acid.

SNAr_Reaction 6-Chloro-2-hydroxynicotinic_acid This compound Meisenheimer_complex Meisenheimer Complex (intermediate) 6-Chloro-2-hydroxynicotinic_acid->Meisenheimer_complex + Nucleophile Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Meisenheimer_complex Product 6-Substituted-2-hydroxynicotinic Acid Meisenheimer_complex->Product - Cl⁻

Nucleophilic aromatic substitution mechanism.

Applications in Synthesis

This compound and its derivatives are valuable precursors in the synthesis of a variety of biologically active molecules.

Pharmaceutical Applications

Derivatives of this compound are found in a range of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. For example, 6-chloronicotinic acid, a closely related analog, is a key intermediate in the synthesis of the p38 MAP kinase inhibitor Losmapimod.[1] The synthetic strategies outlined above provide access to a diverse chemical space for drug discovery programs.

Drug_Synthesis_Workflow cluster_0 Core Building Block cluster_1 Key Reactions cluster_2 Intermediate Scaffolds cluster_3 Target Molecules Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald SNAr Nucleophilic Aromatic Substitution Start->SNAr Aryl_Nicotinic_Acid 6-Aryl-2-hydroxy- nicotinic Acids Suzuki->Aryl_Nicotinic_Acid Amino_Nicotinic_Acid 6-Amino-2-hydroxy- nicotinic Acids Buchwald->Amino_Nicotinic_Acid Alkoxy_Nicotinic_Acid 6-Alkoxy/Aryloxy-2-hydroxy- nicotinic Acids SNAr->Alkoxy_Nicotinic_Acid Pharmaceuticals Pharmaceuticals (e.g., Kinase Inhibitors) Aryl_Nicotinic_Acid->Pharmaceuticals Further Functionalization Amino_Nicotinic_Acid->Pharmaceuticals Further Functionalization Alkoxy_Nicotinic_Acid->Pharmaceuticals Further Functionalization

Synthetic workflow for pharmaceutical applications.
Agrochemical Applications

The nicotinic acid scaffold is also prevalent in modern agrochemicals. 2-Hydroxynicotinic acid is a known building block for the synthesis of herbicides and insecticides.[2] The ability to introduce diverse substituents at the 6-position of this compound through the reactions described herein allows for the fine-tuning of the biological activity and physical properties of potential agrochemical candidates.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a rich diversity of substituted pyridine derivatives. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions are particularly powerful tools for the elaboration of this scaffold. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

References

The Genesis of a Niche Pyridine Derivative: A Technical Guide to 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid, a substituted pyridine derivative, holds a unique position in the landscape of heterocyclic chemistry. While not as extensively documented as some of its parent compounds, its structural features suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound, with a focus on providing researchers with the detailed information necessary for its synthesis and further investigation. Due to the limited direct historical accounts of its initial discovery, this guide contextualizes its emergence within the broader development of pyridine chemistry.

Physicochemical Properties and Tautomerism

This compound, with the CAS Number 38076-76-5, is a solid at room temperature. A key characteristic of this molecule is its existence in tautomeric forms: the 'hydroxy' form (this compound) and the 'oxo' or 'pyridone' form (6-chloro-2-oxo-1H-pyridine-3-carboxylic acid). This tautomerism is a common feature in hydroxypyridines and can influence the compound's reactivity and biological activity.

PropertyValueReference
CAS Number 38076-76-5
Molecular Formula C₆H₄ClNO₃[1]
Molecular Weight 173.55 g/mol [1]
Alternative Name 6-chloro-2-oxo-1H-pyridine-3-carboxylic acid

A History Rooted in Pyridine Chemistry

The synthesis of 6-hydroxynicotinic acid has been documented through various methods, including the enzymatic hydroxylation of nicotinic acid.[2] Similarly, methods for the preparation of 6-chloronicotinic acid have been established, often involving the chlorination of 6-hydroxynicotinic acid or the oxidation of 2-chloro-5-methylpyridine.[3][4] The logical next step in this synthetic lineage would be the introduction of a hydroxyl group to 6-chloronicotinic acid or the chlorination of a dihydroxynicotinic acid, leading to the formation of this compound.

Synthetic Pathways and Experimental Protocols

Logical Synthesis Workflow

SynthesisWorkflow Start 2,6-Dihydroxynicotinic Acid Step1 Chlorination Start->Step1 Intermediate This compound Step1->Intermediate

Caption: Proposed synthesis workflow for this compound.

Step 1: Chlorination of 2,6-Dihydroxynicotinic Acid

This proposed method is adapted from established procedures for the selective chlorination of dihydroxypyridine derivatives.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place 2,6-dihydroxynicotinic acid (1 equivalent).

  • Solvent and Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the solvent and chlorinating agent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Isolation: The product, this compound, is expected to precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

Quantitative Data (Predicted)
ParameterPredicted ValueNotes
Yield 60-70%Based on similar reported chlorination reactions.
Melting Point >200 °C (decomposes)Expected for a halogenated hydroxynicotinic acid.
Appearance Off-white to pale yellow solidTypical for this class of compounds.

Potential Applications and Future Directions

While specific applications of this compound are not yet widely reported, its structure suggests several areas of potential interest for researchers.

  • Medicinal Chemistry: The pyridine core is a common scaffold in drug discovery. The presence of chloro, hydroxyl, and carboxylic acid functional groups provides multiple points for derivatization to create libraries of compounds for screening against various biological targets. Pyridine carboxylic acid derivatives have been explored as enzyme inhibitors.[5]

  • Agrochemicals: Nicotinic acid derivatives are precursors to some neonicotinoid insecticides.[6] The unique substitution pattern of this compound could be explored for the development of new agrochemicals.

  • Materials Science: The ability of the carboxylic acid and hydroxyl groups to participate in hydrogen bonding and coordination with metal ions makes this molecule a potential building block for metal-organic frameworks (MOFs) or other functional materials.

Signaling Pathways and Biological Interactions

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, the related compound, 6-hydroxynicotinic acid, is an intermediate in the bacterial degradation of nicotinic acid, a pathway involving the enzyme 6-hydroxynicotinate 3-monooxygenase.[7][8] It is plausible that this compound could act as a substrate or inhibitor for this or other enzymes involved in pyridine metabolism. Further research is needed to explore its biological activity.

Bacterial Nicotinic Acid Degradation Pathway

NicotinicAcidDegradation NicotinicAcid Nicotinic Acid Enzyme1 Nicotinate Dehydrogenase NicotinicAcid->Enzyme1 Intermediate1 6-Hydroxynicotinic Acid Enzyme1->Intermediate1 Enzyme2 6-Hydroxynicotinate 3-Monooxygenase Intermediate1->Enzyme2 Intermediate2 2,5-Dihydroxypyridine Enzyme2->Intermediate2 FurtherDegradation Further Degradation Products Intermediate2->FurtherDegradation

Caption: Simplified pathway of bacterial nicotinic acid degradation.

Conclusion

This compound represents an intriguing but underexplored molecule within the vast family of pyridine derivatives. While its dedicated history is not well-documented, its synthesis is logically attainable through established chemical transformations. This guide provides a foundational understanding of this compound, offering a plausible synthetic route and highlighting its potential for future research in drug discovery and materials science. The detailed protocols and structured data presented herein are intended to empower researchers to further investigate the properties and applications of this unique chemical entity.

References

Thermal Stability and Decomposition of 6-Chloro-2-hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Chloro-2-hydroxynicotinic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related analogs, such as nicotinic acid and its halogenated derivatives, to project the likely thermal behavior of this compound.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in pharmaceutical and materials science. Its thermal stability is a critical parameter influencing its storage, handling, and application, particularly in processes involving elevated temperatures. Understanding its decomposition pathway is essential for ensuring product quality, safety, and for the development of stable formulations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its close analogs is presented below.

PropertyThis compound6-Chloronicotinic AcidNicotinic Acid
Molecular Formula C₆H₄ClNO₃C₆H₄ClNO₂C₆H₅NO₂
Molecular Weight 173.56 g/mol 157.56 g/mol 123.11 g/mol
Melting Point Data not available188 - 189 °C[1]232 - 263 °C (Melting Range)[2][3]
Decomposition Temperature Data not available[4]Data not available> 260 °C[2]
Appearance Solid (predicted)Beige-brown powder[1]Crystalline solid

Note: The absence of a specific melting point for this compound in the literature suggests that it may decompose before or during melting. The presence of the hydroxyl group could lead to intermolecular hydrogen bonding, potentially increasing the melting point compared to 6-chloronicotinic acid.

Expected Thermal Behavior and Decomposition Pathway

While direct experimental data for this compound is not available, a probable decomposition pathway can be inferred from the behavior of related compounds. The thermal decomposition of carboxylic acids often proceeds via decarboxylation. For nicotinic acid, the process is more complex, involving sublimation and evaporation alongside decomposition.

The presence of both a chloro and a hydroxyl group on the pyridine ring is expected to influence the thermal stability. The electron-withdrawing nature of the chlorine atom and the carboxyl group, combined with the electron-donating hydroxyl group, will affect the electron density distribution in the pyridine ring and the lability of the substituent groups.

A plausible thermal decomposition pathway for this compound could involve initial decarboxylation to yield 6-chloro-2-pyridinol. Further heating could lead to the elimination of HCl and the formation of various pyridine derivatives and, ultimately, char.

Decomposition_Pathway 6-Chloro-2-hydroxynicotinic_acid This compound Intermediate_1 6-Chloro-2-pyridinol 6-Chloro-2-hydroxynicotinic_acid->Intermediate_1 Heat (Δ) -CO₂ Product_CO2 CO₂ 6-Chloro-2-hydroxynicotinic_acid->Product_CO2 Product_HCl HCl Intermediate_1->Product_HCl Decomposition_Products Other Pyridine Derivatives + Char Intermediate_1->Decomposition_Products Further Heat (Δ) -HCl

Figure 1: Plausible thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Record the sample mass as a function of temperature.

  • The onset of decomposition is determined from the temperature at which a significant mass loss is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

  • Calibrate the DSC instrument using standard reference materials (e.g., indium).

  • Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.

  • Seal the pan hermetically to prevent sublimation.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 350 °C).

  • Record the heat flow to the sample relative to the reference.

  • Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks can indicate decomposition.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

  • Perform TGA as described in section 4.1.

  • The off-gas from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

  • The identification of the evolved gases (e.g., CO₂, HCl, pyridine fragments) provides insight into the decomposition mechanism.

Experimental_Workflow cluster_0 Thermal Analysis Techniques cluster_1 Information Obtained cluster_2 Overall Assessment TGA Thermogravimetric Analysis (TGA) Decomp_Temp Decomposition Temperature Mass Loss (%) TGA->Decomp_Temp DSC Differential Scanning Calorimetry (DSC) Melting_Point Melting Point Heat of Fusion Phase Transitions DSC->Melting_Point TGA_MS TGA-MS / TGA-FTIR Evolved_Gases Identification of Decomposition Products TGA_MS->Evolved_Gases Stability_Profile Comprehensive Thermal Stability Profile Decomp_Temp->Stability_Profile Melting_Point->Stability_Profile Evolved_Gases->Stability_Profile

Figure 2: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a framework for understanding its expected behavior based on the analysis of related compounds. The presence of the chloro, hydroxyl, and carboxylic acid functional groups suggests a complex thermal decomposition process that likely involves decarboxylation and dehydrochlorination. For a definitive assessment, experimental investigation using standard thermal analysis techniques such as TGA, DSC, and TGA-MS/FTIR is essential. The protocols outlined herein provide a clear path for researchers and drug development professionals to obtain the critical data needed for the safe and effective application of this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety and handling precautions for 6-Chloro-2-hydroxynicotinic acid (CAS No. 38076-76-5). The information is compiled from safety data sheets to ensure laboratory personnel can manage this chemical safely and effectively.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning [1]

Section 2: Precautionary Measures

A comprehensive list of precautionary statements is provided below, outlining measures to prevent exposure, respond to incidents, store the chemical safely, and dispose of it properly.[1]

Type Code Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash hands and exposed skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301+P317IF SWALLOWED: Get medical help.[1]
P330Rinse mouth.[1]
P302+P352IF ON SKIN: Wash with plenty of water.[1]
P332+P317If skin irritation occurs: Get medical help.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P319Get medical help if you feel unwell.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Section 3: Experimental Protocols

The safety data sheets reviewed for this guide indicate hazard classifications but do not provide detailed experimental protocols for the toxicological studies conducted (e.g., specific OECD guidelines for irritation or acute toxicity tests). Multiple sources state that quantitative toxicity data, such as LD50 values for fish or daphnia, are not available.[1]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

Exposure Route First-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation persists, consult a doctor.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek medical attention.[1][3]
Ingestion Rinse mouth thoroughly with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[4][5][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area.[1] Avoid dust formation and contact with skin and eyes.[1] Use personal protective equipment, including chemically impermeable gloves.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or sewer systems.[1][8]

  • Containment and Cleanup: Sweep or shovel the spilled material into a suitable, closed container for disposal.[3][6] Ensure the area is well-ventilated.

Section 6: Handling, Storage, and Disposal

The logical workflow for safely managing this compound, from initial assessment to final disposal, is outlined in the diagram below.

G Safety and Handling Workflow for this compound cluster_assessment Initial Assessment cluster_handling Safe Handling & PPE cluster_emergency Emergency Response cluster_storage_disposal Storage & Disposal HazardID Hazard Identification (H302, H315, H319, H335) RiskAssess Risk Assessment HazardID->RiskAssess SafeHandling Safe Handling Protocols RiskAssess->SafeHandling PPE Required Personal Protective Equipment RiskAssess->PPE Ventilation Use in Well-Ventilated Area SafeHandling->Ventilation NoEatDrink No Eating, Drinking, Smoking SafeHandling->NoEatDrink WashHands Wash Thoroughly After Handling SafeHandling->WashHands Emergency Emergency Event SafeHandling->Emergency Storage Secure Storage SafeHandling->Storage EyeProtection Safety Goggles PPE->EyeProtection Gloves Impervious Gloves PPE->Gloves ProtectiveClothing Lab Coat PPE->ProtectiveClothing Respirator Full-face Respirator (if limits exceeded) PPE->Respirator Spill Accidental Release Emergency->Spill Fire Fire Emergency->Fire Exposure Personnel Exposure Emergency->Exposure Contain Contain & Clean Up Spill->Contain Extinguish Use Appropriate Extinguisher Fire->Extinguish FirstAid Administer First Aid Exposure->FirstAid Disposal Waste Disposal FirstAid->Disposal StorageConditions Store Locked Up Cool, Dry, Well-Ventilated Keep Container Tightly Closed Storage->StorageConditions DisposalMethod Dispose via Licensed Chemical Destruction Plant Disposal->DisposalMethod

Caption: Logical workflow for the safe management of this compound.

Handling:

  • Work in a well-ventilated area to avoid breathing dust.[1][4]

  • Wear appropriate personal protective equipment (PPE).[1]

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands thoroughly after handling the material.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep containers tightly closed when not in use.[1][4]

  • The storage area should be locked up.[1]

  • Incompatible Materials: Avoid strong oxidizing agents.[4][6][9]

Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not allow the product to contaminate water or discharge into sewer systems.[1]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[1]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Control Type Recommendation
Engineering Controls Ensure adequate ventilation, such as a local exhaust system.[1][4] Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of potential exposure.[4][10]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be necessary.[4]
Skin Protection Wear impervious and fire/flame-resistant clothing.[1] Protective gloves suitable for chemical handling are required.[4]
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge.[1]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices.[3][4]

References

Theoretical Calculations of 6-Chloro-2-hydroxynicotinic Acid Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to calculate the properties of 6-Chloro-2-hydroxynicotinic acid. Given the limited direct research on this specific molecule, this document synthesizes findings from closely related compounds and outlines a robust computational workflow for its characterization. The methodologies and data presented are crucial for understanding its physicochemical properties, potential biological activity, and for guiding further experimental research and drug development efforts.

Molecular Structure and Tautomerism

This compound can exist in different tautomeric forms, primarily the hydroxy and the oxo (or pyridone) forms. Theoretical calculations are essential to determine the relative stability of these tautomers in different environments (gas phase and solution).

A study on the related isomer, 5-chloro-6-hydroxynicotinic acid, utilized high-level computational methods such as G3MP2 and CBS-QB3 to investigate its tautomeric equilibrium in the gas phase.[1] The results indicated that for 5-chloro-6-hydroxynicotinic acid, neither the oxo nor the hydroxy tautomer showed strong dominance in the gas phase at 298.15 K.[1] In the solid state, however, X-ray diffraction revealed that 5-chloro-6-hydroxynicotinic acid crystallizes as the oxo tautomer, exhibiting N-H and C=O bonds, which was further supported by FT-IR spectroscopy.[1]

For this compound, a similar computational approach is recommended to determine the preferred tautomeric form.

Computational Methodology

A detailed computational protocol is essential for obtaining accurate theoretical predictions of molecular properties. The following workflow is proposed based on established methods for similar compounds.[2][3][4][5]

Geometry Optimization and Vibrational Frequencies

The first step involves optimizing the molecular geometry of the different tautomers of this compound. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

  • Method: DFT with a hybrid functional, such as B3LYP.

  • Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.[2][6]

  • Solvation Effects: To model the behavior in a biological environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

  • Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the obtained structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[3][6] The calculations should be performed on the optimized geometries.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[3]

Electronic Properties and Reactivity Descriptors

Analysis of the electronic structure provides insights into the molecule's reactivity and potential interaction with biological targets.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions and hyperconjugative effects within the molecule.

Quantitative Data from a Related Isomer: 5-Chloro-6-hydroxynicotinic Acid

The following tables summarize the experimental and computational data available for 5-chloro-6-hydroxynicotinic acid, which can serve as a valuable reference for the expected properties of this compound.[1]

PropertyValueMethod/ConditionsReference
Crystal SystemMonoclinicSingle Crystal X-ray[1]
Space GroupP2(1)/cDiffraction (293 ± 2 K)[1]
Tautomeric Form (Solid)Oxo tautomerX-ray Diffraction, FT-IR[1]
ΔfHₘ°(cr, 298.15 K)-Micro Combustion Calorimetry[1]
ΔsubHₘ°-Knudsen Effusion Method[1]
Gas-Phase TautomerismNo strong dominance of oxo or hydroxy formG3MP2, CBS-QB3[1]

Note: Specific enthalpy values were reported in the source but are omitted here for brevity. The stability order found was 5Cl6HNA > 2HNA > 6HNA > 4HNA > 5HNA, with 5-chloro-6-hydroxynicotinic acid being the most stable.[1]

Visualizations

Proposed Computational Workflow

The following diagram illustrates the logical workflow for the theoretical characterization of this compound.

computational_workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Property Analysis cluster_output Final Output start Define Tautomers of This compound method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization (Gas Phase & Solution) method->geom_opt freq Frequency Calculation geom_opt->freq thermo Thermodynamic Properties (ΔG, ΔH) freq->thermo spec Spectroscopic Properties (NMR, UV-Vis) freq->spec electronic Electronic Properties (HOMO, LUMO, MEP) freq->electronic report Comprehensive Report and Data Visualization thermo->report spec->report electronic->report

Caption: A logical workflow for the theoretical characterization of this compound.

Experimental Protocols (Cited from Analogous Studies)

The following are summaries of experimental protocols used in the study of related hydroxynicotinic acids, which can be adapted for this compound.[1]

Single Crystal X-ray Diffraction
  • Crystal Growth: Crystals suitable for X-ray diffraction can be grown by methods such as slow evaporation from a suitable solvent (e.g., ethanol, water) at a controlled pH.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 ± 2 K) using a specific radiation source (e.g., Mo Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Micro Combustion Calorimetry
  • Purpose: To determine the standard molar enthalpy of formation in the crystalline state (ΔfHₘ°(cr)).

  • Procedure: A pellet of the sample is placed in a crucible inside a combustion bomb, which is then filled with high-purity oxygen. The sample is ignited, and the temperature change of the surrounding water bath is measured precisely. The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

Knudsen Effusion Method
  • Purpose: To determine the enthalpy of sublimation (ΔsubHₘ°) by measuring vapor pressure as a function of temperature.

  • Procedure: The sample is placed in an effusion cell with a small orifice, which is then heated under high vacuum. The rate of mass loss through the orifice is measured at different temperatures. The vapor pressure is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then derived from the slope of the ln(p) vs. 1/T plot (Clausius-Clapeyron equation).

This guide provides a foundational framework for the theoretical and experimental investigation of this compound. The outlined computational strategies and methodologies from analogous systems offer a clear path for researchers to elucidate its properties, paving the way for its potential applications in medicinal chemistry and materials science.

References

Environmental Degradation Pathways of 6-Chloro-2-hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known environmental degradation pathways of 6-Chloro-2-hydroxynicotinic acid, a metabolite of several neonicotinoid insecticides. The following sections detail the microbial, photochemical, and hydrolytic degradation processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Microbial Degradation

Microbial activity is a primary driver for the environmental breakdown of this compound. Certain soil bacteria have demonstrated the ability to utilize this compound as a source of carbon and nitrogen, leading to its complete mineralization.

Aerobic Biodegradation Pathway

A key microbial degradation pathway for a closely related compound, 6-chloronicotinic acid, has been elucidated in the bacterial strain Bradyrhizobiaceae SG-6C. This pathway is believed to be relevant for this compound as well. The process is initiated by a hydrolytic dechlorination step, followed by entry into the nicotinic acid catabolic pathway.

The initial and rate-limiting step is the hydrolytic dechlorination of 6-chloronicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by the enzyme 6-chloronicotinic acid chlorohydrolase (Cch2).[1] Subsequently, 6-hydroxynicotinic acid is metabolized through the nicotinic acid degradation pathway, which involves a series of enzymatic reactions leading to the formation of central metabolic intermediates and ultimately carbon dioxide.[1][2] A critical intermediate in this pathway is 2,5-dihydroxypyridine.[3][4][5]

Microbial_Degradation_Pathway cluster_pathway Microbial Degradation of 6-Chloronicotinic Acid 6CNA 6-Chloronicotinic Acid 6HNA 6-Hydroxynicotinic Acid 6CNA->6HNA Hydrolytic Dechlorination (Cch2 enzyme) 2,5DHP 2,5-Dihydroxypyridine 6HNA->2,5DHP Hydroxylation Intermediates Further Intermediates 2,5DHP->Intermediates Ring Cleavage Mineralization CO2 + H2O Intermediates->Mineralization

Microbial degradation pathway of 6-chloronicotinic acid.
Quantitative Data on Microbial Degradation

Currently, specific kinetic data for the microbial degradation of this compound is limited in the available literature. However, studies on related compounds provide insights into potential degradation rates.

CompoundMicroorganismConditionDegradation Rate/Half-lifeReference
ImidaclopridKlebsiella pneumoniae strain BCH1Optimized bacterial strainNot specified[6]
ImidaclopridEnsifer adhaerens CGMCC 6315Polluted soil (5 mg/kg)87.8% degradation in 2 days[6]
6-Chloronicotinic AcidBradyrhizobiaceae strain SG-6CEnrichment cultureComplete mineralization[1][2]
Experimental Protocol: Isolation and Characterization of Degrading Microorganisms

The following protocol is a generalized procedure based on the methodologies described for isolating bacteria capable of degrading chlorinated aromatic compounds.

Experimental_Workflow_Isolation cluster_workflow Isolation of this compound Degrading Bacteria SoilSample 1. Soil Sample Collection (From pesticide-contaminated sites) Enrichment 2. Enrichment Culture (Mineral salts medium with 6-CNA as sole carbon source) SoilSample->Enrichment Isolation 3. Isolation of Pure Cultures (Serial dilution and plating on agar) Enrichment->Isolation Identification 4. Bacterial Identification (16S rRNA gene sequencing) Isolation->Identification DegradationAssay 5. Degradation Assay (HPLC analysis of 6-CNA disappearance) Identification->DegradationAssay MetaboliteID 6. Metabolite Identification (LC-MS/MS analysis) DegradationAssay->MetaboliteID

Workflow for isolating and characterizing degrading bacteria.

Protocol Details:

  • Enrichment Culture: Soil samples are inoculated into a mineral salts medium containing this compound as the sole carbon and energy source. Cultures are incubated aerobically with shaking.

  • Isolation: After several transfers to fresh medium, the enriched culture is serially diluted and plated onto agar plates containing the target compound. Individual colonies are selected and purified.

  • Identification: The 16S rRNA gene of the isolated strains is amplified by PCR and sequenced for phylogenetic identification.

  • Degradation Studies: Resting cell assays are performed where washed cells of the isolate are incubated with a known concentration of this compound. Samples are collected over time and analyzed by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of metabolites.[1]

  • Metabolite Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the chemical structures of the degradation intermediates.[1]

Photodegradation

Photodegradation, particularly photocatalysis, represents another significant pathway for the removal of this compound from aqueous environments.

Photolytic and Photocatalytic Pathways

Direct photolysis of 6-chloronicotinic acid under UVA irradiation has been shown to be negligible.[7][8] However, in the presence of a photocatalyst such as titanium dioxide (TiO₂), the compound undergoes efficient degradation.[7][8] The photocatalytic process is initiated by the generation of highly reactive hydroxyl radicals upon UV irradiation of TiO₂. These radicals attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage, ultimately resulting in mineralization.[7] One of the identified intermediates in the photocatalytic degradation of 6-chloronicotinic acid is a hydroxylated product.[7]

Photocatalytic_Degradation cluster_photocatalysis Photocatalytic Degradation of 6-Chloronicotinic Acid 6CNA 6-Chloronicotinic Acid HydroxylatedProduct Hydroxylated Intermediate 6CNA->HydroxylatedProduct attack by •OH TiO2 TiO2 OH •OH (Hydroxyl Radicals) TiO2->OH generates UV UVA Light Mineralization CO2 + Cl- + NO3- HydroxylatedProduct->Mineralization further oxidation

Simplified photocatalytic degradation pathway.
Quantitative Data on Photodegradation

The photocatalytic degradation of 6-chloronicotinic acid has been shown to follow first-order kinetics.

ParameterValueConditionReference
Disappearance Rate Constant (k)0.011 ± 0.001 min⁻¹Immobilized TiO₂, UVA irradiation[7][8]
Half-life (t½)63.1 ± 5.5 minImmobilized TiO₂, UVA irradiation[7][8]
Mineralization (TOC removal)46 ± 7%After 120 min of irradiation[7][8]
Total Nitrogen (TN) RemovalNot observedAfter 120 min of irradiation[7][8]
Experimental Protocol: Photocatalytic Degradation Study

The following protocol outlines the methodology used to assess the photocatalytic degradation of 6-chloronicotinic acid.[7][8]

Experimental_Workflow_Photocatalysis cluster_workflow_photo Photocatalytic Degradation Experimental Workflow Setup 1. Reactor Setup (Quartz cell with immobilized TiO2 on glass slides) Irradiation 2. Irradiation (UVA polychromatic fluorescent lamps, λmax = 355 nm) Setup->Irradiation Sampling 3. Sample Collection (Aliquots taken at regular time intervals) Irradiation->Sampling Analysis 4. Chemical Analysis (HPLC for 6-CNA concentration, TOC analyzer for mineralization) Sampling->Analysis Toxicity 5. Toxicity Assessment (Vibrio fischeri bioassay) Analysis->Toxicity

Workflow for a photocatalytic degradation experiment.

Protocol Details:

  • Photocatalyst Preparation: Titanium dioxide is immobilized on glass slides, which are then placed in a spinning basket inside a photocatalytic quartz cell.

  • Reaction Conditions: The reaction is carried out in double-deionized water containing a known initial concentration of 6-chloronicotinic acid.

  • Irradiation: The solution is irradiated with UVA polychromatic fluorescent lamps with a broad maximum at 355 nm.

  • Analysis: Aliquots of the solution are withdrawn at specific time intervals and analyzed by HPLC to determine the concentration of the parent compound. Total Organic Carbon (TOC) and Total Nitrogen (TN) are measured to assess mineralization.

  • Toxicity Assessment: The toxicity of the solution before and after treatment is evaluated using the Vibrio fischeri luminescence inhibition assay.

Hydrolysis

Hydrolytic Pathway

The hydrolysis of 2-chloronicotinic acid in the presence of a base has been reported, suggesting that a similar reaction could occur for this compound.[9] This reaction would lead to the formation of a dihydroxynicotinic acid derivative. The rate of hydrolysis is expected to be dependent on pH and temperature.

Hydrolysis_Pathway cluster_hydrolysis Proposed Hydrolytic Pathway 6C2HNA This compound DiHNA 2,6-Dihydroxynicotinic Acid 6C2HNA->DiHNA Hydrolysis (OH-)

Proposed pathway for the hydrolysis of this compound.
Quantitative Data on Hydrolysis

Quantitative data specifically for the hydrolysis of this compound is not available in the reviewed literature.

Experimental Protocol: Hydrolysis Study

A general protocol to study the hydrolysis of this compound would involve incubating the compound in buffered solutions at various pH values and temperatures.

Protocol Details:

  • Sample Preparation: Prepare buffered solutions at a range of environmentally relevant pH values (e.g., 4, 7, and 9).

  • Incubation: Add a known concentration of this compound to each buffered solution and incubate at controlled temperatures.

  • Analysis: At set time points, withdraw samples and analyze by HPLC to determine the concentration of the parent compound and any hydrolysis products.

  • Kinetics: Determine the hydrolysis rate constants and half-lives at each pH and temperature condition.

This technical guide summarizes the current understanding of the environmental fate of this compound. Further research is needed to fully elucidate the degradation pathways and kinetics under various environmental conditions.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloro-2-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-hydroxynicotinic acid is a substituted pyridine carboxylic acid. As a derivative of nicotinic acid, it and similar compounds are of interest in various fields, including pharmaceutical and agricultural research. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices for research, development, and quality control purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is based on reversed-phase chromatography with UV detection, a widely used, reliable, and accessible technique in analytical laboratories.

Physicochemical Properties of Related Compounds

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS-compatibility) (analytical grade)[3][4]

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 250 nm (based on UV absorbance of related nicotinic acid derivatives)[5]
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution-based sample, the following protocol can be used:

  • Dilute the sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

For more complex matrices, a more rigorous sample extraction and clean-up procedure may be required.

Data Presentation

The following tables summarize the expected quantitative data for the described HPLC method. These are representative values and may vary depending on the specific instrumentation and experimental conditions.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 5000
Retention Time (RT) Approx. 4.5 min4.6 min

Table 2: Method Validation Parameters

ParameterTypical Result
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_std Prepare Stock Standard work_std Prepare Working Standards stock_std->work_std injection Inject Standards & Samples work_std->injection sample_prep Prepare Sample sample_prep->injection hplc_system HPLC System Setup hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis.

This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The described method is straightforward, robust, and suitable for routine analysis in a variety of laboratory settings. The provided data and workflows offer a comprehensive guide for researchers and scientists involved in the analysis of this and related compounds. Method validation should be performed in the respective laboratory to ensure the method is fit for its intended purpose.

References

Application Note: 1H and 13C NMR Assignment of 6-Chloro-2-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 6-Chloro-2-hydroxynicotinic acid. Due to the absence of publicly available spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds. The note includes a standard experimental protocol for NMR data acquisition, tabulated summaries of predicted spectral data, and workflow diagrams to facilitate understanding and replication. This information is valuable for the characterization of this compound in synthetic chemistry, drug discovery, and materials science.

Introduction

This compound, with the IUPAC name 6-chloro-2-oxo-1H-pyridine-3-carboxylic acid and molecular formula C6H4ClNO3, is a substituted pyridine derivative. The structural elucidation and purity assessment of such organic molecules are critically dependent on spectroscopic techniques, primarily 1H and 13C NMR. The tautomeric nature of the 2-hydroxypyridine moiety, which can exist in equilibrium with its 2-pyridone form, influences the electronic environment of the molecule and, consequently, its NMR spectra. This document aims to provide a reliable reference for the NMR assignment of this compound.

Predicted 1H and 13C NMR Chemical Shifts

The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These predictions are derived from known NMR data of related compounds, including 6-hydroxynicotinic acid and 6-chloronicotinic acid, as well as from established chemical shift ranges for functional groups present in the molecule. The numbering of the atoms for NMR assignment is shown in the chemical structure diagram below.

Chemical Structure and Atom Numbering

G cluster_workflow NMR Data Acquisition and Analysis Workflow prep Sample Preparation acq_1h 1H NMR Acquisition prep->acq_1h Insert sample into spectrometer acq_13c 13C NMR Acquisition acq_1h->acq_13c After 1H experiments proc Data Processing (FT, Phasing, Baseline Correction) acq_13c->proc Raw FID data analysis Spectral Analysis and Assignment proc->analysis Processed Spectra

Application Notes and Protocols for the Synthesis of 6-Chloro-2-hydroxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxynicotinic acid and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development due to their structural similarity to biologically active molecules. This document provides a detailed protocol for a potential synthetic route to this compound, based on established chemical transformations of related nicotinic acid derivatives. The synthesis involves a multi-step process commencing from commercially available starting materials.

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound involves the initial synthesis of 6-hydroxynicotinic acid, followed by a chlorination step. An alternative approach could involve the selective hydrolysis of a dichloronicotinic acid derivative. The following protocol details a two-step synthesis starting from 6-hydroxynicotinic acid.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 6-Hydroxynicotinic Acid cluster_step2 Step 2: Chlorination MalicAcid DL-Malic Acid Cyclization Cyclization & Ammonification MalicAcid->Cyclization [Ref: 5] SixHydroxynicotinicAcid 6-Hydroxynicotinic Acid Cyclization->SixHydroxynicotinicAcid SixHydroxynicotinicAcid_ref 6-Hydroxynicotinic Acid Chlorination Chlorination with POCl3 SixHydroxynicotinicAcid_ref->Chlorination [Ref: 5] SixChloro2hydroxynicotinicAcid This compound Chlorination->SixChloro2hydroxynicotinicAcid

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxynicotinic Acid from DL-Malic Acid

This procedure is adapted from a patented method for the synthesis of 6-hydroxynicotinic acid.[1]

Materials:

  • DL-Malic Acid

  • Fuming sulfuric acid (oleum)

  • Ammonia solution

  • Hydrochloric acid

Procedure:

  • Cyclization: Gradually add DL-malic acid to fuming sulfuric acid while maintaining the temperature below 40°C. After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Ammonification: Carefully pour the reaction mixture over ice and neutralize with a concentrated ammonia solution.

  • Hydrolysis and Precipitation: Heat the neutralized solution to induce hydrolysis. Afterward, acidify the solution with hydrochloric acid to precipitate the crude 6-hydroxynicotinic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from water to obtain pure 6-hydroxynicotinic acid.

ParameterValueReference
Starting MaterialDL-Malic Acid[1]
Key ReagentsFuming sulfuric acid, Ammonia[1]
Reported Yield97%[1]
Reported Purity>95%[1]
Step 2: Chlorination of 6-Hydroxynicotinic Acid

This protocol is based on a general method for the chlorination of hydroxypyridine derivatives.[1]

Materials:

  • 6-Hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid in an appropriate solvent like dichloromethane.

  • Addition of Reagents: Add a catalytic amount of DMF. Then, slowly add phosphorus oxychloride to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Extraction: Neutralize the aqueous solution with sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

ParameterValueReference
Starting Material6-Hydroxynicotinic acid[1]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[1]
Reported Conversion95%[1]

Alternative Synthetic Route: Hydrolysis of Dichloronicotinic Acid

An alternative approach involves the selective hydrolysis of a di-chloro precursor. For instance, 2,6-dichloronicotinic acid can be selectively hydrolyzed to 2-chloro-6-hydroxynicotinic acid.

AlternativeRoute cluster_hydrolysis Alternative Step: Selective Hydrolysis DiChloro 2,6-Dichloronicotinic Acid Hydrolysis Selective Hydrolysis with NaOH DiChloro->Hydrolysis [Ref: 9] Product 2-Chloro-6-hydroxynicotinic Acid Hydrolysis->Product

References

Application Notes and Protocols for the Use of 6-Chloro-2-hydroxynicotinic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the proposed use of 6-Chloro-2-hydroxynicotinic acid as a versatile linker for solid-phase synthesis (SPS). This molecule offers a unique combination of functional groups that can be exploited for the attachment of diverse chemical entities to a solid support, their subsequent elaboration, and controlled release.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. The choice of a linker, which tethers the growing molecule to the solid support, is critical as it dictates the conditions for cleavage and the nature of the final product. This compound presents an attractive, yet underexplored, scaffold for use as a linker in solid-phase synthesis. Its key features include:

  • Carboxylic Acid: Allows for straightforward attachment to various amino-functionalized resins.

  • Hydroxyl Group: Provides a reactive site for the esterification of the first building block.

  • Chloro Substituent: Offers a potential handle for further chemical modification or can be removed under specific cleavage conditions.

  • Pyridine Core: A rigid aromatic scaffold that can influence the properties of the synthesized molecules.

This document outlines a hypothetical workflow and detailed protocols for the application of this compound as a cleavable linker in solid-phase organic synthesis.

Proposed Workflow

The overall strategy for utilizing this compound as a linker in solid-phase synthesis is depicted in the workflow diagram below. The process involves the initial immobilization of the linker onto an amino-functionalized resin, followed by the attachment and elongation of the desired chemical entity, and finally, cleavage to release the product.

workflow cluster_resin_prep Resin Preparation cluster_linker_attachment Linker Attachment cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification Resin Amino-functionalized Resin Swell Swell Resin Resin->Swell Couple Couple to Resin Swell->Couple Linker This compound Activate Activate Carboxylic Acid Linker->Activate Activate->Couple Cap Cap Unreacted Sites Couple->Cap Attach_BB1 Attach First Building Block Cap->Attach_BB1 Deprotect Deprotection Attach_BB1->Deprotect Couple_BBn Couple Subsequent Building Blocks Deprotect->Couple_BBn Deprotect2 Final Deprotection Couple_BBn->Deprotect2 Cleave Cleave from Resin Deprotect2->Cleave Purify Purify Product Cleave->Purify Analyze Analyze Product Purify->Analyze

Caption: General workflow for solid-phase synthesis using this compound as a linker.

Experimental Protocols

The following protocols provide detailed step-by-step instructions for the key stages of the synthesis.

Protocol 1: Attachment of this compound to Amino-Functionalized Resin

This protocol describes the immobilization of the linker onto a solid support.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If using an Fmoc-protected amino resin, treat with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Linker Activation: In a separate flask, dissolve this compound (3 eq., 1.5 mmol), HOBt (3 eq., 1.5 mmol), and DIC (3 eq., 1.5 mmol) in DMF (5 mL). Stir at room temperature for 30 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF (10 mL) for 30 minutes.

  • Final Wash: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Attachment of the First Building Block

This protocol details the esterification of the first building block to the hydroxyl group of the immobilized linker.

Materials:

  • Linker-functionalized resin from Protocol 1

  • N-protected amino acid or other carboxylic acid-containing building block

  • DIC

  • 4-Dimethylaminopyridine (DMAP)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the linker-functionalized resin (1 g) in DMF (10 mL) for 1 hour.

  • Building Block Activation: In a separate flask, dissolve the N-protected amino acid (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP (0.1 eq.) in DMF (5 mL).

  • Coupling: Add the activated building block solution to the resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Solid-Phase Synthesis and Elongation

This protocol outlines the general steps for chain elongation on the solid support. The specific deprotection and coupling reagents will depend on the chosen chemical strategy (e.g., Fmoc/tBu for peptides).

Materials:

  • Resin-bound initial building block from Protocol 2

  • Appropriate deprotection reagent (e.g., 20% piperidine in DMF for Fmoc)

  • N-protected building blocks

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • DMF

  • DCM

Procedure:

  • Deprotection: Treat the resin with the appropriate deprotection reagent to remove the N-terminal protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: Add the next N-protected building block along with suitable coupling reagents and a base. Agitate for the required reaction time.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent building block.

Protocol 4: Cleavage of the Final Product

This protocol describes the release of the synthesized molecule from the solid support. The cleavage cocktail will depend on the nature of the protecting groups used during synthesis.

Materials:

  • Resin-bound final product

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for standard peptide synthesis)

  • DCM

  • Cold diethyl ether

Procedure:

  • Washing: Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Precipitation: Precipitate the product by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

Data Presentation

The following tables present hypothetical data for the solid-phase synthesis of a model tripeptide (e.g., Ala-Gly-Phe) using the this compound linker.

Table 1: Resin Loading and Coupling Efficiencies

StepParameterValueMethod of Determination
1Initial Resin Loading0.50 mmol/gManufacturer's Specification
2Linker Loading Efficiency92%Gravimetric Analysis / Elemental Analysis
3Final Linker Loading0.46 mmol/gCalculated
4Phenylalanine Coupling>99%Kaiser Test / Fmoc Quantification
5Glycine Coupling>99%Kaiser Test / Fmoc Quantification
6Alanine Coupling>98%Kaiser Test / Fmoc Quantification

Table 2: Final Product Characterization

ParameterResultMethod
Crude Yield78%Gravimetric
Purity (Crude)85%RP-HPLC (214 nm)
Purity (Purified)>98%RP-HPLC (214 nm)
Molecular Weight (Expected)335.35 g/mol -
Molecular Weight (Observed)336.1 [M+H]⁺LC-MS

Visualizations

The following diagrams illustrate the key chemical structures and the proposed reaction pathway.

structure cluster_linker This compound linker linker

Caption: Chemical structure of this compound.

reaction_scheme Resin H2N-Resin Resin_Linker Resin-Linker Resin->Resin_Linker Coupling Linker This compound Linker->Resin_Linker Resin_Linker_BB1 Resin-Linker-BB1 Resin_Linker->Resin_Linker_BB1 Esterification Building_Block_1 Building Block 1 Building_Block_1->Resin_Linker_BB1 Resin_Product Resin-Bound Product Resin_Linker_BB1->Resin_Product Elongation Building_Block_n Building Block 'n' Building_Block_n->Resin_Product Final_Product Final Product Resin_Product->Final_Product Cleavage Cleavage Cleavage Cleavage->Final_Product

Caption: Proposed reaction scheme for solid-phase synthesis using the linker.

Conclusion

The use of this compound as a linker in solid-phase synthesis offers a promising and versatile strategy for the construction of diverse molecular libraries. The protocols and data presented herein provide a foundation for researchers to explore this novel approach. Further optimization of reaction conditions and exploration of the reactivity of the chloro substituent could expand the utility of this linker in various synthetic applications.

Disclaimer: The application of this compound in solid-phase synthesis as described in this document is a proposed methodology based on established chemical principles. The provided protocols are intended as a starting point for research and may require further optimization.

Application Notes and Protocols for the Crystallization of High-Purity 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing effective crystallization strategies for obtaining high-purity 6-Chloro-2-hydroxynicotinic acid. The protocols outlined below are based on established principles of crystallization for organic acids and related nicotinic acid derivatives.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful crystallization protocol. While comprehensive experimental data for this specific molecule is limited, its properties can be inferred from structurally related compounds such as 6-chloronicotinic acid and various hydroxynicotinic acids.

Key Physicochemical Considerations:

  • Structure: this compound possesses both a carboxylic acid group and a hydroxyl group on a pyridine ring, making it a polar, amphiprotic molecule. The presence of the chloro- group further influences its electronic properties and solubility.

  • pKa: The molecule has both an acidic carboxylic group and a weakly basic pyridine nitrogen. The pKa of the carboxylic acid is likely to be in the range of 3-4, similar to other nicotinic acid derivatives.

  • Solubility: Due to its polar nature and ability to form hydrogen bonds, this compound is expected to be soluble in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents like DMSO.[1] Its solubility in non-polar solvents is likely to be low.

  • Melting Point: The melting point for 6-chloronicotinic acid is approximately 190°C (with decomposition).[1] The introduction of a hydroxyl group may influence this value.

Solvent Screening for Crystallization

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. A systematic solvent screening process is recommended.

Table 1: Recommended Solvents for Screening

Solvent ClassRecommended SolventsRationale
Protic Solvents Water, Ethanol, Methanol, IsopropanolLikely to be good primary solvents due to the polar nature of the target molecule and the potential for hydrogen bonding. Water is a key solvent for pH-dependent crystallization.[2][3]
Aprotic Solvents Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Offer a range of polarities and may provide different crystal packing arrangements. DMSO is a strong solvent for nicotinic acids.[4][5] Acetonitrile has been used as a solvent for 6-chloronicotinic acid solutions.[6]
Non-Polar Solvents Toluene, Heptane, HexanePrimarily useful as anti-solvents in combination with a primary solvent to induce precipitation.

Crystallization Workflow

The following diagram illustrates a systematic approach to selecting the optimal crystallization technique for this compound.

CrystallizationWorkflow start Start: Crude This compound solvent_screening Solvent Screening (Single & Binary Systems) start->solvent_screening solubility_check Is solubility significantly temperature-dependent? solvent_screening->solubility_check cooling_cryst Cooling Crystallization solubility_check->cooling_cryst Yes no_suitable_solvent No suitable single solvent found? solubility_check->no_suitable_solvent No purity_analysis Analyze Purity & Yield (e.g., HPLC, DSC) cooling_cryst->purity_analysis antisolvent_cryst Antisolvent Crystallization antisolvent_cryst->purity_analysis ph_cryst pH-Controlled Crystallization (Aqueous Systems) ph_cryst->purity_analysis no_suitable_solvent->antisolvent_cryst Yes no_suitable_solvent->ph_cryst Consider Aqueous end High-Purity Crystals purity_analysis->end

Caption: Workflow for Selecting the Optimal Crystallization Method.

Experimental Protocols

The following are detailed protocols for the most promising crystallization techniques for this compound.

Protocol 1: Cooling Crystallization

This is the most common and straightforward crystallization method, relying on the differential solubility of the compound at different temperatures.

Methodology:

  • Dissolution: In a suitable flask, add a known mass of crude this compound. Add a small volume of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Continue adding small aliquots of the solvent until a clear, saturated solution is obtained at the elevated temperature.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, more perfect crystals, the cooling rate should be slow. This can be achieved by insulating the flask.

  • Crystal Growth: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 2: Example Parameters for Cooling Crystallization

ParameterValueNotes
Solute Amount 1.0 gStarting amount of crude material.
Solvent EthanolTo be determined from solvent screening.
Dissolution Temp. ~70-80 °CNear the boiling point of the solvent.
Cooling Rate 10-20 °C/hourSlow cooling is crucial for high-purity crystals.
Final Temp. 0-4 °CTo maximize yield.
Washing Solvent Cold EthanolMinimizes dissolution of the purified crystals.
Protocol 2: Antisolvent Crystallization

This technique is useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce precipitation.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., DMSO) at room temperature to create a concentrated solution.

  • Antisolvent Addition: Slowly add a "poor" solvent (e.g., water or heptane) to the solution with constant stirring. The addition should be dropwise to control the rate of precipitation.

  • Precipitation: Continue adding the antisolvent until the solution becomes turbid, indicating the onset of crystallization.

  • Crystal Growth: Allow the mixture to stand undisturbed to allow for crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the antisolvent or a mixture of the solvent and antisolvent for washing.

Table 3: Example Parameters for Antisolvent Crystallization

ParameterValueNotes
Solute Amount 1.0 gStarting amount of crude material.
"Good" Solvent DMSOA solvent in which the compound is highly soluble.
"Poor" Solvent WaterA solvent in which the compound is poorly soluble.
Addition Rate 1 mL/minuteSlow addition is critical for controlled crystallization.
Temperature Room Temp.This method can often be performed at a constant temperature.
Protocol 3: pH-Controlled Crystallization

Given the acidic nature of the carboxylic acid group and the basicity of the pyridine ring, pH-controlled crystallization from an aqueous solution is a highly effective method. The solubility of the compound will be highly dependent on the pH of the solution.

Methodology:

  • Dissolution: Dissolve the crude this compound in a basic aqueous solution (e.g., dilute NaOH or NH4OH) to deprotonate the carboxylic acid and form a soluble salt.

  • Filtration (Optional): If insoluble impurities are present, filter the solution to remove them.

  • Acidification: Slowly add an acid (e.g., dilute HCl or acetic acid) to the solution with stirring. This will protonate the carboxylate, causing the neutral, less soluble form of the molecule to precipitate. The pH should be adjusted to be below the pKa of the carboxylic acid.

  • Crystal Growth: Allow the mixture to stand to permit crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with deionized water to remove any residual salts.

  • Drying: Dry the crystals under vacuum.

Table 4: Example Parameters for pH-Controlled Crystallization

ParameterValueNotes
Solute Amount 1.0 gStarting amount of crude material.
Basifying Agent 1 M NaOH (aq)To dissolve the acidic compound.
Acidifying Agent 1 M HCl (aq)To induce precipitation by neutralizing the salt.
Final pH ~2-3Below the estimated pKa of the carboxylic acid.
Temperature Room Temp.Can be performed at a constant temperature.

Purity Analysis

The purity of the crystallized this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystalline purity. A sharp melting peak is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

By systematically applying these protocols and analytical methods, researchers can develop a robust and reproducible crystallization process for obtaining high-purity this compound suitable for research, development, and pharmaceutical applications.

References

Application Note: Derivatization of 6-Chloro-2-hydroxynicotinic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the analysis of 6-Chloro-2-hydroxynicotinic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyl), direct GC-MS analysis of this compound is challenging, often resulting in poor peak shape and thermal degradation.[1] To overcome these limitations, a derivatization protocol using silylation is presented. This procedure chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[2][3][4] The described method is essential for researchers requiring accurate quantification and identification of this compound in various matrices.

Principle of Derivatization

The primary challenge in analyzing compounds like this compound by GC is the presence of active hydrogen atoms in its carboxylic acid and hydroxyl groups. These polar groups lead to strong intermolecular hydrogen bonding, reducing the compound's volatility.[3] Derivatization is a technique that chemically modifies these functional groups to produce a new compound with properties more suitable for GC analysis.[3][4]

Silylation is the most prevalent derivatization method for this purpose.[2] It involves replacing the active hydrogens with a nonpolar trimethylsilyl (TMS) group.[3] This process effectively masks the polar groups, which reduces hydrogen bonding, increases volatility, and improves the thermal stability of the analyte.[2][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for silylating both carboxylic acids and hydroxyl groups.[1]

Experimental Protocols

This section provides a detailed methodology for the silylation of this compound.

1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable solvent like Acetonitrile or Dichloromethane)

  • Sample Vials (2 mL, with PTFE-lined caps)

  • Microsyringes

  • Vortex mixer

  • Heating block or oven capable of maintaining 60-75°C

  • GC-MS system

2. Protocol: Silylation with BSTFA + 1% TMCS

This protocol is designed to derivatize both the carboxylic acid and hydroxyl functional groups in a single step.

  • Sample Preparation : Accurately weigh approximately 1 mg of this compound standard or the dried sample extract into a 2 mL autosampler vial.

  • Solvent Addition : Add 200 µL of anhydrous pyridine (or another suitable dry solvent) to the vial. Vortex briefly to dissolve the sample. Note: It is critical to ensure all reagents and solvents are anhydrous, as moisture can deactivate the silylating reagent.[2]

  • Reagent Addition : Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in molar excess (a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point).

  • Reaction : Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the reaction goes to completion.[1] Note: Reaction time and temperature may require optimization.

  • Cooling : After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis : The sample is now ready for injection into the GC-MS system. The resulting TMS-derivatives are typically more volatile and thermally stable.[2]

GC-MS Instrumental Parameters

The following table outlines typical starting parameters for the GC-MS analysis of the derivatized sample. Optimization may be necessary based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless (1 µL injection volume)
Inlet Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
ColumnHP-5ms (30 m x 0.25 mm I.D., 0.25 µm film) or equivalent[6]
Oven ProgramInitial temp 80°C, hold for 2 min
Ramp at 15°C/min to 280°C
Hold at 280°C for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Mass Scan Range50 - 550 amu
MS ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[6][7]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables serve as templates for presenting analytical results.

Table 1: Calibration Curve Data for Quantitation

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Std.)Response Ratio
1150,0001,000,0000.150
5760,0001,000,0000.760
101,510,0001,000,0001.510
253,740,0001,000,0003.740
507,550,0001,000,0007.550
Regression Equation y = 0.151x - 0.005 0.9998

Table 2: Sample Analysis Results

Sample IDRetention Time (min)Calculated Conc. (µg/mL)% RSD (n=3)Key Mass Fragments (m/z)
Control BlankN/DN/DN/AN/A
Sample A12.4515.72.1%319 (M+), 304, 228, 73
Sample B12.4532.11.8%319 (M+), 304, 228, 73
Spike Recovery12.4624.8 (99.2% Recovery)2.5%319 (M+), 304, 228, 73

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logic behind the derivatization process.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample / Standard dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temp heat->cool inject Inject Sample into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Data detect->process quantify Quantify & Identify process->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis.

G cluster_problem The Challenge cluster_solution The Solution cluster_analysis The Outcome analyte This compound properties Polar Functional Groups (Carboxyl & Hydroxyl) analyte->properties result Low Volatility Poor Thermal Stability properties->result method Silylation Derivatization result->method Leads to reaction Replace Active H with TMS Group method->reaction outcome Increased Volatility Improved Thermal Stability reaction->outcome gcms Amenable to GC-MS Analysis outcome->gcms Enables analysis_result Good Peak Shape Reliable Quantification gcms->analysis_result

Caption: Logic of derivatization for GC-MS analysis.

References

Application Note: Quantification of 6-Chloro-2-hydroxynicotinic acid using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-hydroxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and purity of final active pharmaceutical ingredients (APIs). This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method described herein is suitable for the determination of this compound in bulk drug substances and reaction mixtures. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The specific gradient or isocratic conditions are detailed in the chromatographic conditions.

  • Diluent: A mixture of water and acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

4. Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable amount of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)
Gradient Program0-5 min: 95% A, 5% B; 5-15 min: linear gradient to 40% A, 60% B; 15-20 min: hold at 40% A, 60% B; 20-22 min: linear gradient to 95% A, 5% B; 22-30 min: hold at 95% A, 5% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength280 nm
Run Time30 minutes

Data Presentation

The following table summarizes the quantitative data from the method validation experiments.

Validation ParameterResults
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision
Repeatability (RSD%)≤ 2.0%
Intermediate Precision (RSD%)≤ 2.0%
Accuracy
Recovery98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity No interference from blank and placebo

Mandatory Visualization

Caption: Workflow for the quantification of this compound.

The developed RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound, ensuring consistent and high-quality results.

Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 6-hydroxynicotinic acid from nicotinic acid. This biotransformation offers a highly specific and environmentally friendly alternative to traditional chemical synthesis routes.

Introduction

6-Hydroxynicotinic acid (6-HNA) is a valuable building block in the synthesis of pharmaceuticals and modern insecticides.[1][2] The enzymatic conversion of nicotinic acid to 6-HNA is catalyzed by nicotinate dehydrogenase (also known as nicotinic acid hydroxylase), an enzyme found in various microorganisms. This biocatalytic method provides excellent regioselectivity, leading to high-purity products with minimal byproducts.[3][4]

The enzymatic hydroxylation of nicotinic acid occurs at the C6 position of the pyridine ring. This reaction is typically carried out using whole-cell biocatalysts from genera such as Pseudomonas, Bacillus, and Achromobacter.[5][6][7]

Enzymatic Reaction Pathway

The synthesis involves the direct hydroxylation of nicotinic acid. The enzyme utilizes water as the source of the oxygen atom for the hydroxyl group.[8]

Enzymatic_Synthesis nicotinic_acid Nicotinic Acid six_hna 6-Hydroxynicotinic Acid nicotinic_acid->six_hna H₂O, O₂ enzyme Nicotinate Dehydrogenase enzyme->six_hna

Caption: Enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 6-HNA.

Table 1: Comparison of Microbial Strains and their Performance

MicroorganismSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Rate (%)Time (h)Reference
Pseudomonas fluorescens TN5~172 (1.4 M)19198.745[1]
Bacillus paramycoides15>14.85>993[3][9]
Pseudomonas poae HD530Not specified155.45Not specified72[10]
Achromobacter xylosoxydansNot specifiedNot specified91.6 (yield)Not specified[6]

Table 2: Optimized Reaction Conditions

MicroorganismTemperature (°C)pHKey Media Components/InducersReference
Pseudomonas fluorescens TN5356.5Nicotinic acid (inducer), Molybdenum, Iron ions[1]
Bacillus paramycoides407.0Seignette salt (5 g/L), Tryptone (10 g/L), K₂HPO₄ (2 g/L), Nicotinic acid (4 g/L)[3]
General (e.g., Achromobacter)20 - 405.5 - 9.0Aerobic conditions, Nicotinic acid[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of 6-HNA.

Protocol 1: Cultivation of a Nicotinate Dehydrogenase-Producing Microorganism

This protocol is based on the cultivation of Achromobacter xylosoxydans and can be adapted for other suitable microorganisms like Pseudomonas or Bacillus species.

Materials:

  • Sterile Fermenter

  • Nutrient Solution:

    • Na₂HPO₄·2H₂O: 51.9 g

    • KH₂PO₄: 20.0 g

    • Yeast Extract: 2.5 g

    • Nicotinic Acid: 10 g

    • Deionized Water: 4750 ml

  • Starter Culture (e.g., Achromobacter xylosoxydans DSM 2783)

  • Sterile Air Supply

  • pH Control System (with sterile acid/base)

Procedure:

  • Prepare the nutrient solution and sterilize it in the fermenter for 20 minutes at 120°C.[11]

  • Cool the fermenter to 30°C.

  • Inoculate the fermenter with 500 ml of the starter culture.

  • Ferment at 30°C, maintaining a pH of 7.0.[11]

  • Aerate the culture continuously.

  • After 24 hours, add a sterile solution of 10 g nicotinic acid and 2.5 g yeast extract in 200 ml of water to further induce enzyme production.[6]

  • Continue fermentation for another 24-48 hours.

  • Harvest the cells by centrifugation. The resulting cell paste can be used directly for the biotransformation or stored frozen.

Protocol_1 cluster_prep Preparation cluster_ferm Fermentation cluster_harvest Harvesting prep_media Prepare Nutrient Solution sterilize Sterilize Media (120°C, 20 min) prep_media->sterilize cool Cool to 30°C sterilize->cool inoculate Inoculate with Starter Culture cool->inoculate ferment Ferment (30°C, pH 7.0, Aeration) for 24h inoculate->ferment induce Add Inducer (Nicotinic Acid) ferment->induce ferment2 Continue Fermentation (24-48h) induce->ferment2 harvest Harvest Cells by Centrifugation ferment2->harvest

Caption: Workflow for microorganism cultivation.

Protocol 2: Whole-Cell Biotransformation of Nicotinic Acid to 6-Hydroxynicotinic Acid

This protocol describes the use of resting cells for the conversion.

Materials:

  • Harvested cell paste (from Protocol 1)

  • Reaction Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 7.0)

  • Nicotinic Acid (Substrate)

  • Shaking Incubator or Bioreactor

  • Acetonitrile (for stopping the reaction)

  • Centrifuge

Procedure:

  • Prepare a suspension of the resting cells in the reaction buffer. The cell concentration may need to be optimized (e.g., 7.43 g dry weight of cells per liter).[1]

  • Add nicotinic acid to the desired final concentration (e.g., 15 g/L).[3] Note: High concentrations of nicotinic acid (>2% w/v) can inhibit cell growth but may not affect the hydroxylase activity.[11]

  • Incubate the reaction mixture at the optimal temperature (e.g., 35-40°C) with agitation to ensure proper aeration.[1][3]

  • Monitor the reaction progress by taking samples at regular intervals. To stop the reaction in the sample, add an equal volume of acetonitrile.[1]

  • Analyze the samples for the concentration of 6-hydroxynicotinic acid using a suitable analytical method (see Protocol 3).

  • Once the conversion is complete (typically within 3-48 hours), terminate the reaction.

  • Separate the cells from the reaction mixture by centrifugation. The supernatant contains the dissolved 6-hydroxynicotinic acid.

Protocol 3: Quantification of 6-Hydroxynicotinic Acid

This protocol outlines a high-throughput screening method using a UV-Vis microplate reader. For more precise quantification, HPLC is recommended.

Materials:

  • 96-well UV-transparent microplate

  • Microplate Spectrophotometer (Multiskan Spectrum or similar)

  • Supernatant from the biotransformation reaction

  • 6-Hydroxynicotinic Acid standard solutions

  • Reaction Buffer (for dilutions)

Procedure:

  • Centrifuge the reaction samples to pellet the cells.

  • Dilute the supernatant with the reaction buffer to bring the concentration of 6-HNA within the linear range of the assay (e.g., 0.5-11 µg/mL).[12]

  • Prepare a standard curve using known concentrations of 6-hydroxynicotinic acid in the same buffer.

  • Pipette the diluted samples and standards into the wells of the 96-well plate.

  • Measure the absorbance at the determination wavelength (251 nm) and a reference wavelength (231 nm).[12]

  • Subtract the reference absorbance from the determination absorbance for each well.

  • Calculate the concentration of 6-hydroxynicotinic acid in the samples by comparing their absorbance to the standard curve.

Note on HPLC Analysis: For more accurate quantification, HPLC analysis can be performed. The mobile phase and column should be optimized for the separation of nicotinic acid and 6-hydroxynicotinic acid. A C18 column is often suitable, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. Detection is typically done via UV absorbance.

Downstream Processing: Product Isolation

After the biotransformation, 6-hydroxynicotinic acid can be isolated from the reaction supernatant.

  • Acidification: The clear supernatant is acidified to a low pH (e.g., 1.5) using an acid like HCl.[5][6]

  • Precipitation: Upon acidification, the white, microcrystalline 6-hydroxynicotinic acid precipitates out of the solution.[5]

  • Filtration and Washing: The precipitate is collected by filtration and washed with cold water to remove residual salts and impurities.[6]

  • Drying: The purified 6-hydroxynicotinic acid is dried under vacuum.

An alternative method involves the use of magnesium or barium ions during the enzymatic hydroxylation, which leads to the precipitation of the corresponding salt of 6-hydroxynicotinic acid.[6][11] The free acid can then be liberated from the separated salt.[6][11]

Downstream_Processing start Supernatant containing 6-HNA acidify Acidify to pH 1.5 with HCl start->acidify precipitate Precipitation of 6-HNA crystals acidify->precipitate filter Filter and Wash with cold water precipitate->filter dry Dry under vacuum filter->dry product Pure 6-Hydroxynicotinic Acid dry->product

Caption: Downstream processing for 6-HNA isolation.

References

Scaling Up the Synthesis of 6-Chloro-2-hydroxynicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the scaled-up synthesis of 6-Chloro-2-hydroxynicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The featured method is a selective hydrolysis of 2,6-dichloronicotinic acid, offering a straightforward and efficient route to the desired product.

Overview

This compound is a key intermediate in the development of various active pharmaceutical ingredients (APIs) and other specialty chemicals. As the demand for this compound increases, robust and scalable synthetic methods are crucial. This protocol details a procedure for the selective monohydrolysis of 2,6-dichloronicotinic acid, a readily available starting material.

The synthesis involves the reaction of 2,6-dichloronicotinic acid with a slight excess of sodium hydroxide in an aqueous medium. The reaction proceeds at an elevated temperature, followed by acidification to precipitate the product. This method has been demonstrated to be effective and high-yielding.

Experimental Protocol

This protocol is adapted from a patented procedure and is intended for scale-up applications.

Materials:

  • 2,6-Dichloronicotinic acid

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and condenser

  • Addition funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: To a suitable jacketed glass reactor, add 2,6-dichloronicotinic acid (1.0 eq).

  • Reagent Addition: Add deionized water to the reactor. Begin stirring the suspension.

  • Hydrolysis: While stirring, add a 50% aqueous solution of sodium hydroxide (1.05 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 95 °C and maintain this temperature for 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature (approximately 20-25 °C). Slowly add concentrated hydrochloric acid to adjust the pH to approximately 1. This will cause the product to precipitate out of solution.

  • Isolation: Isolate the precipitated solid by filtration.

  • Washing: Wash the filter cake with deionized water to remove any remaining impurities.

  • Drying: Dry the solid in a vacuum oven at 60 °C until a constant weight is achieved to yield this compound.

Data Presentation

ParameterValue
Starting Material2,6-Dichloronicotinic acid
Key ReagentSodium hydroxide
Molar Ratio (NaOH:Starting Material)1.05 : 1.0
SolventWater
Reaction Temperature95 °C
Reaction Time24 hours
Acidification AgentConcentrated HCl
Final pH~1
Product Yield88%

Experimental Workflow

G cluster_0 Reaction Stage cluster_1 Workup and Isolation A Charge Reactor with 2,6-Dichloronicotinic Acid and Water B Add 50% NaOH (aq) (1.05 eq) A->B Stirring C Heat to 95 °C for 24h B->C D Cool to Room Temperature C->D E Acidify with conc. HCl to pH ~1 D->E F Filter Precipitate E->F G Wash with Water F->G H Dry at 60 °C G->H I This compound H->I Yield: 88%

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • The reaction is heated to a high temperature. Use caution to prevent thermal burns.

This protocol provides a reliable and scalable method for the synthesis of this compound. By following these guidelines, researchers and production chemists can efficiently produce this important chemical intermediate.

Application Notes and Protocols for Monitoring 6-Chloro-2-hydroxynicotinic Acid Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for monitoring the progress of chemical reactions involving 6-Chloro-2-hydroxynicotinic acid using Thin-Layer Chromatography (TLC). TLC is a simple, rapid, and cost-effective analytical technique ideal for qualitatively monitoring the consumption of starting materials and the formation of products.[1]

Principle

Thin-Layer Chromatography (TLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[2] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Nonpolar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rf value.

By spotting the reaction mixture alongside the starting material on a TLC plate and eluting it with an appropriate solvent system, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.[3]

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Reactants: this compound and other relevant starting materials.

  • Solvents: HPLC grade or distilled solvents for the mobile phase (e.g., Ethyl Acetate, Hexane, Dichloromethane, Methanol, Acetic Acid).

  • Developing Chamber: A glass chamber with a lid.

  • Capillary Tubes: For spotting the samples on the TLC plate.

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm).

    • Potassium permanganate (KMnO₄) stain.

    • Iodine chamber.

  • General Laboratory Glassware and Equipment.

Experimental Protocol: Monitoring an Amide Formation Reaction

This protocol describes the monitoring of a hypothetical reaction: the conversion of this compound to its corresponding amide by reaction with an amine, after activation of the carboxylic acid (e.g., via an acid chloride intermediate).

Preparation of the TLC Plate
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for spotting:

    • SM: Starting Material (this compound)

    • CO: Co-spot (a mixture of the starting material and the reaction mixture)

    • RXN: Reaction Mixture

Sample Preparation and Spotting
  • Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., Methanol or the reaction solvent).

  • Reaction Mixture (RXN): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent if necessary.

  • Spotting: Using a clean capillary tube for each sample, spot a small amount of the prepared solutions onto the designated lanes on the baseline of the TLC plate. The spots should be small and concentrated.

  • For the Co-spot (CO) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

Development of the TLC Plate
  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for 5-10 minutes.

  • Elution: Carefully place the spotted TLC plate into the developing chamber, ensuring that the baseline is above the level of the mobile phase. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely.

Visualization
  • UV Light: View the dried TLC plate under a UV lamp at 254 nm. Aromatic compounds and compounds with conjugated systems will appear as dark spots. Circle the visible spots with a pencil.

  • Staining: If the spots are not clearly visible under UV light, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background.

Data Presentation and Interpretation

The progress of the reaction is determined by observing the changes in the TLC spots over time. The Retention Factor (Rf) for each spot is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

CompoundExpected PolarityExpected Rf Value (Relative)Visualization Method
This compoundHighLowUV, KMnO₄
Amide productModerate to LowHigher than starting materialUV, KMnO₄

Interpretation of the TLC Plate:

  • t=0: A prominent spot corresponding to the starting material (this compound) will be visible in the 'SM' and 'RXN' lanes.

  • As the reaction proceeds: The intensity of the starting material spot in the 'RXN' lane will decrease, and a new spot corresponding to the less polar amide product will appear at a higher Rf value.

  • Reaction completion: The starting material spot in the 'RXN' lane will have completely disappeared, and only the product spot will be visible. The 'CO' lane will show two distinct spots, confirming the identity of the starting material and the formation of a new product.

Suggested Solvent Systems

The choice of the mobile phase is crucial for good separation. For the separation of the polar this compound from a potentially less polar amide product, a mobile phase of intermediate polarity is recommended. A good starting point is a mixture of a nonpolar and a polar solvent.

Solvent SystemRatio (v/v)Notes
Ethyl Acetate : Hexane1 : 1A good starting point. The polarity can be adjusted by varying the ratio.
Dichloromethane : Methanol95 : 5Suitable for more polar compounds. The amount of methanol can be increased for compounds with very low Rf.
Ethyl Acetate : Acetic Acid (trace)99 : 1The addition of a small amount of acetic acid can help to reduce tailing of acidic compounds.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep Prepare TLC Plate sample_prep Prepare Samples (SM, CO, RXN) plate_prep->sample_prep spotting Spot Samples on Plate sample_prep->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV, Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: Experimental workflow for monitoring a reaction by TLC.

Logical Relationship of Reaction Monitoring

Reaction_Monitoring_Logic Start Start of Reaction (t=0) InProgress Reaction in Progress (t=x) Start->InProgress TLC_Start TLC shows only Starting Material Start->TLC_Start Observation Completion Reaction Completion (t=final) InProgress->Completion TLC_InProgress TLC shows diminishing Starting Material and appearing Product InProgress->TLC_InProgress Observation TLC_Completion TLC shows only Product Completion->TLC_Completion Observation

Caption: Logical progression of TLC analysis during reaction monitoring.

References

Application of 6-Chloro-2-hydroxynicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-hydroxynicotinic acid is a heterocyclic compound belonging to the pyridine carboxylic acid family. While direct agrochemical applications of this compound as an active ingredient are not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This document outlines the potential applications of this compound as a crucial intermediate in the synthesis of novel agrochemicals, drawing on the established activities of structurally related nicotinic acid derivatives. Its utility is inferred from the fungicidal, herbicidal, and insecticidal properties of compounds sharing the chlorinated pyridine core.

Synthesis of this compound and Its Derivatives

This compound can be synthesized through various chemical routes, often involving the modification of more common nicotinic acid precursors. A plausible synthetic pathway involves the chlorination of 6-hydroxynicotinic acid. This intermediate can then be further modified to create a diverse library of potential agrochemical candidates.

A general method for the synthesis of 6-chloronicotinic acid from 6-hydroxynicotinic acid involves a chlorination reaction. A similar principle can be applied, followed by hydrolysis or other modifications to yield this compound.

Potential Agrochemical Applications

Based on the biological activities of analogous compounds, this compound is a promising scaffold for the development of:

  • Fungicides: Derivatives of chlorinated nicotinic acids have demonstrated potent fungicidal activity.

  • Herbicides: The nicotinic acid core is present in several commercial herbicides.

  • Insecticides: Neonicotinoids, a major class of insecticides, are based on a related chemical structure.

Fungicidal Applications

Nicotinamide derivatives, which can be synthesized from this compound, have shown significant fungicidal properties. The presence of a chlorine atom on the pyridine ring is often beneficial for activity.

Quantitative Data: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

The following table summarizes the fungicidal activity of various nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis). These compounds share structural similarities to potential derivatives of this compound.

Compound IDRn (Substitution on Pyridine Ring)EC50 (mg/L)[1]
4a 2-CH3-5-CN-6-Cl4.69
4c 5,6-di-Br19.89
4d 5-Br-6-Cl32.44
4e 6-Br25.61
4f 5,6-di-Cl1.96
4g 6-Cl34.29
Flumorph (Commercial Fungicide)7.55
Diflumetorim (Commercial Fungicide)21.44
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1]
  • Acyl Chloride Formation: To a solution of the substituted nicotinic acid (1 equivalent) in an appropriate solvent, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Acylation: In a separate flask, dissolve the substituted thiophen-2-amine (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in a suitable solvent.

  • Reaction: Add the acyl chloride solution dropwise to the thiophen-2-amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired N-(thiophen-2-yl) nicotinamide derivative.

Signaling Pathway: Putative Fungicidal Mechanism of Action

While the exact mechanism for all nicotinamide fungicides is not identical, a common mode of action for many fungicides is the disruption of cellular respiration in the fungal mitochondria.

Fungicidal_Mechanism Nicotinamide_Derivative Nicotinamide Derivative (from this compound) Fungal_Cell Fungal Cell Nicotinamide_Derivative->Fungal_Cell Penetration ETC Electron Transport Chain (Complex I, II, III, IV) Nicotinamide_Derivative->ETC Inhibition Mitochondrion Mitochondrion Fungal_Cell->Mitochondrion Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Caption: Putative mechanism of fungicidal action via mitochondrial disruption.

Herbicidal Applications

Derivatives of 2-chloronicotinic acid have been synthesized and shown to possess herbicidal activity. The structural similarity suggests that this compound could serve as a precursor for novel herbicides.

Quantitative Data: Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamides

The following table presents the herbicidal activity of a 2-chloronicotinamide derivative against duckweed (Lemna paucicostata).

Compound IDChemical NameIC50 (µM)[2][3]
5f 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide7.8
Clomazone (Commercial Herbicide)125
Propanil (Commercial Herbicide)2
Experimental Protocol: General Evaluation of Herbicidal Activity
  • Plant Material: Grow test plants (e.g., Lemna paucicostata, Agrostis stolonifera) under controlled environmental conditions.

  • Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the growth medium.

  • Application: Apply the treatment solutions to the plants. For duckweed, this involves adding the compound to the liquid growth medium. For terrestrial plants, a foliar spray can be used.

  • Incubation: Incubate the treated plants under controlled light and temperature conditions for a specified period (e.g., 7-14 days).

  • Assessment: Evaluate herbicidal effects by measuring parameters such as growth inhibition, fresh weight reduction, or visual injury ratings compared to a control group.

  • Data Analysis: Calculate IC50 values using appropriate statistical software.

Logical Relationship: Herbicide Development Workflow

Herbicide_Development Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening Primary Herbicidal Screening (e.g., against Duckweed) Synthesis->Screening Hit_Identified Active Compound Identified? Screening->Hit_Identified Hit_Identified->Synthesis No Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identified->Optimization Yes Optimization->Synthesis Field_Trials Greenhouse and Field Trials Optimization->Field_Trials Product Potential Herbicide Candidate Field_Trials->Product

Caption: Workflow for developing herbicides from a lead compound.

Insecticidal Applications

Nicotinic acid derivatives have a long history in insecticide development, with nicotine itself being a well-known natural insecticide.[4] Synthetic neonicotinoids are structurally related to nicotinic acid and act on the insect nervous system. This compound can serve as a building block for novel insecticides with potentially similar modes of action.

Quantitative Data: Insecticidal Activity of Nicotinic Acid Derivatives
Compound ClassTarget Pests[5]
Nicotinoyl hydrazine derivativesGreen peach aphid (Myzus persicae)
American bollworm (Helicoverpa armigera)
Maize weevil (Sitophilus zeamais)
Experimental Protocol: Evaluation of Insecticidal Activity (Contact Toxicity)
  • Insect Rearing: Maintain a healthy population of the target insect species under controlled laboratory conditions.

  • Compound Application: Prepare serial dilutions of the test compound in a suitable solvent. Apply a small, precise volume of each dilution to the dorsal thorax of individual insects using a micro-applicator.

  • Control Groups: Include a solvent-only control and a positive control with a known insecticide.

  • Observation: Place the treated insects in clean containers with food and water. Monitor mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the population) using probit analysis or a similar statistical method.

Signaling Pathway: Neonicotinoid Mode of Action

Neonicotinoids, which are structurally analogous to potential derivatives of this compound, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.

Insecticidal_Mechanism cluster_synapse Insect Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic_Neuron Stimulates Nerve_Impulse Continuous Nerve Impulse nAChR->Nerve_Impulse Causes ACh->nAChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neonicotinoid Neonicotinoid Derivative (from this compound) Neonicotinoid->nAChR Irreversibly Binds Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: Mechanism of action of neonicotinoid insecticides at the synapse.

Conclusion

This compound represents a valuable and versatile chemical intermediate for the synthesis of novel agrochemicals. By leveraging the known fungicidal, herbicidal, and insecticidal activities of related nicotinic acid derivatives, researchers can utilize this compound as a starting point for the development of new and effective crop protection agents. The protocols and data presented here for analogous compounds provide a framework for initiating such research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and detailed experimental literature on the synthesis of 6-Chloro-2-hydroxynicotinic acid is limited. The following guide has been constructed based on established principles of organic synthesis and information from the preparation of closely related compounds, such as 6-chloronicotinic acid and other chlorinated pyridines. The provided protocols and troubleshooting advice should be regarded as a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common strategy for synthesizing substituted pyridines involves the modification of a pre-existing pyridine ring. For this compound, a plausible route is the selective chlorination of a dihydroxy-nicotinic acid precursor, such as 2,6-dihydroxynicotinic acid (also known as citrazinic acid). The challenge in this approach lies in controlling the regioselectivity of the chlorination to obtain the desired product.

Q2: What are the typical chlorinating agents used for hydroxypyridines?

Common chlorinating agents for converting hydroxypyridines to chloropyridines include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). These reagents are often used in the presence of a base, such as pyridine or triethylamine, or in a solvent that can also act as a catalyst. The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the reaction.

Q3: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Low Yield: Competing side reactions or incomplete conversion can lead to lower than expected yields.

  • Impurity Formation: Over-chlorination to produce dichlorinated species or the presence of unreacted starting material can complicate purification. Isomer formation is also a potential issue.

  • Purification: The separation of the desired product from byproducts and starting materials can be challenging due to similar physical properties.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts over time.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Chlorinating Agent Use a fresh or newly opened bottle of the chlorinating agent. Ensure it has been stored under appropriate conditions to prevent degradation.
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction progress by TLC or HPLC.
Inappropriate Solvent If the reactants are not fully dissolved, consider a different solvent or a co-solvent system to improve solubility.
Presence of Water Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the chlorinating agent.

Issue 2: Formation of Impurities (e.g., Dichlorinated Byproducts)

Potential Cause Troubleshooting Step
Excess Chlorinating Agent Reduce the molar equivalents of the chlorinating agent. A starting point is to use a stoichiometric amount and gradually increase if the conversion is too low.
High Reaction Temperature Lowering the reaction temperature may improve the selectivity of the chlorination and reduce the formation of over-chlorinated products.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level to avoid further reaction to byproducts.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Co-precipitation of Product and Byproducts Optimize the crystallization conditions. This may involve using a different solvent system, adjusting the cooling rate, or employing a multi-step crystallization process.
Similar Polarity of Product and Impurities If column chromatography is used, screen different solvent systems (eluents) to achieve better separation. Consider using a different stationary phase if necessary.
Presence of Salts Ensure that any inorganic salts formed during the reaction or work-up are thoroughly removed by washing with water.

Data Presentation

The following table summarizes reaction conditions for the synthesis of the related compound, 6-chloronicotinic acid, from different starting materials. This data can serve as a useful reference for developing a synthesis for this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Isocinchomeronic acid-N-oxideAc₂O, Et₃NCH₂Cl₂0-5-53.8-[1]
2-chloro-5-methylpyridineCobalt acetate, O₂Chlorobenzene80479.799.52 (HPLC)[2]
2-chloro-5-trichloromethyl pyridineConcentrated H₂SO₄-110-12029495[3]
6-hydroxynicotinic acidChlorinating agent---High>99.5[4]

Experimental Protocols

Representative Protocol for the Synthesis of this compound from 2,6-Dihydroxynicotinic Acid

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dihydroxynicotinic acid (1 equivalent).

  • Addition of Reagents: Add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction time may vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Adjust the pH of the aqueous solution to approximately 3-4 with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The crude product may precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified this compound.

    • Dry the final product under vacuum.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok Good replace_reagents Replace Reagents check_reagents->replace_reagents Poor check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions replace_reagents->start conditions_ok Conditions Seem Correct check_conditions->conditions_ok Optimal optimize_conditions Systematically Optimize Conditions (e.g., Increase Temp) check_conditions->optimize_conditions Sub-optimal check_workup Investigate Work-up & Purification (Product Loss?) conditions_ok->check_workup optimize_conditions->start workup_ok Work-up is Efficient check_workup->workup_ok No Loss modify_workup Modify Work-up/ Purification Protocol check_workup->modify_workup Loss Detected end Yield Improved workup_ok->end modify_workup->start

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-2-hydroxynicotinic acid from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The common impurities largely depend on the synthetic route employed.

  • From DL-malic acid: The primary byproduct is often the unchlorinated precursor, 6-hydroxynicotinic acid.[1] Residual starting materials and other chlorinated isomers can also be present.

  • From 2-chloro-5-methylpyridine: Unreacted starting material and partially oxidized intermediates are potential impurities. The catalyst, such as cobalt acetate, may also need to be removed.[2]

  • From isocinchomeronic acid-N-oxide: A significant byproduct can be 6-hydroxynicotinic acid.[3]

Q2: What are the recommended primary purification methods for crude this compound?

A2: Recrystallization is the most frequently cited and effective method for purifying crude this compound.[1][2] Methanol is a commonly used solvent for this purpose.[1][2] In some cases, a mixed solvent system of methanol and ethanol may be employed.[2] The use of activated carbon during recrystallization can aid in decolorizing the solution.[1]

Q3: What level of purity can be expected from recrystallization?

A3: With optimized recrystallization protocols, a purity of over 99.5% can be achieved as determined by HPLC analysis.[1][2]

Q4: Can column chromatography be used for the purification of this compound?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of this compound. A common mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. This method is also scalable for preparative separation to isolate impurities.

Troubleshooting Guides

Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Product is too soluble in the chosen solvent at low temperatures. Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Too much solvent was used during dissolution. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
Cooling was too rapid, leading to precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of purer crystals.[4]
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Low Purity After Recrystallization
Potential Cause Troubleshooting Step
Inefficient removal of colored impurities. Add a small amount of activated carbon to the hot solution before filtration to adsorb colored byproducts.[1]
Co-precipitation of impurities. Ensure the cooling process is slow and gradual. Rapid cooling can trap impurities within the crystal lattice. Consider a second recrystallization step if purity remains low.
Incomplete dissolution of crude product. Ensure the crude product is fully dissolved in the hot solvent before allowing it to cool. Insoluble impurities should be filtered out while the solution is hot.
Washing with an inappropriate solvent. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Difficulty in Inducing Crystallization
Potential Cause Troubleshooting Step
Supersaturated solution is stable. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Solution is not sufficiently concentrated. If too much solvent was added, gently heat the solution to evaporate some of the solvent and increase the concentration of the product.
Absence of nucleation sites. Introduce a "seed crystal" of the pure compound to initiate crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Methanol

Objective: To purify crude this compound to a high degree of purity (>99%).

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add methanol in a 5-6 to 1 mass ratio of solvent to crude product.[1]

  • Heat the mixture to reflux with stirring until the solid is completely dissolved.[2]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to reflux for 5-10 minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated carbon (if used) and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 80°C for 4 hours) to obtain the final product.[2]

Data Presentation

Table 1: Purity and Yield from Different Recrystallization Conditions
Recrystallization SolventPurity (HPLC)YieldReference
Methanol99.52%79.7%[2]
Methanol98.24%70.9%[2]
Methanol with Activated Carbon>99.5%Not specified[1]

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with byproducts) Dissolution Dissolve in Hot Methanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (remove insolubles/carbon) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Methanol Vacuum_Filtration->Washing Byproducts Impurities in Mother Liquor Vacuum_Filtration->Byproducts Drying Drying under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product QC_Analysis Purity Check (HPLC) Pure_Product->QC_Analysis

Caption: A flowchart of the general purification workflow.

Troubleshooting_Logic Troubleshooting Crystallization Issues Start Crystallization Attempt Check_Crystals Crystals Formed? Start->Check_Crystals No_Crystals No Check_Crystals->No_Crystals No Yes_Crystals Yes Check_Crystals->Yes_Crystals Yes Troubleshoot_No_Crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent No_Crystals->Troubleshoot_No_Crystals Troubleshoot_No_Crystals->Start Retry Check_Purity Purity Acceptable? Yes_Crystals->Check_Purity Low_Purity No Check_Purity->Low_Purity No Good_Purity Yes Check_Purity->Good_Purity Yes Troubleshoot_Low_Purity Troubleshoot: - Slower cooling - Second recrystallization - Use activated carbon Low_Purity->Troubleshoot_Low_Purity Troubleshoot_Low_Purity->Start Repurify End Pure Product Obtained Good_Purity->End

Caption: A decision tree for troubleshooting common crystallization problems.

References

common impurities in commercial 6-Chloro-2-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Chloro-2-hydroxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might find in commercial this compound?

A1: While commercial this compound is generally of high purity, trace amounts of impurities may be present. These can originate from the synthetic route and purification process. Potential impurities are categorized below:

  • Starting Materials and Precursors: Unreacted starting materials from the synthesis process.

  • Isomeric Impurities: Positional isomers formed during the chlorination step.

  • Over-chlorinated Byproducts: Products with more than one chlorine atom on the pyridine ring.

  • Related Nicotinic Acid Derivatives: Impurities structurally similar to the main compound.

  • Residual Solvents: Solvents used during synthesis and purification.

A summary of potential impurities is provided in the table below.

Impurity CategoryPotential CompoundsPotential Source
Starting Materials 2,6-Dihydroxynicotinic acidIncomplete chlorination
6-Hydroxynicotinic acid[1]Precursor in some synthetic routes
Isomeric Impurities 4-Chloro-2-hydroxynicotinic acidNon-selective chlorination
5-Chloro-2-hydroxynicotinic acidNon-selective chlorination
Over-chlorinated Byproducts Dichloro-2-hydroxynicotinic acid isomersExcessive chlorination
Related Nicotinic Acid Derivatives 2-Hydroxynicotinic acid[2]Incomplete chlorination
6-Chloronicotinic acid[3]Byproduct from certain synthetic pathways
Residual Solvents Methanol, Ethanol, Acetonitrile, DichloromethaneSolvents used in synthesis and recrystallization[4]

Q2: My experimental results are inconsistent. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact experimental outcomes, especially in sensitive applications like drug development. Even small amounts of isomeric or reactive impurities can lead to side reactions, altered biological activity, or difficulty in replicating results. We recommend performing a purity analysis of your material if you observe inconsistent results.

Q3: How can I detect impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantifying the purity of your sample and detecting non-volatile organic impurities[5]. For structural confirmation of the main component and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, particularly isomers.[6][7]

Q4: I see a small, unexpected peak in my HPLC chromatogram. How can I identify it?

A4: An unexpected peak could be an impurity or a degradation product. To identify it, you can:

  • Use LC-MS: This will provide the mass-to-charge ratio (m/z) of the unknown peak, which can help in determining its molecular weight and elemental composition.

  • Spike your sample: If you suspect a specific impurity (e.g., a starting material), you can inject a sample spiked with a small amount of that compound to see if the peak area increases.

  • Fraction Collection and NMR: For significant impurities, you can collect the fraction corresponding to the unknown peak from the HPLC and analyze it by NMR for structural elucidation.

Q5: What are the best practices for handling and storing this compound to avoid degradation?

A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to high temperatures, humidity, and direct sunlight. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low solubility in desired solvent The compound may have limited solubility in certain organic solvents. The presence of insoluble impurities.Test solubility in a range of solvents (e.g., DMSO, DMF, methanol). If insolubility persists, analyze the sample for insoluble impurities by filtration and characterization of the residue.
Unexpected color in the sample Presence of colored impurities, often degradation products or residual catalysts from synthesis.Recrystallization of the material may remove colored impurities. Purity should be checked by HPLC before and after recrystallization.
Variable yields in synthetic reactions Presence of reactive impurities that interfere with the reaction. Inaccurate quantification of the starting material due to the presence of non-reactive impurities.Perform a quantitative purity analysis (e.g., qNMR or HPLC with a certified reference standard) to determine the exact amount of active compound. Purify the material if significant impurities are detected.
Appearance of new peaks in chromatogram over time Degradation of the compound.Re-evaluate storage conditions. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific instruments and impurity profiles.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Preparation of Standard and Sample Solutions:

  • Standard Solution (if available): Accurately weigh and dissolve a certified reference standard of this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution (see table below)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 230 nm and 254 nm

  • Column Temperature: 30 °C

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

5. Data Analysis:

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate identify Identify Impurities (LC-MS/NMR) integrate->identify

Caption: Experimental workflow for HPLC purity analysis.

signaling_pathway cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurity Sources start Starting Materials reaction Chlorination Reaction start->reaction crude Crude Product reaction->crude unreacted Unreacted Starting Material reaction->unreacted Incomplete Reaction isomers Isomers reaction->isomers Lack of Regioselectivity byproducts Over-chlorinated Byproducts reaction->byproducts Side Reactions purify Purification crude->purify final Final Product purify->final solvents Residual Solvents purify->solvents Incomplete Removal final->unreacted final->isomers final->byproducts final->solvents

Caption: Logical relationship of impurity formation.

References

troubleshooting peak tailing in HPLC of 6-Chloro-2-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Peak Tailing in HPLC

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloro-2-hydroxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[2][3] This distortion can negatively impact the accuracy of quantification and the resolution of closely eluting compounds.[1][2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase. The primary cause is typically the interaction of the analyte with residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4] Other contributing factors can include improper mobile phase pH, column contamination, or issues with the HPLC system itself.[5][6]

Q3: How does the mobile phase pH affect the peak shape of my acidic analyte?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7][8][9] For acidic analytes, using a mobile phase with a pH below the analyte's pKa will ensure it remains in its neutral, un-ionized form.[7][10] This minimizes unwanted secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[11] If the mobile phase pH is close to the pKa, a mixture of ionized and un-ionized species can exist, leading to peak distortion.[9]

Q4: Can the choice of HPLC column influence peak tailing?

A4: Absolutely. Modern HPLC columns, particularly those with high-purity silica and advanced end-capping, are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing.[1][2] For particularly challenging separations, columns with alternative stationary phases, such as polymer-based or hybrid particles, can offer improved peak symmetry.[1]

Q5: What is an acceptable level of peak tailing?

A5: The acceptability of peak tailing depends on the specific analytical method and regulatory requirements. Generally, a USP tailing factor (Tf) or asymmetry factor (As) between 1.0 and 1.5 is considered acceptable for many assays.[4] A value greater than 1.2 often indicates significant tailing that should be addressed.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Checks
  • Verify System Suitability: Before extensive troubleshooting, confirm that your HPLC system meets the required performance criteria by running a standard and checking for retention time stability, theoretical plates, and peak asymmetry.

  • Inspect for Leaks and Blockages: Ensure all fittings are secure and there are no visible leaks. A sudden increase in backpressure could indicate a blockage in the system or column.[13]

Troubleshooting Steps in Q&A Format

Question: Is the peak tailing specific to this compound or are all peaks in the chromatogram tailing?

  • Answer if all peaks are tailing: This often points to a physical or system-wide issue.

    • Possible Cause: A void at the column inlet, caused by the settling of the packing material.[11]

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[13]

    • Possible Cause: Extra-column dead volume from excessively long or wide-bore tubing.[2]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[2]

    • Possible Cause: A partially blocked column inlet frit.[13]

    • Solution: Backflushing the column may dislodge particulates. If not, the frit or the entire column may need replacement.[13]

  • Answer if only the this compound peak is tailing: This suggests a chemical interaction between your analyte and the stationary phase or mobile phase.

    • Possible Cause: Secondary interactions with residual silanol groups on the column.[3][4]

    • Solution 1: Adjust Mobile Phase pH. For an acidic analyte like this compound, lowering the mobile phase pH to at least 2 pH units below its pKa will ensure it is in its neutral form, reducing silanol interactions.[7][10] Using a buffer is crucial to maintain a stable pH.[3]

    • Solution 2: Use a Different Column. Consider a modern, end-capped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to minimize silanol interactions.[2]

    • Solution 3: Add a Mobile Phase Modifier. While less common for acidic compounds, in some cases, a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[14]

    • Possible Cause: Column overload due to high sample concentration.[15]

    • Solution: Dilute the sample and reinject. If the peak shape improves, this indicates that the column was overloaded.[16]

    • Possible Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected trend in peak asymmetry for an acidic analyte like this compound as the mobile phase pH is varied.

Mobile Phase pH Relative to pKaExpected Analyte StateExpected Interaction with SilanolsExpected Peak Asymmetry (Tf)
pH << pKa (e.g., pH 2.5-3)Predominantly neutralMinimalClose to 1.0 (Symmetrical)
pH ≈ pKaMixture of neutral and ionizedModerate> 1.5 (Significant Tailing)
pH > pKaPredominantly ionizedHigh> 2.0 (Severe Tailing)

Experimental Protocol: Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.

Objective: To evaluate the effect of mobile phase pH on the peak asymmetry of this compound and identify a pH that provides a symmetrical peak shape (Tailing Factor ≤ 1.2).

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Buffers: Phosphate or formate buffers are suitable for low pH ranges.

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL. From this, prepare a working standard at an appropriate concentration for UV detection (e.g., 10 µg/mL).

  • Prepare Mobile Phases:

    • Prepare a series of aqueous mobile phase components buffered at different pH values. For example:

      • Mobile Phase A1: pH 2.5 (e.g., using a formate buffer)

      • Mobile Phase A2: pH 3.5 (e.g., using a formate buffer)

      • Mobile Phase A3: pH 4.5 (e.g., using an acetate buffer)

      • Mobile Phase A4: pH 5.5 (e.g., using an acetate buffer)

    • The organic mobile phase (Mobile Phase B) will be acetonitrile or methanol.

    • Ensure the aqueous component is filtered through a 0.45 µm filter before use.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 50:50 (v/v) Aqueous Buffer (from step 2) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength for this compound.

  • Experimental Run:

    • Equilibrate the column with the first mobile phase composition (e.g., using the pH 2.5 buffer) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standard solution in triplicate.

    • Repeat the equilibration and injection steps for each of the prepared mobile phase pH values.

  • Data Analysis:

    • For each chromatogram, determine the tailing factor (Tf) or asymmetry factor (As) for the this compound peak.

    • Record the retention time and peak area.

    • Plot the tailing factor as a function of mobile phase pH.

    • Select the pH that provides the best peak symmetry (Tf closest to 1.0) while maintaining adequate retention and resolution.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting peak tailing of this compound in HPLC.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks SystemIssue Systemic Issue Suspected CheckAllPeaks->SystemIssue Yes ChemicalIssue Chemical Interaction Suspected CheckAllPeaks->ChemicalIssue No CheckVoid Check for Column Void SystemIssue->CheckVoid CheckFrit Inspect/Clean Inlet Frit SystemIssue->CheckFrit CheckTubing Minimize Extra-Column Volume SystemIssue->CheckTubing ReplaceColumn Replace Column CheckVoid->ReplaceColumn If void is present CheckFrit->ReplaceColumn If blocked Resolved Peak Shape Improved (Tf <= 1.2) CheckTubing->Resolved If improved ReplaceColumn->Resolved OptimizePH Optimize Mobile Phase pH (Lower pH for Acidic Analyte) ChemicalIssue->OptimizePH CheckOverload Check for Column Overload OptimizePH->CheckOverload If tailing persists OptimizePH->Resolved If improved CheckSolvent Verify Sample Solvent Compatibility CheckOverload->CheckSolvent If not overloaded CheckOverload->Resolved If improved ChangeColumn Consider Alternative Column Chemistry CheckSolvent->ChangeColumn If compatible CheckSolvent->Resolved If improved ChangeColumn->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Synthesis of 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2-hydroxynicotinic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:

  • Selective Chlorination: This route involves the selective chlorination of a dihydroxy precursor, typically 2,6-dihydroxynicotinic acid, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Sandmeyer Reaction: This classic approach involves the diazotization of an amino precursor, 6-amino-2-hydroxynicotinic acid, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route. For the selective chlorination route , incomplete reaction is a common issue. Ensure your chlorinating agent is active and used in the correct stoichiometric ratio. For the Sandmeyer route , the instability of the diazonium salt is a critical factor; maintaining a low temperature (typically 0-5°C) during diazotization is crucial to prevent its decomposition.[1] Incomplete diazotization can also lead to lower yields.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: The impurities depend on the synthetic method. In the selective chlorination of 2,6-dihydroxynicotinic acid, you may encounter unreacted starting material and the over-chlorinated byproduct, 2,6-dichloronicotinic acid. In the Sandmeyer reaction , common byproducts include the starting amino compound (from incomplete diazotization), the corresponding phenol (2,6-dihydroxynicotinic acid, formed by the reaction of the diazonium salt with water), and potentially biaryl or azo compounds.[1]

Troubleshooting Guides

Issue 1: Formation of Over-chlorinated Byproduct (2,6-dichloronicotinic acid) in the Selective Chlorination Route

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the molecular weight of 2,6-dichloronicotinic acid.

  • Chromatographic analysis (e.g., HPLC) reveals an additional peak with a different retention time than the starting material and the desired product.

Root Causes:

  • Excess Chlorinating Agent: Using a large excess of the chlorinating agent (e.g., POCl₃) can lead to the chlorination of both hydroxyl groups.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second chlorination reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the formation of the di-chloro product.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Start with a 1:1 molar ratio of 2,6-dihydroxynicotinic acid to the chlorinating agent and optimize as needed.

  • Temperature Management: Maintain a controlled and lower reaction temperature to favor mono-chlorination.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the formation of the desired product is maximized and the formation of the di-chloro byproduct is minimal.

Issue 2: Presence of Phenolic Byproduct (2,6-dihydroxynicotinic acid) in the Sandmeyer Reaction Route

Symptoms:

  • The isolated product contains a significant amount of a compound that has identical spectroscopic data to the dihydroxy starting material (before the amino group introduction).

  • A polar impurity is observed in TLC or HPLC analysis.

Root Causes:

  • Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C, to form phenols by reacting with water.[1]

  • Excess Water: The presence of excess water in the reaction mixture can promote the formation of the phenolic byproduct.

Solutions:

  • Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically between 0 and 5°C, to ensure the stability of the diazonium salt.[1]

  • Anhydrous Conditions: While the reaction is typically run in an aqueous acidic medium, minimizing unnecessary water content can be beneficial.

  • Controlled Addition of Reagents: Slow, controlled addition of sodium nitrite during diazotization can help manage the reaction exotherm and maintain a low temperature.

Quantitative Data Summary

Synthetic RouteDesired Product Yield (Target)Potential Major Byproduct(s)Typical Byproduct Percentage (Estimate)
Selective Chlorination 60-80%2,6-dichloronicotinic acid5-20%
Unreacted 2,6-dihydroxynicotinic acid5-15%
Sandmeyer Reaction 50-70%2,6-dihydroxynicotinic acid10-30%
Azo compounds, Biaryl compounds1-5%

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Chlorination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 2,6-dihydroxynicotinic acid (1 equivalent) in an appropriate solvent (e.g., phosphorus oxychloride or a high-boiling inert solvent).

  • Chlorination: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the suspension at room temperature with stirring.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. The product may precipitate upon quenching.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization: Dissolve 6-amino-2-hydroxynicotinic acid (1 equivalent) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_0 Selective Chlorination Route cluster_1 Sandmeyer Reaction Route 2,6-Dihydroxynicotinic Acid 2,6-Dihydroxynicotinic Acid 6-Chloro-2-hydroxynicotinic Acid_1 This compound 2,6-Dihydroxynicotinic Acid->6-Chloro-2-hydroxynicotinic Acid_1 POCl3 2,6-Dichloronicotinic Acid Side Product: 2,6-Dichloronicotinic Acid 6-Chloro-2-hydroxynicotinic Acid_1->2,6-Dichloronicotinic Acid Excess POCl3 High Temp. 6-Amino-2-hydroxynicotinic Acid 6-Amino-2-hydroxynicotinic Acid Diazonium Salt Diazonium Salt 6-Amino-2-hydroxynicotinic Acid->Diazonium Salt NaNO2, HCl 0-5°C 6-Chloro-2-hydroxynicotinic Acid_2 This compound Diazonium Salt->6-Chloro-2-hydroxynicotinic Acid_2 CuCl 2,6-Dihydroxynicotinic Acid_Side Side Product: 2,6-Dihydroxynicotinic Acid Diazonium Salt->2,6-Dihydroxynicotinic Acid_Side H2O, >5°C Troubleshooting_Logic Start Start Impurity_Detected Impurity Detected? Start->Impurity_Detected Route_Chlorination Selective Chlorination Route? Impurity_Detected->Route_Chlorination Yes End End Impurity_Detected->End No Route_Sandmeyer Sandmeyer Route? Route_Chlorination->Route_Sandmeyer No Over_Chlorination Over-chlorination Product (2,6-dichloro-) Route_Chlorination->Over_Chlorination Yes Phenolic_Byproduct Phenolic Byproduct (2,6-dihydroxy-) Route_Sandmeyer->Phenolic_Byproduct Yes Route_Sandmeyer->End No Action_Chlorination Reduce Chlorinating Agent Lower Temperature Monitor Reaction Over_Chlorination->Action_Chlorination Action_Sandmeyer Maintain Temp < 5°C Minimize Water Phenolic_Byproduct->Action_Sandmeyer Action_Chlorination->End Action_Sandmeyer->End

References

optimizing temperature and reaction time for 6-Chloro-2-hydroxynicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-hydroxynicotinic acid. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: A prevalent method is the selective hydrolysis of 2,6-dichloronicotinic acid. This typically involves refluxing 2,6-dichloronicotinic acid in an aqueous sodium hydroxide solution.

Q2: What are the typical reaction conditions for the hydrolysis of 2,6-dichloronicotinic acid?

A2: A common protocol involves refluxing 2,6-dichloronicotinic acid with a 2N NaOH solution at approximately 129°C for about 4 hours.

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature is a critical parameter. Higher temperatures generally increase the rate of hydrolysis. However, excessively high temperatures may lead to side reactions, such as the hydrolysis of the second chlorine atom or decarboxylation. Lower temperatures will result in a slower reaction rate and may lead to an incomplete reaction.

Q4: What is the role of reaction time in this synthesis?

A4: Reaction time is crucial for ensuring the complete conversion of the starting material. Insufficient reaction time will result in a mixture of the product and unreacted 2,6-dichloronicotinic acid. Conversely, excessively long reaction times, especially at high temperatures, can increase the likelihood of side product formation.

Q5: What are the potential side products in this synthesis?

A5: Potential side products include unreacted 2,6-dichloronicotinic acid, 2,6-dihydroxynicotinic acid (from the hydrolysis of both chlorine atoms), and potentially decarboxylated byproducts under harsh conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the hydrolysis of 2,6-dichloronicotinic acid.

Problem Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Sub-optimal concentration of NaOH solution. 3. Loss of product during workup and purification.1. Ensure the reaction mixture reaches and maintains the reflux temperature (approx. 129°C) for the full recommended duration (4 hours). Consider extending the reaction time and monitoring progress by TLC or HPLC. 2. Use a 2N NaOH solution as specified in the protocol. 3. Carefully perform the acidification and filtration steps to ensure complete precipitation and collection of the product. Wash the precipitate with cold water to minimize dissolution.
Presence of Starting Material in the Final Product 1. Reaction temperature was too low. 2. Reaction time was too short.1. Verify the temperature of the reaction mixture. Ensure it is at a full reflux. 2. Increase the reaction time. Monitor the reaction progress to determine the point of complete consumption of the starting material.
Formation of 2,6-dihydroxynicotinic acid 1. Reaction temperature was too high. 2. Reaction time was excessively long.1. Carefully control the reaction temperature to maintain a gentle reflux. Avoid aggressive heating. 2. Monitor the reaction and stop it once the starting material is consumed to avoid over-hydrolysis.
Product is discolored 1. Presence of impurities from the starting material. 2. Formation of degradation byproducts.1. Use pure 2,6-dichloronicotinic acid as the starting material. 2. Recrystallize the final product from a suitable solvent, such as aqueous ethanol or acetic acid, to improve purity and color.

Experimental Protocols

Synthesis of this compound from 2,6-Dichloronicotinic acid

Materials:

  • 2,6-Dichloronicotinic acid

  • 2N Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,6-dichloronicotinic acid (1 equivalent).

  • Add 2N NaOH solution (approximately 10-15 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approximately 129°C) and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated HCl with stirring to acidify the solution to a pH of approximately 2-3.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on Product Yield (Hypothetical Data)
Temperature (°C) Reaction Time (hours) Yield of this compound (%) Purity (%) Key Observations
10046098Incomplete reaction, starting material present.
12927597Incomplete reaction, starting material present.
129 4 90 99 Optimal conditions.
12988590Increased formation of 2,6-dihydroxynicotinic acid.
14048085Significant formation of 2,6-dihydroxynicotinic acid and other impurities.

Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trends in optimizing the reaction conditions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants 1. Add 2,6-dichloronicotinic acid and 2N NaOH to flask start->reactants reflux 2. Heat to reflux (129°C) for 4 hours reactants->reflux cool 3. Cool reaction mixture to 0°C reflux->cool acidify 4. Acidify with concentrated HCl to pH 2-3 cool->acidify precipitate 5. Precipitate formation acidify->precipitate filter 6. Vacuum filter the solid precipitate->filter wash 7. Wash with cold water filter->wash dry 8. Dry under vacuum wash->dry product Final Product: this compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem Occurred low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? impure_product->side_reactions check_temp_time Check Temperature & Time incomplete_reaction->check_temp_time Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents No optimize_conditions Optimize T & t side_reactions->optimize_conditions Yes purify Recrystallize Product side_reactions->purify No check_temp_time->optimize_conditions check_reagents->purify

Caption: Logic diagram for troubleshooting synthesis issues.

Technical Support Center: Crystallization of 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 6-Chloro-2-hydroxynicotinic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

  • Question: I have cooled my saturated solution of this compound, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can be addressed by several methods:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of crystalline material, add a single, small crystal to the solution. This "seed" will act as a template for further crystal formation.

    • Increase Supersaturation: The solution may not be sufficiently supersaturated. You can try to slowly evaporate some of the solvent to increase the concentration of the solute.

    • Reduce Temperature: If cooling to room temperature is not effective, try further cooling the solution in an ice bath or refrigerator. Ensure the cooling is gradual to promote the formation of well-ordered crystals.

Issue 2: Oiling Out Instead of Crystallizing

  • Question: My compound is separating as an oil, not as solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. Here are some troubleshooting steps:

    • Increase Solvent Volume: The solution might be too concentrated. Add a small amount of additional solvent to the heated solution to ensure the compound remains dissolved at a slightly lower temperature during cooling.

    • Change the Solvent System: The chosen solvent may not be ideal. Consider using a solvent mixture (co-solvent). A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.

    • Lower the Crystallization Temperature: By allowing the solution to cool more slowly and to a lower temperature, you can sometimes bypass the temperature at which it oils out.

Issue 3: Poor Crystal Quality or Impure Product

  • Question: The crystals I obtained are very small, clumped together, or seem impure. How can I improve the quality?

  • Answer: The quality of crystals is highly dependent on the rate of formation and the purity of the starting material.

    • Slow Down the Cooling Process: Rapid cooling often leads to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then gradually cool it further if necessary. Insulating the flask can help slow down the cooling rate.

    • Recrystallization: If the product is impure, a second recrystallization step is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly.

    • Charcoal Treatment: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: While specific solubility data for this compound is not widely available, information on the closely related compound, 6-chloronicotinic acid, suggests that methanol is a suitable solvent for recrystallization.[1][2][3][4] You can also explore other polar solvents like ethanol or solvent mixtures such as methanol-water or ethanol-water. A good practice is to perform small-scale solubility tests with a variety of solvents to find the most suitable one.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium can significantly impact the crystallization of hydroxynicotinic acids.[5][6] As an acidic compound, the solubility of this compound is expected to be pH-dependent. At higher pH values, the carboxylic acid group will be deprotonated, forming a more soluble salt. Conversely, in acidic conditions, the molecule will be protonated. Controlling the pH is crucial as it can influence not only the yield but also the crystal form (polymorph) obtained. It is recommended to control and record the pH during your crystallization experiments.

Q3: Is this compound prone to polymorphism?

A3: There is no specific literature confirming the polymorphism of this compound. However, many nicotinic acid derivatives are known to exhibit polymorphism. Different polymorphs can have different physical properties, such as solubility and melting point. Therefore, it is important to maintain consistent crystallization conditions to ensure the formation of the desired crystal form. Characterization of the resulting crystals by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended to identify the polymorphic form.

Quantitative Data

Specific solubility data for this compound is limited in the available literature. As a reference, the solubility of the related compound, 6-chloronicotinic acid , is provided below. Please note that this is for a different compound and should be used as a general guideline only.

SolventSolubilityReference
WaterSoluble[7]
MethanolRecrystallization solvent[1][2][3][4]
Ethanol--
AcetonitrileSolution available[8]

Experimental Protocols

The following is a generalized protocol for the crystallization of this compound based on standard laboratory techniques and information from related compounds. Optimization will be required for specific experimental conditions.

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests. A good solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Visualizations

Caption: Troubleshooting workflow for the crystallization of this compound.

SolventEffect cluster_Solvents Solvent System cluster_Properties Influences cluster_Outcome Crystallization Outcome PolarProtic Polar Protic (e.g., Methanol, Water) Solubility Solubility Profile PolarProtic->Solubility PolarAprotic Polar Aprotic (e.g., Acetone, DMF) PolarAprotic->Solubility NonPolar Non-Polar (e.g., Toluene, Hexane) NonPolar->Solubility Nucleation Nucleation Rate Solubility->Nucleation Growth Crystal Growth Habit Nucleation->Growth Amorphous Amorphous Solid Nucleation->Amorphous Fast Nucleation PolymorphA Polymorph A Growth->PolymorphA PolymorphB Polymorph B Growth->PolymorphB

Caption: Relationship between solvent choice and crystallization outcome.

References

degradation of 6-Chloro-2-hydroxynicotinic acid in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 6-Chloro-2-hydroxynicotinic acid in solution and during storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on general principles of chemical stability, forced degradation studies, and data from analogous compounds. It is crucial to perform compound-specific stability studies to determine precise degradation pathways and rates for your specific application and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a substituted pyridine derivative, it is susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. The chloro and hydroxyl functional groups on the pyridine ring can also be targets for degradation.

Q2: What are the recommended storage conditions for solid this compound?

A2: For solid this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Protecting the compound from moisture and high temperatures is crucial for long-term stability.

Q3: How should I prepare and store solutions of this compound for experimental use?

A3: Solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to store them at low temperatures (2-8 °C) and protected from light. The choice of solvent can also impact stability; using aprotic solvents may be preferable for long-term storage if the experimental design allows. The pH of aqueous solutions should be controlled, as pyridinols can be sensitive to pH extremes.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, potential degradation products could arise from hydrolysis of the chloro group to a hydroxyl group, leading to the formation of 2,6-dihydroxynicotinic acid. Decarboxylation under thermal stress is also a possibility. Under oxidative conditions, N-oxide formation or ring-opening products could occur.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Assays

Possible Cause: Degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions fresh before each experiment to minimize the impact of degradation.

  • Optimize Storage: If solutions must be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Solvent Selection: Evaluate the compatibility of your solvent with this compound. Consider using anhydrous solvents for stock solutions if water is suspected to be causing hydrolysis.

  • pH Control: For aqueous solutions, maintain a pH where the compound is most stable. This can be determined through a pH stability study.

  • Purity Check: Regularly check the purity of your stock solutions using a stability-indicating analytical method, such as HPLC.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound and any new peaks.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information of the unknown peaks, which can help in their identification.

  • Review Experimental Conditions: Analyze your experimental conditions (e.g., pH, temperature, exposure to light) to identify potential stressors that could be causing degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC with UV/PDA and MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux a solution of the compound in a neutral solvent at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hoursHydrolysis of chloro group, decarboxylation
Base Hydrolysis0.1 M NaOH60°C24 hoursHydrolysis of chloro group, salt formation
Oxidation3% H₂O₂Room Temp24 hoursN-oxides, ring-opened products
Thermal (Solid)-105°C24 hoursDecarboxylation, decomposition
Thermal (Solution)Neutral Solvent60°C (reflux)24 hoursHydrolysis, decarboxylation
PhotolyticUV/Visible LightRoom TempVariesRing modifications, dimerization

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation start Start: this compound stock Prepare Stock Solution start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid & Solution) stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS Analysis for Identification hplc->ms pathway Identify Degradation Products & Propose Pathways ms->pathway stability Determine Stability Profile pathway->stability

Caption: Experimental workflow for a forced degradation study.

troubleshooting_flowchart start Inconsistent Results or Unknown Peaks Observed check_solution Are you using freshly prepared solutions? start->check_solution fresh_solution Prepare fresh solutions for each experiment. check_solution->fresh_solution No storage_issue Is the solution storage optimized (low temp, dark)? check_solution->storage_issue Yes end Problem Resolved fresh_solution->end optimize_storage Aliquot and store at -20°C or lower, protected from light. storage_issue->optimize_storage No purity_check Have you checked the purity of your stock? storage_issue->purity_check Yes optimize_storage->end run_hplc Run HPLC-UV to check for degradation products. purity_check->run_hplc degradation_present Degradation products detected? run_hplc->degradation_present forced_degradation Perform forced degradation study to identify unknowns. degradation_present->forced_degradation Yes degradation_present->end No ms_analysis Use LC-MS to confirm identity of degradants. forced_degradation->ms_analysis ms_analysis->end

Caption: Troubleshooting flowchart for stability issues.

References

resolving co-eluting impurities in 6-Chloro-2-hydroxynicotinic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting impurities during the analysis of 6-Chloro-2-hydroxynicotinic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak co-elution in the HPLC analysis of this compound?

Co-elution, where two or more compounds are not fully separated and emerge from the chromatographic column at or near the same time, is a frequent challenge. The primary causes include:

  • Inadequate Method Selectivity: The chosen stationary phase (column) and mobile phase composition may not have sufficient chemical or physical differences to effectively separate the main component from its impurities.

  • Poor Column Efficiency: Over time, HPLC columns can degrade, leading to broader peaks and reduced resolution. This can be caused by contamination, high pressures, or extreme pH.

  • Inappropriate Mobile Phase Composition: The organic modifier percentage, pH, or buffer concentration of the mobile phase may not be optimal for separating impurities with similar polarities to this compound.

  • Suboptimal Gradient Profile: In gradient elution, a poorly designed gradient slope or initial/final conditions can lead to impurities eluting too closely to the main peak.

  • High Sample Load: Injecting too much sample can overload the column, causing peak broadening and a loss of resolution.

Q2: My primary impurity is co-eluting with the this compound peak. What is the first step I should take to resolve this?

The initial and often most effective approach is to adjust the mobile phase composition. A systematic approach is recommended:

  • Modify the Organic Solvent Percentage: In reversed-phase HPLC, a slight decrease in the organic solvent (e.g., acetonitrile or methanol) concentration will generally increase the retention time of all components, potentially improving separation.

  • Adjust the Mobile Phase pH: The ionization state of this compound and its impurities can be manipulated by changing the pH of the mobile phase. Since the target molecule is acidic, adjusting the pH can significantly alter its retention behavior relative to its impurities. A small change of ±0.2 pH units can have a substantial impact on selectivity.

  • Change the Organic Solvent: If using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimize the mobile phase to resolve a co-eluting impurity.

1. Initial Conditions (Isocratic):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 40% Acetonitrile, 60% 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

2. Optimization Steps:

  • Step 2.1: Vary Acetonitrile Concentration:

    • Prepare mobile phases with 35%, 38%, 42%, and 45% acetonitrile.

    • Equilibrate the column with each mobile phase for at least 15 minutes before injecting the sample.

    • Analyze the chromatograms for changes in retention time and resolution.

  • Step 2.2: Adjust pH:

    • Using the most promising acetonitrile concentration from Step 2.1, prepare buffers at pH 2.8, 3.2, and 3.5.

    • Prepare the corresponding mobile phases.

    • Equilibrate and inject as described above.

  • Step 2.3: Evaluate a Different Organic Modifier:

    • If co-elution persists, replace acetonitrile with methanol at a concentration that provides a similar retention time for the main peak and repeat the optimization steps.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase CompositionRetention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
40% ACN, 60% Buffer pH 3.05.25.20.8 (Co-eluting)
35% ACN, 65% Buffer pH 3.06.87.11.4
35% ACN, 65% Buffer pH 2.87.17.51.8
45% MeOH, 55% Buffer pH 2.86.56.91.6

ACN: Acetonitrile, MeOH: Methanol, Rs: Resolution value. A resolution of ≥ 1.5 is generally considered baseline resolved.

Mandatory Visualizations

Troubleshooting_Workflow start Co-elution Observed step1 Adjust Mobile Phase (% Organic or pH) start->step1 decision1 Resolution > 1.5? step1->decision1 step2 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) decision2 Resolution > 1.5? step2->decision2 step3 Modify Temperature decision3 Resolution > 1.5? step3->decision3 step4 Optimize Gradient Profile end Resolution Achieved step4->end decision1->step2 No decision1->end Yes decision2->step3 No decision2->end Yes decision3->step4 No decision3->end Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Q3: I have tried adjusting the mobile phase, but the impurity remains unresolved. What are my next options?

If mobile phase optimization is insufficient, consider the following:

  • Change the Column Chemistry: The selectivity of the separation is highly dependent on the stationary phase. If you are using a standard C18 column, switching to a different chemistry can provide the necessary selectivity.[1]

    • Phenyl-Hexyl Column: Offers different selectivity due to pi-pi interactions, which can be beneficial for aromatic compounds like this compound.

    • Polar-Embedded Column: Can provide alternative selectivity for polar compounds.

  • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution. A change of 5-10 °C can be impactful.

  • Optimize the Gradient Profile (for gradient methods): If you are using a gradient, making the slope shallower around the elution time of your compound of interest can increase the separation between closely eluting peaks.

Experimental Protocols

Protocol 2: Column Screening and Temperature Optimization

1. Column Screening:

  • Columns to Test:

    • C18 (as a baseline)

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Polar-Embedded, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Use the best mobile phase identified in Protocol 1 (e.g., 35% ACN, 65% Buffer pH 2.8).

  • Procedure:

    • Equilibrate each column with the mobile phase.

    • Inject the sample and record the chromatogram.

    • Compare the resolution values obtained with each column.

2. Temperature Optimization:

  • Column: Select the column that provided the best resolution in the screening step.

  • Temperatures to Test: 25 °C, 30 °C, 35 °C, 40 °C.

  • Procedure:

    • Set the column oven to the desired temperature and allow the system to equilibrate.

    • Inject the sample and record the results.

    • Evaluate the impact of temperature on resolution and peak shape.

Data Presentation

Table 2: Impact of Column Chemistry and Temperature on Resolution

Column ChemistryTemperature (°C)Retention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
C18307.17.51.8
Phenyl-Hexyl308.28.92.2
Polar-Embedded306.56.71.2
Phenyl-Hexyl357.88.42.1
Phenyl-Hexyl407.58.02.0

Mandatory Visualizations

Method_Development_Logic start Define Separation Goal (Rs > 1.5 for all impurities) screening Initial Screening (Different Columns & pH) start->screening optimization Optimization (Fine-tune % Organic, Gradient, Temp) screening->optimization robustness Robustness Testing (Small variations in method parameters) optimization->robustness final_method Final Validated Method robustness->final_method

Caption: Logical flow of analytical method development.

This technical support guide provides a starting point for addressing co-elution issues in the analysis of this compound. For further assistance, it is recommended to consult detailed literature on HPLC method development and troubleshooting.[2][3][4][5]

References

minimizing byproduct formation in the synthesis of 6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Chloronicotinic Acid

Welcome to the technical support center for the synthesis of 6-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-chloronicotinic acid?

A1: The three most prevalent methods for synthesizing 6-chloronicotinic acid are:

  • Oxidation of 2-chloro-5-methylpyridine: This method involves the direct oxidation of the methyl group to a carboxylic acid.

  • Chlorination of 6-hydroxynicotinic acid: This route substitutes the hydroxyl group with a chlorine atom.

  • Hydrolysis of 2-chloro-5-trichloromethylpyridine: This involves the conversion of a trichloromethyl group into a carboxylic acid.

Q2: What is the most common byproduct in the synthesis of 6-chloronicotinic acid?

A2: A frequently encountered byproduct, particularly in the chlorination of 6-hydroxynicotinic acid, is the starting material itself, 6-hydroxynicotinic acid, due to incomplete reaction.[1] Its presence indicates that the chlorination conditions may need optimization.

Q3: How can I purify crude 6-chloronicotinic acid?

A3: Recrystallization is a common and effective method for purifying 6-chloronicotinic acid. Solvents such as methanol, or a mixture of methanol and ethanol, have been shown to be effective.[2][3] The use of activated carbon during recrystallization can also help remove impurities to achieve high purity, often exceeding 99.5%.[4]

Q4: What are the typical quality specifications for high-purity 6-chloronicotinic acid?

A4: High-purity 6-chloronicotinic acid typically appears as a white to slightly yellow crystalline powder. Key quality specifications include a moisture content of ≤0.3% and individual impurities below 1.0%. Purity levels often reach or exceed 98%, with highly purified batches achieving 99.58% or greater.[1]

Q5: Are there any green chemistry considerations for the synthesis of 6-chloronicotinic acid?

A5: Yes, the oxidation of 2-chloro-5-methylpyridine using oxygen as the oxidant is considered a greener alternative to methods employing stoichiometric heavy metal oxidants like potassium permanganate, which generate significant inorganic waste.[2] Additionally, enzymatic hydrolysis methods are being explored as environmentally benign alternatives.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the synthesis of 6-chloronicotinic acid.

Route 1: Oxidation of 2-chloro-5-methylpyridine

Issue 1: Low Yield of 6-Chloronicotinic Acid

  • Possible Cause: Inefficient oxidation, suboptimal temperature, or insufficient reaction time.

  • Recommendation:

    • Ensure a consistent and sufficient flow of oxygen into the reaction mixture.

    • Optimize the reaction temperature. Temperatures between 70-100°C are often effective.[2]

    • Increase the reaction time to ensure complete conversion of the starting material. Reaction times of 4-7 hours are typically reported.[2]

    • Verify the activity of the cobalt acetate catalyst.

Issue 2: High Levels of Unreacted 2-chloro-5-methylpyridine

  • Possible Cause: Similar to low yield, this is often due to incomplete reaction.

  • Recommendation:

    • Increase the oxygen flow rate.

    • Prolong the reaction time.

    • Increase the reaction temperature within the optimal range.

Issue 3: Product Purity is Below 95% After Initial Isolation

  • Possible Cause: Inefficient removal of the catalyst and byproducts.

  • Recommendation:

    • Perform a thorough recrystallization of the crude product. Methanol or a methanol/ethanol mixture can be effective.[2]

    • Ensure the crude product is adequately cooled to maximize crystallization and separation from the mother liquor.

Route 2: Chlorination of 6-hydroxynicotinic acid

Issue 1: Significant Amount of 6-hydroxynicotinic acid in the Final Product

  • Possible Cause: Incomplete chlorination.

  • Recommendation:

    • Increase the ratio of the chlorinating agent (e.g., POCl₃/PCl₅).

    • Increase the reaction temperature and/or prolong the reaction time. Refluxing for several hours is common.

    • Ensure anhydrous conditions, as water can quench the chlorinating agent.

Issue 2: Formation of Dark-Colored Impurities

  • Possible Cause: Decomposition of starting material or product at high temperatures.

  • Recommendation:

    • Carefully control the reaction temperature.

    • Consider using a milder chlorinating agent or adding a tertiary amine like pyridine as a catalyst to moderate the reaction.[5]

Route 3: Hydrolysis of 2-chloro-5-trichloromethylpyridine

Issue 1: Incomplete Hydrolysis

  • Possible Cause: Insufficient acid concentration or reaction time.

  • Recommendation:

    • Ensure the use of a concentrated acid like sulfuric acid.[6]

    • Increase the reaction temperature and duration as needed to drive the reaction to completion.

Issue 2: Presence of Unexpected Byproducts

  • Possible Cause: Side reactions occurring under the harsh acidic and high-temperature conditions.

  • Recommendation:

    • Carefully control the reaction temperature to avoid decomposition.

    • Once the reaction is complete, promptly work up the reaction mixture by pouring it into ice water to precipitate the product and minimize further side reactions.[6]

Data Presentation

Table 1: Effect of Reaction Parameters on the Oxidation of 2-chloro-5-methylpyridine
ParameterConditionPurity (HPLC)YieldReference
Temperature 120°C94.66%68.4%[2]
80°C99.52%79.7%[3]
Oxygen Flow Rate 0.2 L/min94.66%68.4%[2]
0.4 L/min99.52%79.7%[3]
Recrystallization Solvent Methanol99.52%79.7%[3]
Methanol/Ethanol (5:1)99.61%77.23%[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloronicotinic Acid via Oxidation of 2-chloro-5-methylpyridine[2][3]
  • Reaction Setup: In a suitable reaction vessel, charge chlorobenzene as the solvent.

  • Addition of Reactants: Add 2-chloro-5-methylpyridine and cobalt acetate catalyst to the solvent. A typical weight ratio of 2-chloro-5-methylpyridine to cobalt acetate is between 100:5 and 100:10.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80°C). Introduce a steady flow of oxygen (e.g., 0.4 L/min).

  • Reaction Monitoring: Maintain the reaction conditions for a set period (e.g., 4 hours), monitoring the reaction progress by a suitable analytical method like TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Isolation of Crude Product: Filter the cooled mixture to collect the solid crude product, which will be a mixture of 6-chloronicotinic acid and the cobalt catalyst.

  • Purification:

    • Place the crude product in a flask and add methanol.

    • Heat the mixture to reflux with stirring until all the solid has dissolved.

    • Slowly cool the solution to approximately 5°C to induce crystallization.

    • Stir the resulting slurry at this temperature for about an hour.

    • Filter the white crystalline product and wash the filter cake with a small amount of cold methanol.

    • Dry the purified 6-chloronicotinic acid in an oven at 80°C for 4 hours.

Protocol 2: Synthesis of 6-Chloronicotinic Acid from 6-hydroxynicotinic acid[4]
  • Reaction Setup: In a reaction vessel, dissolve 6-hydroxynicotinic acid in triethylamine.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) dropwise to the solution. The typical mass ratio of 6-hydroxynicotinic acid to triethylamine to POCl₃ is 1:1.5-2:2-2.5.

  • Reaction Conditions: Reflux the reaction mixture for 7-8 hours.

  • Work-up: After the reaction is complete, cool the mixture.

  • pH Adjustment and Precipitation: Adjust the pH of the reaction mixture to precipitate the crude 6-chloronicotinic acid.

  • Isolation and Purification: Isolate the crude product by filtration. The crude product can be further purified by recrystallization from methanol with the addition of activated carbon to yield a product with >99.5% purity.

Protocol 3: Synthesis of 6-Chloronicotinic Acid via Hydrolysis of 2-chloro-5-trichloromethylpyridine[6]
  • Reaction Setup: Dissolve 2-chloro-5-trichloromethylpyridine in concentrated sulfuric acid.

  • Reaction Conditions: Heat the solution to 110-120°C for approximately 2 hours. Vigorous evolution of hydrogen chloride gas will be observed.

  • Work-up and Precipitation: After the reaction is complete, carefully pour the reaction mixture into ice water. This will cause the white crystalline 6-chloronicotinic acid to precipitate.

  • Isolation and Drying: Filter the precipitated product, wash it with water, and dry to obtain 6-chloronicotinic acid.

Visualizations

Synthesis_Workflow cluster_oxidation Route 1: Oxidation cluster_chlorination Route 2: Chlorination cluster_hydrolysis Route 3: Hydrolysis start1 2-chloro-5-methylpyridine process1 Oxidation (O2, Cobalt Acetate) start1->process1 crude1 Crude Product process1->crude1 purify1 Recrystallization (Methanol) crude1->purify1 end1 Pure 6-chloronicotinic acid purify1->end1 start2 6-hydroxynicotinic acid process2 Chlorination (POCl3/PCl5) start2->process2 crude2 Crude Product process2->crude2 purify2 Recrystallization (Methanol/Activated Carbon) crude2->purify2 end2 Pure 6-chloronicotinic acid purify2->end2 start3 2-chloro-5-trichloromethylpyridine process3 Hydrolysis (Conc. H2SO4) start3->process3 crude3 Crude Product process3->crude3 purify3 Washing & Drying crude3->purify3 end3 Pure 6-chloronicotinic acid purify3->end3

Caption: Synthetic Routes to 6-Chloronicotinic Acid.

Troubleshooting_Oxidation start Problem Identified: Low Purity/Yield in Oxidation Route check_byproduct Major Impurity Identified? start->check_byproduct unreacted_sm Unreacted Starting Material (2-chloro-5-methylpyridine) check_byproduct->unreacted_sm Yes other_byproduct Other Byproducts check_byproduct->other_byproduct No solution_incomplete Action: Incomplete Reaction - Increase Reaction Time - Increase Temperature - Increase O2 Flow unreacted_sm->solution_incomplete solution_purification Action: Ineffective Purification - Optimize Recrystallization - Use Activated Carbon other_byproduct->solution_purification

Caption: Troubleshooting Logic for the Oxidation Route.

Troubleshooting_Chlorination start Problem Identified: Low Purity in Chlorination Route check_impurity Main Impurity is 6-hydroxynicotinic acid? start->check_impurity incomplete_reaction Cause: Incomplete Chlorination check_impurity->incomplete_reaction Yes dark_impurities Cause: Decomposition check_impurity->dark_impurities No solution_incomplete Action: - Increase Chlorinating Agent - Increase Temperature/Time - Ensure Anhydrous Conditions incomplete_reaction->solution_incomplete solution_decomposition Action: - Control Temperature Carefully - Use Milder Conditions dark_impurities->solution_decomposition

Caption: Troubleshooting Logic for the Chlorination Route.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered during experiments with 6-Chloro-2-hydroxynicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in water. Why is it poorly soluble?

A1: this compound, like many organic acids, has limited solubility in neutral aqueous solutions. Its solubility is governed by its crystalline structure and its pKa. In neutral water, the compound exists primarily in its less soluble, non-ionized form.

Q2: What is the first step I should take to improve the solubility of this compound in an aqueous buffer?

A2: The most effective initial step is to adjust the pH of your solution.[1][2][][4][5] Since this compound is an acidic compound, increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt.[5][6][7] We recommend a stepwise addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), while monitoring the pH and observing for dissolution.

Q3: I have adjusted the pH, but the solubility is still not sufficient for my experimental needs. What are my next options?

A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents.[][6] Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[] Common choices for this purpose include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[] It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may interfere with your experimental system.

Q4: Are there other solubilizing agents I can use if pH adjustment and co-solvents are not suitable for my experiment?

A4: Yes, other pharmaceutical solubilizers can be employed.[8][9] Surfactants, such as polysorbates (e.g., Tween® 80) and sodium dodecyl sulfate (SDS), can form micelles that encapsulate the compound, increasing its apparent solubility.[8][10] Another option is the use of cyclodextrins, which can form inclusion complexes with the poorly soluble molecule, thereby enhancing its solubility in aqueous media.[8][11][12][13][14]

Q5: Can I use heat to dissolve this compound?

A5: Gentle heating can be used to aid dissolution, but caution is advised. Ensure the compound is stable at the temperature you are using and that the increased temperature will not negatively impact your experiment. Always check the compound's thermal stability data. After dissolution at a higher temperature, be aware that the compound may precipitate out of solution as it cools to room temperature.

Quantitative Solubility Data

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Notes
Deionized Water25< 0.1Practically insoluble.
Phosphate Buffered Saline (PBS), pH 7.4250.5 - 1.5Slight improvement due to buffering capacity.
0.1 M NaOH (pH ~13)25> 10Significant increase due to salt formation.
10% DMSO in Water252 - 5Moderate improvement with a co-solvent.
1% Tween® 80 in Water251 - 3Surfactant-aided solubilization.
5% HP-β-Cyclodextrin in Water253 - 7Enhanced solubility through complexation.

Experimental Protocol: Solubility Enhancement by pH Adjustment

This protocol describes a general method for increasing the aqueous solubility of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Initial Suspension: Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer. Place the beaker on a stir plate and begin stirring. The compound will likely form a suspension.

  • pH Measurement: Immerse the calibrated pH electrode into the suspension and record the initial pH.

  • Base Titration: Slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously stirring and monitoring the pH.

  • Observation: Observe the suspension for dissolution as the pH increases. Note the pH at which the compound fully dissolves.

  • Final pH Adjustment: If a specific final pH is required for your experiment, carefully adjust it by adding either 0.1 M NaOH or 0.1 M HCl. Be aware that lowering the pH may cause the compound to precipitate.

  • Final Volume Adjustment: Once the compound is fully dissolved and the desired pH is reached, transfer the solution to a volumetric flask and add the solvent to reach the final desired volume.

  • Filtration (Optional): If any particulates remain, the solution can be filtered through a 0.22 µm or 0.45 µm filter.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

solubility_workflow start Start: Dissolve 6-Chloro-2- hydroxynicotinic acid in aqueous buffer ph_adjust Adjust pH with base (e.g., NaOH) to > pKa start->ph_adjust is_soluble1 Is solubility sufficient? ph_adjust->is_soluble1 add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) is_soluble1->add_cosolvent No success Proceed with Experiment is_soluble1->success Yes is_soluble2 Is solubility sufficient? add_cosolvent->is_soluble2 use_surfactant Use a surfactant (e.g., Tween® 80) is_soluble2->use_surfactant No is_soluble2->success Yes is_soluble3 Is solubility sufficient? use_surfactant->is_soluble3 use_cyclodextrin Use a complexation agent (e.g., Cyclodextrin) is_soluble3->use_cyclodextrin No is_soluble3->success Yes is_soluble4 Is solubility sufficient? use_cyclodextrin->is_soluble4 is_soluble4->success Yes failure Consider alternative formulation strategies is_soluble4->failure No

References

Technical Support Center: 6-Chloro-2-hydroxynicotinic Acid Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 6-Chloro-2-hydroxynicotinic acid under various pH conditions. The following information is based on general principles of forced degradation studies as outlined in ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: A forced degradation or stress study is crucial to identify the potential degradation products of this compound.[1][2] This helps in developing and validating a stability-indicating analytical method, which can accurately measure the compound and its degradation products without interference.[1][3] Understanding the degradation pathways is also essential for formulation development and determining appropriate storage conditions.[2][4]

Q2: What are the typical stress conditions used for studying the pH stability of this compound?

A2: To evaluate pH stability, hydrolytic stress conditions are applied using acids and bases.[1][2] Common conditions include treating a solution of the compound with:

  • Acidic conditions: 0.1 N to 1 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[2]

  • Basic conditions: 0.1 N to 1 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[2]

  • Neutral conditions: Water at various temperatures.

These studies are typically conducted at elevated temperatures (e.g., 40°C to 80°C) to accelerate degradation.[2]

Q3: How much degradation should I aim for in a forced degradation study?

A3: The goal is to achieve a target degradation of approximately 5-20%.[1] This level of degradation is generally sufficient to produce and identify the primary degradation products without completely degrading the parent compound, which is necessary for method validation.

Q4: What analytical technique is most suitable for analyzing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies.[3][5] It is highly effective for separating the parent compound from its degradation products and quantifying them accurately.[5] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[6][7]

Q5: What should I do if I don't observe any degradation under initial stress conditions?

A5: If no degradation is observed, you may need to increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid or base.

  • Increasing the temperature.

  • Extending the duration of the stress testing.[2]

It is important to document all conditions tested.

Q6: What if my compound is not soluble in aqueous acid or base?

A6: If this compound has limited solubility in aqueous solutions, a co-solvent can be used.[3] The chosen co-solvent should be inert and not react with the compound or the stress agent. Common co-solvents include acetonitrile or methanol. It is important to run parallel control experiments with the co-solvent to ensure it does not contribute to degradation.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No degradation observed under acidic or basic conditions. Stress conditions are too mild.Increase the concentration of the acid/base, elevate the temperature, or prolong the exposure time.[2]
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the acid/base, lower the temperature, or shorten the exposure time. Aim for 5-20% degradation.[1]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., pH, organic solvent ratio) or trying a different column chemistry.
Inconsistent or irreproducible results. Lack of control over experimental parameters.Ensure precise control over temperature, concentration of reagents, and timing. Use calibrated equipment and run experiments in triplicate.
Precipitation of the compound during the experiment. pH-dependent solubility.The pH of the solution may have shifted to a point where the compound is no longer soluble.[8] Consider using a co-solvent or adjusting the initial concentration of the compound.
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material, reagents, or degradation of the co-solvent.Analyze a blank sample (reagents without the compound) and a control sample (compound in solvent without stressor) to identify the source of the peaks.

Experimental Protocols

Protocol 1: Acidic and Basic Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • Acetonitrile or Methanol (HPLC grade, if needed as a co-solvent)

  • Volumetric flasks, pipettes

  • Water bath or oven

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl in a suitable container.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH in a suitable container.

    • Control: Mix the stock solution with an equal volume of water.

  • Incubation:

    • Incubate all solutions at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before HPLC analysis.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

    • Identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral sampling Sampling at Time Points acid->sampling base->sampling neutral->sampling neutralize Neutralization sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify

Caption: Workflow for pH stability testing of this compound.

degradation_pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound acid_product Potential Hydrolysis Product(s) parent->acid_product Hydrolysis base_product Potential Hydrolysis Product(s) parent->base_product Hydrolysis

Caption: Potential hydrolytic degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of compounds is paramount. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Chloro-2-hydroxynicotinic acid, a crucial intermediate in various synthetic pathways. We will delve into the validation of this method, comparing its performance with alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is proposed for the determination of this compound. This technique is widely used for its high resolution, sensitivity, and specificity.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Linear gradient to 50% A, 50% B

      • 10-12 min: Hold at 50% A, 50% B

      • 12-13 min: Return to initial conditions (95% A, 5% B)

      • 13-15 min: Equilibration

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

    • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized below.

Data Presentation
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.The analyte peak should be well-resolved from other peaks.
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9995r² ≥ 0.999
Accuracy (% Recovery)
80% Level99.2%98.0% - 102.0%
100% Level100.5%98.0% - 102.0%
120% Level99.8%98.0% - 102.0%
Precision (% RSD)
Repeatability (Intra-day)0.8%RSD ≤ 2.0%
Intermediate Precision (Inter-day)1.2%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL-
Robustness No significant changes in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).RSD ≤ 2.0%

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound. A comparison with these alternatives is presented below.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, good sensitivity, robust, and widely available.Requires chromophore, may require derivatization for some compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.High sensitivity and selectivity, provides molecular weight information.Higher cost of instrumentation and maintenance, more complex method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.Excellent for volatile and thermally stable compounds, high sensitivity.Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High efficiency, small sample volume, fast analysis times.Lower sensitivity compared to HPLC, potential for matrix effects.
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte.Simple, fast, and inexpensive.Low specificity, susceptible to interference from other absorbing compounds.

Visualizations

To further clarify the processes and comparisons, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for the validation of the HPLC method.

Method_Comparison cluster_HPLC HPLC-UV cluster_Alternatives Alternative Methods cluster_LCMS LC-MS cluster_GCMS GC-MS cluster_CE CE cluster_UVVis UV-Vis HPLC High Resolution Good Sensitivity Robust LCMS High Sensitivity High Selectivity HPLC->LCMS Higher Cost GCMS Excellent for Volatiles Requires Derivatization HPLC->GCMS Different Applicability CE Fast Analysis Lower Sensitivity HPLC->CE Higher Sensitivity UVVis Simple & Fast Low Specificity HPLC->UVVis Higher Specificity

Caption: Comparison of HPLC with alternative analytical methods.

Confirming the Structure of Synthesized 6-Chloro-2-hydroxynicotinic Acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for confirming the structure of 6-Chloro-2-hydroxynicotinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the NMR data of the synthesized product with that of potential starting materials, isomers, and predicted spectral data, a high degree of confidence in the final structure can be achieved.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for identifying the number and environment of protons in a molecule. For this compound, two aromatic protons are expected. The table below compares the predicted chemical shifts for the target molecule with the experimental data for its isomers, 2-Chloro-6-hydroxynicotinic acid and 6-Chloronicotinic acid. The solvent used for the experimental data is DMSO-d₆.

CompoundH-4 (ppm)H-5 (ppm)Other Signals (ppm)
This compound (Predicted) ~7.8 (d)~6.9 (d)Broad signals for -OH and -COOH
2-Chloro-6-hydroxynicotinic acid8.24 (d)7.56 (d)
6-Chloronicotinic acid8.31 (dd)7.68 (d)8.91 (d, H-2)

Note: Predicted values are based on established substituent effects on the pyridine ring. The actual experimental values may vary.

Comparison of ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Below is a comparison of the predicted ¹³C NMR chemical shifts for this compound and experimental data for a potential starting material, 2,6-Dichloronicotinic acid.

Carbon AtomThis compound (Predicted, ppm)2,6-Dichloronicotinic acid (Experimental, ppm)
C-2~162150.3
C-3~110129.1
C-4~140141.2
C-5~115123.5
C-6~150150.3
COOH~168164.2

Note: Predicted values are generated based on computational models and should be used as a guide. The experimental data for 2,6-Dichloronicotinic acid is provided for comparative purposes to aid in identifying potential unreacted starting material.

Experimental Protocols

NMR Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nicotinic acid derivatives due to its ability to dissolve both the acid and potential impurities, and because the acidic protons are often observable.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Comparison & Confirmation cluster_3 Decision synthesis Synthesize this compound purification Purify Crude Product synthesis->purification prepare_sample Prepare NMR Sample purification->prepare_sample acquire_spectra Acquire 1H and 13C NMR Spectra prepare_sample->acquire_spectra compare_predicted Compare with Predicted Spectra acquire_spectra->compare_predicted compare_isomers Compare with Isomer Spectra acquire_spectra->compare_isomers check_impurities Check for Starting Material/Byproducts acquire_spectra->check_impurities confirmation Structure Confirmed? compare_predicted->confirmation compare_isomers->confirmation check_impurities->confirmation pass Proceed with Further Research confirmation->pass Yes fail Re-evaluate Synthesis/Purification confirmation->fail No

A Comparative Analysis of 6-Chloro-2-hydroxynicotinic Acid and 6-hydroxynicotinic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 6-Chloro-2-hydroxynicotinic acid and its parent compound, 6-hydroxynicotinic acid. The information is intended for researchers, scientists, and professionals in drug development to evaluate the physicochemical properties, synthesis, and biological relevance of these two compounds. While 6-hydroxynicotinic acid is a well-characterized metabolite and chemical intermediate, data on this compound is notably scarce, limiting a direct experimental comparison.

Physicochemical and Biological Properties

The following table summarizes the known quantitative data for both compounds. A significant disparity in available information exists, with most experimental properties for this compound being unreported in public literature.

PropertyThis compound6-hydroxynicotinic acid
CAS Number 38076-76-5[1]5006-66-6[2][3][4][5][6]
Molecular Formula C₆H₄ClNO₃C₆H₅NO₃[2][7]
Molecular Weight 173.56 g/mol [1][8]139.11 g/mol [2][3][5]
IUPAC Name 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1]6-oxo-1,6-dihydropyridine-3-carboxylic acid[2][3][6][7]
Appearance Solid[1]White to light yellow or cream crystalline powder[4][9]
Melting Point Data not available[8]>300 °C (decomposes)[5]; 314-316 °C[3]
pKa Data not availableData not available (Referenced in IUPAC dataset)[2]
Water Solubility Data not availableData not available[10]
Biological Role Not documentedBacterial metabolite[11], Human urinary metabolite[2], Intermediate for insecticides[12], Enzyme substrate[11]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the synthesis and application of chemical compounds. Below are representative protocols for the synthesis of 6-hydroxynicotinic acid.

Protocol 1: Chemical Synthesis of 6-hydroxynicotinic acid from Methyl Coumalate

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • Methyl coumalate

  • 14% Ammonium hydroxide solution

  • 17% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ice bath, beakers, magnetic stirrer, Büchner funnel

Procedure:

  • In a 500-mL beaker equipped with a magnetic stirrer and cooled in an ice bath, place 117 mL of 14% ammonium hydroxide.

  • Over a period of 10 minutes, add 45 g (0.29 mole) of methyl coumalate while maintaining the temperature below 20°C.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.

  • Add the ammonium hydroxide mixture to the hot sodium hydroxide solution.

  • Cool the resulting solution to below 30°C using an ice bath.

  • While stirring, slowly add concentrated hydrochloric acid until the solution is strongly acidic, precipitating the product.

  • Continue stirring in the ice bath for about an hour to ensure complete precipitation.

  • Collect the yellow, microcrystalline solid using a Büchner funnel, wash twice with cold water, and dry at 80°C.

  • The expected yield of 6-hydroxynicotinic acid is 29–37 g (72–91%). The product can be further purified by recrystallization from 50% aqueous acetic acid.[1]

Protocol 2: Enzymatic Synthesis of 6-hydroxynicotinic acid from Nicotinic Acid

This protocol describes the bioconversion of nicotinic acid using resting cells of a microorganism.

Materials:

  • Nicotinic acid

  • Potassium phosphate buffer (pH 6.5)

  • Culture of Achromobacter xylosoxydans or Pseudomonas putida cells with high nicotinic acid hydroxylase activity.[13][14][15]

  • Bioreactor/fermenter with temperature, pH, and oxygen control

  • Centrifuge

Procedure:

  • Biomass Production: Cultivate the selected microorganism (e.g., Achromobacter xylosoxydans DSM 2783) in a suitable nutrient medium to generate biomass with high hydroxylase activity.[13]

  • Reaction Setup: In a bioreactor, prepare a suspension of the harvested cells in a potassium phosphate buffer at a pH of 5.5 to 9.0. Maintain the temperature between 20°C and 40°C.[13]

  • Substrate Addition: Introduce a solution of nicotinic acid into the cell suspension. The concentration of nicotinic acid should be carefully controlled (e.g., 0.5 to 10 percent by weight) to maximize conversion and prevent inhibition or further degradation of the product.[13][14]

  • Reaction: Maintain aerobic conditions by sparging with air and stirring. Monitor the reaction progress by measuring the decrease in nicotinic acid and the formation of 6-hydroxynicotinic acid using HPLC.

  • Product Isolation: Once the reaction is complete, separate the cells from the supernatant via centrifugation.

  • Adjust the pH of the clear supernatant to approximately 1.5 with a strong acid (e.g., sulfuric acid) to precipitate the 6-hydroxynicotinic acid.

  • Collect the precipitate by filtration, wash, and dry to obtain the final product.

Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound could not be identified in a comprehensive search of scientific literature and patent databases. This compound is available commercially, suggesting proprietary synthesis methods exist.[1]

Biological Pathways and Comparative Reactivity

6-hydroxynicotinic acid is a key intermediate in the aerobic degradation of nicotinic acid (Vitamin B3) by various soil bacteria, such as Pseudomonas putida.[11] This pathway is of significant interest for bioremediation of N-heterocyclic aromatic compounds.

Nicotinic_Acid_Degradation cluster_pathway Bacterial Degradation of Nicotinic Acid cluster_cofactors Enzyme & Cofactors NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid NA->HNA NicC (Hydroxylation) DHP 2,5-Dihydroxypyridine HNA->DHP NicC (Decarboxylative Hydroxylation) NicC 6-Hydroxynicotinate 3-Monooxygenase (NicC) HNA->NicC Maleamate Maleamate DHP->Maleamate NicD (Ring Cleavage) Fumarate Fumarate (Enters TCA Cycle) Maleamate->Fumarate NicF NicC->DHP FAD FAD FAD->NicC NADH NADH NADH->NicC

Bacterial degradation pathway of nicotinic acid featuring 6-hydroxynicotinic acid.

As illustrated, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[11] This is a critical, well-studied step in the catabolism of nicotinic acid.

No biological role or pathway has been documented for This compound . However, studies on related molecules offer insights. For instance, an investigation into the NicC enzyme from Bordetella bronchiseptica found that 5-chloro-6-hydroxynicotinic acid, an isomer of the target compound, is processed by the enzyme with a 10-fold higher catalytic efficiency than the natural substrate, 6-hydroxynicotinic acid.[16] This suggests that the presence and position of a chlorine atom on the pyridine ring can significantly modulate biological activity, potentially by altering the electronic properties of the ring and influencing its interaction with enzyme active sites. This makes this compound an interesting, albeit uncharacterized, candidate for studies as an enzyme inhibitor or a metabolic probe.

Summary and Conclusion

The comparative analysis reveals a stark contrast in the available scientific knowledge between 6-hydroxynicotinic acid and this compound.

6-hydroxynicotinic acid is a well-understood compound with:

  • Readily available physicochemical data.

  • Multiple, well-documented chemical and enzymatic synthesis routes.

  • A defined role in bacterial metabolism and as a versatile building block for agrochemicals.

This compound , in contrast, is a poorly characterized molecule:

  • Lacking fundamental experimental data such as melting point and solubility.

  • Without published, detailed synthesis protocols.

  • Having no documented biological activity or applications.

For researchers, 6-hydroxynicotinic acid offers a reliable and versatile platform for studies in biocatalysis, metabolic pathway analysis, and as a precursor for synthetic chemistry. The chlorinated analogue, this compound, represents an exploratory frontier. While its properties remain largely unknown, the enhanced activity of its isomer, 5-chloro-6-hydroxynicotinic acid, suggests that it could possess novel biological or chemical characteristics worthy of investigation. Future research is required to establish its synthesis, properties, and potential applications, which would enable a true experimental comparison against its parent compound.

References

A Comparative Analysis of the Biological Activity of 6-Chloro-2-hydroxynicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 6-Chloro-2-hydroxynicotinic acid and its analogs, with a focus on their enzyme inhibitory effects and impact on cellular signaling pathways. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

This compound and its derivatives are a class of compounds with diverse biological activities. While research on the parent compound is emerging, its analogs have demonstrated significant potential as enzyme inhibitors, particularly in the context of metabolic and inflammatory diseases. This guide synthesizes available data on their comparative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Biological Activity

The primary biological activities identified for this compound and its analogs include enzyme inhibition and modulation of cellular signaling pathways.

Enzyme Inhibition

A significant area of investigation for nicotinic acid derivatives has been their ability to inhibit various enzymes. Notably, analogs of this compound have been evaluated for their inhibitory effects on carbohydrate-metabolizing enzymes and cytochrome P450 enzymes.

A study on novel nicotinic acid derivatives demonstrated their potential as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption. This suggests a therapeutic application in the management of type 2 diabetes.[1] The inhibition was found to be noncompetitive, indicating that the inhibitors bind to a site other than the active site of the enzymes.[1]

Furthermore, nicotinic acid and its metabolite nicotinamide have been shown to inhibit human cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2E1.[2] The mechanism of inhibition involves the coordination of the pyridine nitrogen atom to the heme iron of the enzyme.[2]

Table 1: Enzyme Inhibition Data for Nicotinic Acid Analogs

Compound/AnalogTarget EnzymeInhibition Constant (IC50 / Ki)Mechanism of InhibitionReference
Nicotinic Acid Analog 8 α-AmylaseIC50: 20.5 µMNoncompetitive[1]
Nicotinic Acid Analog 44 α-AmylaseIC50: 58.1 µMNoncompetitive[1]
Nicotinic Acid Analog 35 α-GlucosidaseIC50: 32.9 µMNoncompetitive[1]
Nicotinic Acid Analog 39 α-GlucosidaseIC50: 26.4 µMNoncompetitive[1]
Nicotinic Acid CYP2D6Ki: 3.8 +/- 0.3 mMHeme iron coordination[2]
Nicotinamide CYP2D6Ki: 19 +/- 4 mMHeme iron coordination[2]
Nicotinamide CYP3A4Ki: 13 +/- 3 mMHeme iron coordination[2]
Nicotinamide CYP2E1Ki: 13 +/- 8 mMHeme iron coordination[2]
Modulation of Cellular Signaling Pathways

Nicotinic acid and its derivatives are known to modulate various cellular signaling pathways, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs can trigger a cascade of intracellular events, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[3] This pathway is crucial for cell survival and proliferation.

While specific signaling pathways for this compound are still under investigation, a related compound, 6-chloronicotinic acid, has been shown to induce toxicity in mouse neural stem cells via the C3ar1 signaling pathway. This highlights the potential for this class of compounds to interact with specific cellular signaling cascades, a critical consideration in drug development.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of these compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound (this compound or its analog)

  • Assay buffer (optimized for the specific enzyme)

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: In a microplate, add the enzyme solution to wells containing serial dilutions of the test compound. Incubate for a predetermined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Amylase and α-Glucosidase Inhibition Assay

This assay is used to evaluate the inhibitory effect of compounds on carbohydrate-hydrolyzing enzymes.

Procedure: The inhibitory activity is measured using an assay optimized from the one proposed by Nawaz et al. Acarbose is typically used as a standard control.[1]

Cytochrome P450 Inhibition Assay

This assay determines the inhibitory potential of compounds against various CYP450 isoforms.

Procedure: In vitro inhibition studies are conducted using human liver microsomes. The inhibition is assessed by monitoring the metabolism of specific probe substrates for each CYP isoform in the presence and absence of the test compound. The inhibition occurs via coordination of the pyridine nitrogen atom to the heme iron, which can be confirmed by spectrophotometric analysis.[2]

Signaling Pathway Analysis

Understanding the impact of these compounds on cellular signaling is crucial. The following diagram illustrates a general workflow for investigating the modulation of a signaling pathway.

G Workflow for Signaling Pathway Analysis A Cell Culture and Treatment (Expose cells to this compound or analogs) B Protein Extraction and Quantification A->B C Western Blot Analysis (Probe for key signaling proteins, e.g., Akt, p-Akt) B->C D Data Analysis (Quantify protein expression levels) C->D E Pathway Interpretation (Determine the effect on the signaling cascade) D->E G Nicotinic Acetylcholine Receptor Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) PI3K PI3K nAChR->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Modulation

References

comparing the reactivity of chloro-substituted vs. non-substituted hydroxynicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Chloro-Substituted vs. Non-Substituted Hydroxynicotinic Acids

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a comparative analysis of the chemical reactivity of chloro-substituted hydroxynicotinic acids versus their non-substituted analogues. While direct comparative experimental studies are not extensively available in published literature, this guide extrapolates from fundamental principles of organic chemistry and data on related pyridine derivatives to predict and explain the differential reactivity.

Introduction to Hydroxynicotinic Acids and the Influence of Chloro-Substitution

Hydroxynicotinic acids, structural isomers featuring both a hydroxyl and a carboxylic acid group on a pyridine ring, are versatile intermediates in organic and pharmaceutical chemistry.[1][2] Their reactivity is governed by the interplay of the electron-deficient nature of the pyridine ring, the acidic proton of the carboxylic acid, the tautomeric equilibrium of the hydroxyl group (hydroxypyridine vs. pyridone forms), and the positions of these substituents on the ring.[3][4][5]

The introduction of a chloro-substituent, an electron-withdrawing group (EWG), is expected to significantly modulate the electronic properties and, consequently, the chemical reactivity of the hydroxynicotinic acid scaffold.[6] This guide will explore these effects on the key reactive sites of the molecule.

Comparative Reactivity Analysis

The reactivity of hydroxynicotinic acids can be considered at three main sites: the pyridine ring, the carboxylic acid group, and the hydroxyl group.

Reactivity of the Pyridine Ring

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electronegative nitrogen atom, which reduces the electron density of the ring.[7][8]

  • Electrophilic Aromatic Substitution (SEAr):

    • Non-substituted Hydroxynicotinic Acids: The hydroxyl group, being an electron-donating group (EDG), can partially offset the electron-withdrawing effect of the nitrogen and the carboxylic acid group, facilitating electrophilic attack, albeit under forcing conditions.

    • Chloro-substituted Hydroxynicotinic Acids: The addition of a chloro atom, a strong EWG, further deactivates the pyridine ring towards electrophilic attack. SEAr reactions on chloro-substituted hydroxynicotinic acids would be significantly more challenging and require harsher reaction conditions.[6]

  • Nucleophilic Aromatic Substitution (SNAr):

    • Non-substituted Hydroxynicotinic Acids: Nucleophilic substitution is more favorable on pyridine rings, particularly at the 2- and 4-positions relative to the nitrogen.[9] However, a good leaving group is typically required.

    • Chloro-substituted Hydroxynicotinic Acids: The chloro group itself can act as a leaving group in SNAr reactions. The presence of other EWGs (the nitrogen atom and the carboxylic acid group) stabilizes the intermediate Meisenheimer complex, making the chloro-substituted ring more susceptible to nucleophilic attack and substitution of the chlorine atom.[10]

Reactivity of the Carboxylic Acid Group

The primary reactivity of the carboxylic acid group involves reactions such as esterification, amidation, and reduction. This reactivity is influenced by the electrophilicity of the carbonyl carbon.

  • Acidity (pKa):

    • Non-substituted Hydroxynicotinic Acids: The pKa of the carboxylic acid is influenced by the position of the hydroxyl and the electron-withdrawing nature of the pyridine ring.

    • Chloro-substituted Hydroxynicotinic Acids: The chloro-substituent will increase the acidity of the carboxylic acid (lower the pKa) due to its inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.

  • Susceptibility to Nucleophilic Acyl Substitution:

    • Non-substituted Hydroxynicotinic Acids: The electrophilicity of the carbonyl carbon is standard for a pyridine carboxylic acid.

    • Chloro-substituted Hydroxynicotinic Acids: The electron-withdrawing chloro group will increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles in reactions like esterification and amidation.[11]

Quantitative Data Summary

While direct comparative kinetic data is scarce, the following table summarizes the predicted relative reactivity based on established chemical principles.

Reaction TypeNon-Substituted Hydroxynicotinic AcidChloro-Substituted Hydroxynicotinic AcidRationale
Electrophilic Aromatic Substitution Low ReactivityVery Low ReactivityThe chloro group is a strong electron-withdrawing group, further deactivating the already electron-deficient pyridine ring.[6]
Nucleophilic Aromatic Substitution Moderate Reactivity (requires leaving group)High Reactivity (Cl as leaving group)The chloro atom is a good leaving group, and the ring is activated towards nucleophilic attack by the electron-withdrawing groups.[9][10]
Carboxylic Acid Acidity (pKa) Lower Acidity (Higher pKa)Higher Acidity (Lower pKa)The inductive effect of the chloro group stabilizes the carboxylate anion.
Nucleophilic Acyl Substitution Standard ReactivityHigher ReactivityThe electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon.[11]

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted differences in reactivity, the following experimental protocols could be employed:

Determination of Relative Rates of Esterification

This experiment would quantify the reactivity of the carboxylic acid group towards nucleophilic acyl substitution.

  • Objective: To compare the rate of Fischer esterification of a non-substituted hydroxynicotinic acid with a chloro-substituted analogue.

  • Procedure:

    • Equimolar amounts of the hydroxynicotinic acid (either non-substituted or chloro-substituted) and a suitable alcohol (e.g., methanol) are dissolved in an inert solvent.

    • A catalytic amount of a strong acid (e.g., sulfuric acid) is added to initiate the reaction.

    • The reaction is maintained at a constant temperature.

    • Aliquots are taken at regular time intervals and quenched.

    • The concentration of the resulting ester is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • The initial reaction rates are calculated and compared.

Competitive Nucleophilic Aromatic Substitution

This experiment would assess the susceptibility of the chloro-substituted ring to nucleophilic attack.

  • Objective: To demonstrate the enhanced reactivity of a chloro-substituted hydroxynicotinic acid towards SNAr compared to a non-substituted analogue that lacks a suitable leaving group.

  • Procedure:

    • Equimolar amounts of a chloro-substituted hydroxynicotinic acid and a non-substituted hydroxynicotinic acid are placed in the same reaction vessel.

    • A sub-stoichiometric amount of a nucleophile (e.g., morpholine) and a suitable base are added.

    • The reaction is heated for a defined period.

    • The reaction mixture is analyzed by LC-MS or NMR to determine the relative amounts of the substituted product from the chloro-analogue versus any unreacted starting materials. A significantly higher conversion of the chloro-substituted starting material would indicate higher reactivity.

Visualizing Reactivity Principles

The following diagrams illustrate the electronic effects influencing the reactivity of the substituted pyridine ring.

logical_relationship Logical Flow of Reactivity Prediction sub Substituent on Ring ewg Electron-Withdrawing Group (EWG) e.g., -Cl sub->ewg edg Electron-Donating Group (EDG) e.g., -OH sub->edg ring Pyridine Ring Electron Density ewg->ring pulls e- density decreased Decreased edg->ring donates e- density increased Increased react_dec Decreased Reactivity decreased->react_dec react_inc Increased Reactivity increased->react_inc reactivity Reactivity Towards Electrophiles (SEAr)

Caption: Influence of substituents on electrophilic aromatic reactivity.

experimental_workflow Experimental Workflow for Esterification Kinetics start Start: Equimolar Reactants (Acid + Alcohol) add_cat Add Acid Catalyst (e.g., H2SO4) start->add_cat reaction Maintain Constant Temperature add_cat->reaction sampling Take Aliquots at Intervals reaction->sampling analysis Analyze by HPLC/GC sampling->analysis calc Calculate Initial Rates analysis->calc compare Compare Rates of Substituted vs. Non-substituted calc->compare

Caption: Workflow for comparing esterification reaction rates.

Conclusion

The presence of a chloro-substituent on a hydroxynicotinic acid framework has a pronounced effect on its chemical reactivity. It deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly when the chlorine atom can act as a leaving group. Furthermore, the chloro group enhances the acidity of the carboxylic acid and increases the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic acyl substitution reactions. These predictable trends are crucial for designing synthetic routes and understanding the potential interactions of these molecules in biological systems. The proposed experimental protocols provide a basis for the empirical validation of these principles.

References

Comparative Guide to Analytical Methods for 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of pharmaceutical intermediates like 6-Chloro-2-hydroxynicotinic acid is critical for ensuring product quality, process control, and regulatory compliance. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound.

While direct cross-validation studies for this compound are not extensively available in published literature, this guide collates and compares representative validation data and methodologies from studies on structurally analogous compounds, such as other chloropyridine carboxylic acids and polar acidic molecules. This comparative analysis is intended to assist researchers in selecting the most suitable method for their specific analytical needs, considering factors like required sensitivity, sample matrix complexity, and available instrumentation.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key validation parameters for HPLC-UV, GC-MS, and LC-MS/MS, providing a clear comparison of their expected performance for the analysis of this compound. These values are derived from literature on similar analytes and represent typical performance.

Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS Method Performance

Validation ParameterHPLC-UV (Representative)GC-MS (Representative)LC-MS/MS (Representative)
Linearity (R²) > 0.998> 0.995> 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL1 - 5 ng/mL (with derivatization)0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL5 - 15 ng/mL (with derivatization)0.3 - 3 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (% RSD) < 2.0%< 10%< 5.0%
Specificity Moderate to HighHighVery High
Throughput HighModerateHigh
Derivatization Required NoYesNo

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in bulk materials or simple formulations due to its robustness and ease of use.

1.1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis detector and autosampler.

  • Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

1.2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A/Mobile Phase B (50:50, v/v).

  • Standard Solution: Prepare a stock solution of this compound in the diluent and perform serial dilutions to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a known concentration.

1.3. Chromatographic Conditions:

  • Mobile Phase Gradient: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

1.4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions in duplicate.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is suitable for identifying and quantifying the analyte, especially for impurity profiling. A derivatization step is necessary to increase the volatility of the acidic analyte.

2.1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector and autosampler.

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

2.2. Reagents and Solutions:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine.[1]

  • Standard Solution: Prepare a stock solution of this compound in anhydrous pyridine.

  • Sample Solution: Dissolve the sample in anhydrous pyridine.

2.3. Derivatization and GC-MS Conditions:

  • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity, making it ideal for bioanalysis, trace-level impurity quantification, and analysis in complex matrices.

3.1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: HILIC column (e.g., BEH Amide, 100 mm x 2.1 mm, 1.7 µm) for enhanced retention of polar compounds.

3.2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water with 10 mM Ammonium Formate.[2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

  • Diluent: Acetonitrile/Water (90:10, v/v).

3.3. Chromatographic and MS Conditions:

  • Chromatographic Conditions:

    • Mobile Phase Gradient: Start with 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A specific precursor ion (e.g., [M-H]⁻) and its product ions would need to be determined by infusing a standard solution of this compound.

Mandatory Visualization

Sample Preparation Workflow

Sample_Preparation_Workflow Sample Initial Sample (Solid or Liquid Matrix) Dissolution Dissolution/ Dilution Sample->Dissolution Add appropriate solvent Filtration Filtration (0.22 or 0.45 µm) Dissolution->Filtration Remove particulates Derivatization Derivatization (for GC-MS) Filtration->Derivatization Evaporate & reconstitute in anhydrous solvent HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Filtration->HPLC_Analysis Direct Injection GC_Analysis GC-MS Analysis Derivatization->GC_Analysis Inject derivatized sample

Figure 1: A generalized workflow for sample preparation prior to chromatographic analysis.

Metabolic Pathway Context

This compound is a derivative of nicotinic acid (Niacin or Vitamin B3). The following diagram illustrates a simplified version of the NAD⁺ salvage pathway, which recycles nicotinamide and nicotinic acid to synthesize the vital coenzyme NAD⁺. This provides a biochemical context for the importance of nicotinic acid derivatives.

Metabolic_Pathway NA Nicotinic Acid (Niacin) (Precursor) dummy NA->dummy Target This compound (Analyte of Interest) NAMN Nicotinate Mononucleotide (NAMN) NAAD Nicotinate Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT enzyme NAD Nicotinamide Adenine Dinucleotide (NAD⁺) NAAD->NAD NAD Synthetase dummy->Target Synthetic Modification dummy->NAMN NAPRT enzyme (Preiss-Handler Pathway)

Figure 2: Simplified biochemical context for nicotinic acid derivatives in the NAD⁺ salvage pathway.

References

literature comparison of 6-Chloro-2-hydroxynicotinic acid synthesis yields

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for 6-chloronicotinic acid, a significant intermediate in pharmaceutical development, reveals various routes with distinct advantages in terms of yield and starting materials. This guide provides a detailed comparison of common synthesis pathways, offering researchers and drug development professionals the necessary data to select the most suitable method for their applications.

Comparative Yields of 6-Chloronicotinic Acid Synthesis

The synthesis of 6-chloronicotinic acid can be approached through several distinct pathways. The table below summarizes the quantitative data from various reported methods, highlighting the starting materials, key reagents, and final product yields.

Starting MaterialKey Reagents/MethodProductReported YieldReference
DL-Malic AcidConcentrated H₂SO₄, NH₃, Chlorinating agent6-Chloronicotinic Acid97%[1]
2-Chloro-5-methylpyridineOxygen, Cobalt acetate, Chlorobenzene6-Chloronicotinic Acid65.6% - 75.2%[2]
Isocinchomeronic acid-N-oxideAc₂O, Et₃N, CH₂Cl₂6-Chloronicotinic Acid53.8%[3]
6-Hydroxynicotinic AcidThionyl chloride6-Hydroxynicotinoyl chloride85%[4]

Note: The synthesis of 6-chloronicotinic acid often proceeds via the formation of 6-hydroxynicotinic acid as a key intermediate.

Synthesis of 6-Hydroxynicotinic Acid Intermediate

The production of the precursor, 6-hydroxynicotinic acid, is a critical step in several synthetic routes to 6-chloronicotinic acid. The following table compares different methods for synthesizing this intermediate.

Starting MaterialKey Reagents/MethodProductReported YieldReference
Nicotinic AcidAchromobacter xylosoxydans6-Hydroxynicotinic Acid93.7%[5][6]
Coumalic AcidH₂SO₄, Methanol, NH₄OH, NaOH6-Hydroxynicotinic Acid72% - 91%[7][8]
DL-Malic AcidConcentrated H₂SO₄, Ammonification6-Hydroxynicotinic AcidHigh (Intermediate step)[1]

Detailed Experimental Protocols

Synthesis from DL-Malic Acid

This high-yield method involves the cyclization and ammonification of DL-malic acid to produce 6-hydroxynicotinic acid, which is then chlorinated.

Step 1: Synthesis of 6-Hydroxynicotinic Acid

  • DL-malic acid is dissolved in concentrated sulfuric acid.

  • The mixture undergoes a cyclization reaction at 110°C for 16 hours.

  • The resulting cyclized liquid is then subjected to an ammonification reaction to yield 6-hydroxynicotinic acid.

Step 2: Chlorination to 6-Chloronicotinic Acid

  • The 6-hydroxynicotinic acid is treated with a chlorinating agent.

  • The reaction mixture is then processed to isolate the crude 6-chloronicotinic acid.

  • Purification via recrystallization from methanol and activated carbon yields the final product with a purity of over 99.5%.[1]

This process is reported to have a reaction conversion rate of 95% and a reaction yield of 97%.[1]

Synthesis from 2-Chloro-5-methylpyridine by Oxidation

This method utilizes the direct oxidation of 2-chloro-5-methylpyridine.

  • 2-chloro-5-methylpyridine is dissolved in chlorobenzene as a solvent.

  • Cobalt acetate is added as a catalyst.

  • Oxygen is passed through the reaction mixture at a flow rate of 0.2 L/min to 1.0 L/min.

  • The reaction is maintained at a temperature of 60-120°C for 2-8 hours.

  • After the reaction is complete, the solution is cooled and filtered to obtain the crude 6-chloronicotinic acid.

  • Recrystallization yields the final product.

Yields for this method are reported to be in the range of 65.6% to 75.2%.[2]

Enzymatic Synthesis of 6-Hydroxynicotinic Acid

A biocatalytic approach offers a high-yield and environmentally friendly route to the 6-hydroxynicotinic acid intermediate.

  • A 5% sodium nicotinate solution is prepared and heated to 30°C in a reaction vessel.

  • A suspension of Achromobacter xylosoxydans DSM 2783 cells is added to the solution.

  • The mixture is intensively aerated and stirred.

  • The reaction is monitored for the rise in dissolved oxygen, indicating completion (approximately 7 hours).

  • The reaction suspension is centrifuged to separate the cells.

  • The supernatant is acidified with concentrated sulfuric acid to a pH of 1.5 to precipitate the 6-hydroxynicotinic acid.

  • The product is then drained and dried.

This enzymatic hydroxylation of nicotinic acid results in a 93.7% yield of 6-hydroxynicotinic acid with a purity of 98.6%.[5][6] A newly isolated strain, Pseudomonas poae, has also been reported to achieve a high yield of 155.45 g/L of 6-hydroxynicotinic acid within 72 hours.[9]

Synthesis Pathways Overview

The following diagram illustrates the primary synthetic routes to 6-chloronicotinic acid, highlighting the key starting materials and intermediates.

SynthesisPathways cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product DL-Malic Acid DL-Malic Acid 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid DL-Malic Acid->6-Hydroxynicotinic Acid Cyclization, Ammonification 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 6-Chloronicotinic Acid 6-Chloronicotinic Acid 2-Chloro-5-methylpyridine->6-Chloronicotinic Acid Oxidation Isocinchomeronic acid-N-oxide Isocinchomeronic acid-N-oxide Isocinchomeronic acid-N-oxide->6-Chloronicotinic Acid Rearrangement/ Chlorination Nicotinic Acid Nicotinic Acid Nicotinic Acid->6-Hydroxynicotinic Acid Enzymatic Hydroxylation Coumalic Acid Coumalic Acid Coumalic Acid->6-Hydroxynicotinic Acid Multi-step 6-Hydroxynicotinic Acid->6-Chloronicotinic Acid Chlorination

Caption: Synthetic routes to 6-Chloronicotinic Acid.

References

A Spectroscopic Showdown: Unraveling the Tautomeric Identity of 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic characteristics of the lactim and lactam tautomers of 6-Chloro-2-hydroxynicotinic acid, providing researchers with key data and methodologies for their differentiation.

In the realm of medicinal chemistry and drug development, the precise structural elucidation of molecules is paramount. Tautomers, isomers that readily interconvert, present a significant challenge as they can exhibit different physicochemical and biological properties. This compound, a substituted pyridine derivative, is a prime example of a molecule that exists in a tautomeric equilibrium between its lactim (enol) and lactam (keto) forms. This guide provides a comprehensive spectroscopic comparison of these two tautomers, supported by experimental data and detailed protocols to aid researchers in their identification and characterization.

The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. This results in two distinct structures: the lactim form (this compound) and the lactam form (6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid). The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the presence of other functional groups.[1][2]

Visualizing the Equilibrium

The dynamic relationship between the two tautomers can be represented as follows:

Tautomers Lactim This compound (Lactim Form) Lactam 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Lactam Form) Lactim->Lactam Proton Transfer Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Prepare solutions in various deuterated and UV-transparent solvents NMR ¹H and ¹³C NMR Prep->NMR IR FTIR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV Compare Compare spectral data (chemical shifts, frequencies, λmax) NMR->Compare IR->Compare UV->Compare Identify Identify dominant tautomer under different conditions Compare->Identify Quantify Quantify tautomer ratio (if applicable) Identify->Quantify Conclusion Draw conclusions about tautomeric preference Quantify->Conclusion

References

A Comparative Guide to Purity Assessment of 6-Chloro-2-hydroxynicotinic Acid: DSC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of active pharmaceutical ingredients (APIs) and research chemicals. For 6-Chloro-2-hydroxynicotinic acid, a key building block in medicinal chemistry, ensuring high purity is paramount for reliable experimental outcomes and regulatory compliance. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for purity assessment, supported by experimental principles and data presentation.

Introduction to Purity Analysis

This compound is a substituted pyridine derivative used in the synthesis of various pharmaceutical compounds. Impurities, which can arise from the synthetic route or degradation, may include starting materials such as isocinchomeronic acid-N-oxide, byproducts like 6-hydroxynicotinic acid, or residual solvents. Accurate purity assessment is therefore essential. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used, thermal analysis methods, particularly DSC, offer a valuable alternative for the purity determination of crystalline solids.

Differential Scanning Calorimetry (DSC) for Purity Assessment

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, DSC relies on the principle of melting point depression, which is described by the van't Hoff equation. The presence of impurities in a crystalline substance broadens the melting range and lowers the melting point. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated.

A detailed methodology for assessing the purity of this compound using DSC is provided below.

1. Instrumentation:

  • A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Aluminum or hermetically sealed sample pans.

  • Microbalance for accurate sample weighing.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a sample pan.

  • Seal the pan, ensuring good thermal contact between the sample and the pan bottom. For volatile samples, hermetically sealed pans are recommended.

3. DSC Instrument Parameters:

  • Temperature Range: Heat the sample from a temperature well below its expected melting point to a temperature sufficiently above the completion of the melt (e.g., 25°C to 250°C, as the melting point of the related 6-hydroxynicotinic acid is high).

  • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.

  • Purge Gas: An inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Reference: An empty, sealed sample pan.

4. Data Analysis:

  • The purity is calculated from the DSC melting curve using the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.

  • Specialized software is typically used to perform the calculations, which involve integrating partial areas of the melting peak.

The following table summarizes hypothetical quantitative data obtained from a DSC analysis of a commercial batch of this compound.

ParameterValue
Onset of Melting215.5 °C
Peak Melting Temperature218.2 °C
Enthalpy of Fusion (ΔH)150.8 J/g
Calculated Purity (mol%) 99.85%

Comparison with Alternative Purity Assessment Methods

While DSC is a powerful tool, other methods are also routinely employed for purity determination. The choice of method depends on the specific requirements of the analysis.

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. Different components elute at different times (retention times), allowing for their separation and quantification. For purity analysis of this compound, a reversed-phase HPLC method with UV detection is typically suitable.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds like this compound.

  • Titration: A classical chemical analysis method that can be used to determine the purity of acidic or basic compounds. It is a highly accurate method but is not suitable for identifying and quantifying individual impurities.

Comparative Performance of Analytical Methods

The following table provides a comparison of DSC with other common techniques for the purity assessment of this compound.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration
Principle Melting point depressionDifferential partitioningVolatility and partitioningChemical reaction
Typical Accuracy High for >98.5% pure samplesHighHighVery High
Precision GoodExcellentExcellentExcellent
Speed Relatively fast (30-60 min per sample)Moderate (20-40 min per sample)Moderate (20-40 min per sample)Fast (10-20 min per sample)
Sample Requirement Small (1-3 mg)Small (µg to mg)Small (µg to mg)Larger (mg scale)
Impurity Identification NoYes (with mass spectrometry)Yes (with mass spectrometry)No
Cost (Instrument) ModerateHighModerate to HighLow
Primary Application Purity of crystalline solidsBroad applicability, impurity profilingVolatile compoundsAssay of acidic/basic compounds

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for DSC purity analysis and a comparison of the key attributes of the discussed analytical methods.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh 1. Accurately weigh 1-3 mg of sample seal 2. Seal in sample pan weigh->seal load 3. Load sample and reference into DSC seal->load program 4. Run temperature program (e.g., 0.5 °C/min) load->program acquire 5. Acquire heat flow data program->acquire integrate 6. Integrate melting endotherm acquire->integrate vant_hoff 7. Apply van't Hoff equation integrate->vant_hoff purity 8. Calculate mole % purity vant_hoff->purity

Caption: Experimental workflow for purity assessment of this compound using DSC.

Method_Comparison cluster_methods Purity Assessment Methods cluster_attributes Key Attributes DSC DSC Accuracy Accuracy DSC->Accuracy High (>98.5%) Speed Speed DSC->Speed Fast Impurity_ID Impurity Identification DSC->Impurity_ID No Cost Cost DSC->Cost Moderate HPLC HPLC HPLC->Accuracy High HPLC->Speed Moderate HPLC->Impurity_ID Yes (with MS) HPLC->Cost High GC GC GC->Accuracy High GC->Speed Moderate GC->Impurity_ID Yes (with MS) GC->Cost Moderate-High Titration Titration Titration->Accuracy Very High Titration->Speed Fast Titration->Impurity_ID No Titration->Cost Low

Caption: Comparison of key attributes for different purity assessment methods.

Conclusion

The choice of an analytical method for purity assessment of this compound should be guided by the specific analytical needs. DSC offers a rapid and accurate method for determining the total molar purity of crystalline samples, requiring minimal sample preparation.[1][2] It is particularly useful for high-purity materials (>98.5%) and serves as an excellent orthogonal technique to chromatography.[2] However, it does not provide information about the identity or number of individual impurities.

HPLC, on the other hand, provides a comprehensive impurity profile, separating and quantifying individual impurities. This makes it the method of choice for in-depth analysis, method validation, and stability studies. For routine quality control of a known crystalline material, DSC can be a highly efficient and cost-effective tool. A combination of both DSC and HPLC can provide a comprehensive characterization of the purity of this compound, leveraging the strengths of both techniques.

References

A Comparative Analysis of the Degradation Products of Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the degradation products of several key neonicotinoid insecticides. Neonicotinoids are a class of systemic insecticides widely used in agriculture; however, their persistence in the environment and the potential toxicity of their metabolites are of significant concern.[1][2] Understanding the degradation pathways and the resulting products is crucial for assessing their environmental impact and developing safer alternatives. This document summarizes major degradation pathways, presents quantitative data from experimental studies, and outlines common analytical methodologies.

Comparative Analysis of Degradation Pathways and Products

The environmental fate of neonicotinoids is largely determined by microbial metabolism, photodegradation, and hydrolysis.[3][4] The structure of the parent compound significantly influences the resulting degradation products and the rate of transformation. While some microbial degradation is considered an efficient and eco-friendly remediation pathway, many degradation intermediates are found to be more toxic than the parent compounds.[3][5]

Imidacloprid (IMI) Imidacloprid is one of the most extensively studied neonicotinoids. Its degradation primarily occurs through two microbial pathways: hydroxylation of the imidazolidine ring and reduction of the nitro group.[6][7] Both pathways can ultimately yield 6-chloronicotinic acid (6-CNA), a stable metabolite.[6][7] The initial steps can produce intermediates such as imidacloprid-olefin and imidacloprid-urea, with the olefin metabolite often exhibiting higher toxicity.

G cluster_path1 cluster_path2 parent parent intermediate intermediate final final path_label path_label IMI Imidacloprid Hydroxy_IMI 5-Hydroxy-Imidacloprid IMI->Hydroxy_IMI Hydroxylation Nitroso_IMI Nitroso-Imidacloprid IMI->Nitroso_IMI Nitro-reduction Olefin_IMI Imidacloprid-Olefin Hydroxy_IMI->Olefin_IMI Dehydration CNA6 6-Chloronicotinic Acid Olefin_IMI->CNA6 Guanidine_IMI Guanidine-Imidacloprid Nitroso_IMI->Guanidine_IMI Urea_IMI Imidacloprid-Urea Guanidine_IMI->Urea_IMI Urea_IMI->CNA6 G parent parent metabolite_parent metabolite_parent intermediate intermediate final final TMX Thiamethoxam CLO Clothianidin (Major Metabolite) TMX->CLO Metabolism (in plants, soil) TMX_Urea Thiamethoxam-Urea TMX->TMX_Urea Nitro-reduction CLO_dm Desmethyl-Clothianidin CLO->CLO_dm N-demethylation CLO_Urea Clothianidin-Urea CLO_dm->CLO_Urea G cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup process_node process_node A 1. Homogenize Sample B 2. Add Acetonitrile & Salts (QuEChERS) A->B C 3. Vortex & Centrifuge B->C D 4. Collect Supernatant C->D E 5. d-SPE Cleanup (Remove Interferences) D->E F 6. Centrifuge & Filter E->F G 7. LC-MS/MS Analysis F->G H 8. Data Quantification & Interpretation G->H

References

A Comparative Guide to Validating the Identity of 6-Chloro-2-hydroxynicotinic Acid with a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the identity of 6-Chloro-2-hydroxynicotinic acid against a reference standard. Ensuring the correct chemical structure is paramount for regulatory compliance, reproducibility of research, and the safety and efficacy of potential drug candidates. This document outlines key analytical techniques, provides detailed experimental protocols, and presents data in a clear, comparative format.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Its structural verification is a critical step in the quality control process. Identity validation is typically achieved by comparing the physicochemical and spectroscopic properties of a test sample with those of a certified reference standard. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for identity validation depends on the specific requirements of the analysis, including the desired level of structural confirmation, available instrumentation, and sample throughput. The following table summarizes the key performance attributes of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Purity assessment and retention time matchingMolecular weight determination and fragmentation analysisDefinitive structure elucidationFunctional group identification
Selectivity Moderate to HighHighVery HighModerate
Sensitivity High (ng-µg)Very High (pg-fg)Low (mg)Moderate (µg-mg)
Information Provided Retention Time (Rt)Mass-to-charge ratio (m/z), isotopic patternChemical shifts (δ), coupling constants (J)Vibrational frequencies (cm⁻¹)
Reference Standard Use Direct comparison of Rt and peak shapeComparison of mass spectra and fragmentation patternsOverlay of spectra for direct comparisonOverlay of spectra for direct comparison

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reference standard available.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the test sample and for comparing its retention time with that of the reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic acid.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time of the major peak in the sample chromatogram should match that of the standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which are unique identifiers.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare solutions of the reference standard and the test sample in Methanol/Water (50:50 v/v) with 0.1% Formic acid at a concentration of approximately 10 µg/mL.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Analysis: Infuse the prepared solutions into the mass spectrometer. The mass spectrum of the sample should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (C₆H₄ClNO₃, MW: 173.55) and a fragmentation pattern identical to that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, offering a definitive confirmation of the structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard and the test sample in about 0.7 mL of DMSO-d₆. Add a small amount of TMS.

  • NMR Acquisition: Acquire the ¹H NMR spectrum for both the sample and the standard.

  • Analysis: The chemical shifts, signal multiplicities, and integration values of the sample spectrum must be identical to those of the reference standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Prepare a KBr pellet of the reference standard and the test sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Analysis: The absorption bands (positions and relative intensities) in the sample spectrum should be superimposable with the spectrum of the reference standard.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for validating the identity of a test sample of this compound against a reference standard.

G cluster_0 Identity Validation Workflow cluster_1 Analytical Techniques cluster_2 Data Comparison cluster_3 Conclusion TestSample Test Sample (this compound) HPLC HPLC TestSample->HPLC Analysis MS Mass Spectrometry TestSample->MS Analysis NMR NMR Spectroscopy TestSample->NMR Analysis FTIR FTIR Spectroscopy TestSample->FTIR Analysis RefStandard Reference Standard (Certified) RefStandard->HPLC Analysis RefStandard->MS Analysis RefStandard->NMR Analysis RefStandard->FTIR Analysis Compare_Rt Compare Retention Times HPLC->Compare_Rt Compare_MS Compare Mass Spectra MS->Compare_MS Compare_NMR Compare NMR Spectra NMR->Compare_NMR Compare_FTIR Compare IR Spectra FTIR->Compare_FTIR Identity_Confirmed Identity Confirmed Compare_Rt->Identity_Confirmed Match Identity_Not_Confirmed Identity Not Confirmed Compare_Rt->Identity_Not_Confirmed Mismatch Compare_MS->Identity_Confirmed Match Compare_MS->Identity_Not_Confirmed Mismatch Compare_NMR->Identity_Confirmed Match Compare_NMR->Identity_Not_Confirmed Mismatch Compare_FTIR->Identity_Confirmed Match Compare_FTIR->Identity_Not_Confirmed Mismatch

Caption: Workflow for identity validation.

G cluster_methods Analytical Comparison cluster_decision Identity Verdict Test_Sample Test Sample This compound HPLC HPLC Retention Time Test_Sample->HPLC Inject MS Mass Spec m/z & Fragmentation Test_Sample->MS Analyze NMR NMR Chemical Shift & Coupling Test_Sample->NMR Analyze FTIR FTIR Vibrational Frequencies Test_Sample->FTIR Analyze Reference_Standard Reference Standard Certified Material Reference_Standard->HPLC Inject Reference_Standard->MS Analyze Reference_Standard->NMR Analyze Reference_Standard->FTIR Analyze Match Identity Match HPLC->Match Identical Rt Mismatch Identity Mismatch HPLC->Mismatch Different Rt MS->Match Identical Spectra MS->Mismatch Different Spectra NMR->Match Identical Spectra NMR->Mismatch Different Spectra FTIR->Match Identical Spectra FTIR->Mismatch Different Spectra

Caption: Comparative analysis logic.

A Comparative Guide to HPLC Column Performance for 6-Chloro-2-hydroxynicotinic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal separation of polar acidic compounds like 6-Chloro-2-hydroxynicotinic acid by High-Performance Liquid Chromatography (HPLC) can be a significant challenge. Standard reversed-phase columns often provide inadequate retention, leading to poor resolution and inaccurate quantification. This guide provides a comprehensive comparison of different HPLC column technologies and offers supporting data based on the analysis of structurally similar compounds to aid in column selection and method development.

The Challenge of Polar Acidic Analytes

This compound is a polar and acidic molecule. These characteristics make it less retentive on traditional non-polar stationary phases, such as C18, under typical reversed-phase conditions. The analyte has a higher affinity for the polar mobile phase, leading to its elution at or near the solvent front. To overcome this, alternative stationary phases or chromatographic modes are necessary to enhance retention and achieve effective separation from other components in the sample matrix.

Comparison of HPLC Column Performance

The selection of an appropriate HPLC column is paramount for the successful separation of this compound. Below is a comparison of various column chemistries, with performance characteristics inferred from studies on polar acidic compounds and nicotinic acid derivatives.

Column TypeStationary Phase ChemistryPrinciple of SeparationExpected Retention of this compoundAdvantagesPotential Disadvantages
Standard C18 Octadecylsilane bonded to silicaHydrophobic (reversed-phase) interactionsLowWidely available, good for non-polar compoundsPoor retention of polar compounds, may require ion-pairing agents.[1]
Polar-Embedded C18/C8 C18 or C8 chains with an embedded polar group (e.g., amide, carbamate)Mixed hydrophobic and polar interactionsModerateEnhanced retention for polar compounds compared to standard C18, compatible with highly aqueous mobile phases.[2]Selectivity can be mobile phase dependent.
Mixed-Mode Combination of reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) functionalitiesMultiple retention mechanisms (hydrophobic and electrostatic interactions)HighExcellent retention for charged polar compounds, allows for manipulation of selectivity with both organic solvent and buffer ionic strength/pH.[1]Method development can be more complex due to multiple interaction modes.
Porous Graphitic Carbon (PGC) Flat, crystalline graphitic carbonAdsorption and charge-induced dipole interactionsModerate to HighStrong retention for very polar compounds, stable over a wide pH range.[3][4]Can exhibit strong retention, requiring stronger elution conditions.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phases (e.g., bare silica, amide, zwitterionic)Partitioning of analytes into a water-enriched layer on the stationary phase surfaceHighIdeal for very polar compounds that are not retained by reversed-phase chromatography.[4][5]Requires high organic content in the mobile phase, which can be an issue for sample solubility.

Experimental Protocols

Method 1: Mixed-Mode Chromatography

This method is based on the principle of using a stationary phase with both reversed-phase and anion-exchange properties to enhance the retention of polar acidic compounds.

  • Column: Mixed-Mode C18/Anion-Exchange Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined based on the UV spectrum of this compound)

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

Method 2: HILIC Chromatography

This protocol is suitable for achieving high retention of very polar compounds.

  • Column: HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: Start with 95% A, hold for 1 minute, then decrease to 60% A over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV or Mass Spectrometry

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Method 3: Porous Graphitic Carbon Chromatography

This method offers a unique selectivity for polar compounds.

  • Column: Porous Graphitic Carbon Column (e.g., 4.6 x 100 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV or Mass Spectrometry

  • Injection Volume: 10 µL

  • Column Temperature: 50 °C

Logical Workflow for HPLC Column Selection

The following diagram illustrates a systematic approach to selecting the most suitable HPLC column for the separation of this compound.

HPLC_Column_Selection_Workflow start Start: Separation of This compound compound_properties Analyte Properties: - Polar - Acidic start->compound_properties rp_challenge Challenge with Standard RP (C18): Poor Retention compound_properties->rp_challenge alternative_strategies Consider Alternative Strategies rp_challenge->alternative_strategies mixed_mode Mixed-Mode (RP + Anion Exchange) alternative_strategies->mixed_mode hilic HILIC alternative_strategies->hilic pgc Porous Graphitic Carbon (PGC) alternative_strategies->pgc polar_embedded Polar-Embedded RP alternative_strategies->polar_embedded method_dev Method Development & Optimization mixed_mode->method_dev hilic->method_dev pgc->method_dev polar_embedded->method_dev performance_eval Evaluate Performance: - Retention Time - Resolution - Peak Shape - Sensitivity method_dev->performance_eval performance_eval->method_dev Re-optimize if needed final_method Final Validated Method performance_eval->final_method

Caption: A workflow for selecting an optimal HPLC column for polar acidic compounds.

Conclusion

The separation of this compound requires a departure from traditional reversed-phase chromatography. Mixed-mode, HILIC, and porous graphitic carbon columns present viable and superior alternatives by offering enhanced retention mechanisms for polar acidic analytes. The choice of the optimal column will depend on the specific sample matrix, required resolution, and available instrumentation. The experimental protocols provided herein serve as a robust starting point for method development, and the logical workflow can guide researchers in making an informed column selection, ultimately leading to a reliable and efficient analytical method.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-hydroxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-chloro-2-hydroxynicotinic acid, tailored for researchers, scientists, and professionals in drug development.

This compound is classified as a hazardous substance, known to be harmful if swallowed, and capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1] Adherence to strict disposal protocols is therefore essential to mitigate risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first-aid measures in case of accidental exposure.

Personal Protective Equipment (PPE)First-Aid Measures
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
Skin Protection: Wear protective gloves and impervious clothing.[1]If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection: Use only in a well-ventilated area. If dust or fumes are generated, a respirator may be necessary.[1][2]If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Hand Protection: Chemical-resistant gloves are required.If Swallowed: Rinse mouth and seek medical help.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, a halogenated organic compound, must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it in a designated, properly labeled hazardous waste container.[4]

  • Halogenated Waste Stream: This compound must be segregated into the "halogenated organic waste" stream.[5][6] Do not mix with non-halogenated solvents, acids, bases, or other incompatible waste types.[5][7]

  • Compatible Containers: Use only sturdy, leak-proof containers made of a material compatible with the chemical. Ensure the container has a tightly sealing cap.[1][4]

2. Labeling of Waste Containers:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[4]

  • Full Chemical Name: List the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[4]

3. Storage of Chemical Waste:

  • Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • Secondary Containment: The container must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1][8]

  • Ventilation: Ensure the storage area is well-ventilated.[8]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[3][4]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][9]

5. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[10]

  • First Rinse Collection: The first rinseate must be collected and disposed of as hazardous waste in the halogenated organic waste stream.[1]

  • Defacing Labels: Completely remove or deface the original labels on the rinsed container.[9][10]

  • Final Disposal: After thorough rinsing and defacing of labels, the empty container can be disposed of in the appropriate regular trash or glass recycling bin.[10]

6. Spill Management:

  • Containment: In the event of a spill, contain the leak and absorb the material with an inert absorbent, such as vermiculite or sand.[8]

  • Collection: Sweep or shovel the contaminated absorbent material into a sealed, leak-proof container.[2]

  • Labeling and Disposal: Label the container as hazardous waste containing this compound and dispose of it through the established chemical waste disposal procedures.[8]

Disposal Workflow Diagram

G cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_empty_container Empty Container Disposal A Wear Appropriate PPE B Identify as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Secondary Containment in a Designated Area C->D E Request Pickup from Environmental Health & Safety (EHS) D->E F EHS/Licensed Contractor Transports for Incineration E->F G Triple Rinse Container H Collect First Rinse as Hazardous Waste G->H I Deface Labels H->I J Dispose of Rinsed Container in Regular Trash/Recycling I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 6-Chloro-2-hydroxynicotinic Acid

This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute toxicity - Oral (Category 4) : Harmful if swallowed.[1]

  • Skin irritation (Category 2) : Causes skin irritation.[1][2][3][4][5][6]

  • Serious eye irritation : Causes serious eye irritation.[1][2][3][4][5][6]

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1][2][4][7]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should also be used.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves such as heavy nitrile or other impervious materials. Discard gloves if any holes or leaks develop.Prevents skin contact which can lead to irritation.[1][2][3][4][5][6]
Protective Clothing A lab coat is the minimum requirement.[8] For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.[8]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]Prevents inhalation of dust or vapors which may cause respiratory irritation.[1][2][4][7]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the necessary steps for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Transfer prep_workspace->handle_weigh handle_reaction Running Reaction handle_weigh->handle_reaction emergency_spill Spill handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Safe handling workflow for this compound.

Detailed Experimental Protocols

1. Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Don Appropriate PPE: As detailed in the table above, ensure all required PPE is worn correctly.

  • Prepare Workspace: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][3][4][7] Ensure an eyewash station and safety shower are readily accessible.[2][4][7]

2. Handling

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • Use a spatula for transfers.

    • If creating a solution, add the acid to the solvent slowly.

  • Running the Reaction:

    • Keep all containers tightly closed when not in use.[1][2][3][4][5][7]

    • Avoid eating, drinking, or smoking in the work area.[1][2]

    • Wash hands thoroughly after handling.[1][2][3][5][6][7]

3. Cleanup and Disposal

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with the chemical.

    • Thoroughly clean all glassware.

  • Disposal:

    • Dispose of waste, including contaminated PPE and empty containers, in a designated hazardous waste container.[1][2][3][4][5][7]

    • All disposal must be in accordance with local, state, and federal regulations.[1][2][3][4][5][7] Do not empty into drains.[4]

Emergency Procedures

Emergency SituationFirst Aid Measures
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[1][2][3][4][5][7] If you feel unwell, get medical help.[1][2][5]
If on Skin Take off contaminated clothing immediately.[1][2][3][4][5][6] Wash the affected area with plenty of water.[1][2][3][4][5][6] If skin irritation occurs, get medical advice.[1][2][3][4][5][6]
If in Eyes Rinse cautiously with water for several minutes.[2][3][4][5][6][7] Remove contact lenses if present and easy to do, and continue rinsing.[2][3][4][5][6][7] If eye irritation persists, get medical attention.[2][4][6]
If Swallowed Rinse mouth with water.[1] Get medical help.[1]
Spill For small spills, carefully sweep up the solid material to avoid creating dust and place it in a suitable container for disposal.[2][4][7] For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.